molecular formula C10H18ClNO2 B1142801 Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 1363382-45-9

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No.: B1142801
CAS No.: 1363382-45-9
M. Wt: 219.70842
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.70842. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCTVWROYBTWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride, a bicyclic amino acid ester of interest in medicinal chemistry and drug development. The synthesis commences with the construction of the core 9-azabicyclo[3.3.1]nonane ring system, followed by functional group manipulations to install the desired carboxylate and conclude with the formation of the hydrochloride salt.

Synthetic Strategy Overview

The synthesis is conceptualized as a multi-step process, beginning with the well-established Robinson-Schöpf-type condensation to form a protected bicyclic ketone. This intermediate then undergoes a series of transformations including reduction, deprotection, oxidation, esterification, and finally, salt formation to yield the target compound.

Synthesis_Overview Start Starting Materials Intermediate1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Start->Intermediate1 Robinson-Schöpf Reaction Intermediate2 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Intermediate1->Intermediate2 Ketone Reduction Intermediate3 9-Azabicyclo[3.3.1]nonan-3-ol Intermediate2->Intermediate3 N-Debenzylation Intermediate4 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid Intermediate3->Intermediate4 Alcohol Oxidation Intermediate5 Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate Intermediate4->Intermediate5 Fischer Esterification FinalProduct Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Intermediate5->FinalProduct Salt Formation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This initial step involves the construction of the bicyclic ring system via a Robinson-Schöpf-type reaction.

Reaction Scheme:

Experimental Protocol:

A detailed procedure for this synthesis is provided by Organic Syntheses.[1] In a representative protocol, a jacketed, round-bottomed flask is charged with water and benzylamine. The mixture is cooled, and sulfuric acid is added, followed by glutaraldehyde and acetonedicarboxylic acid while maintaining a low temperature. A solution of sodium acetate is then added, and the reaction is aged.[1] Work-up involves pH adjustment, extraction, and purification to yield the desired product.

ParameterValueReference
Yield 54-57%[1][2]
Appearance Pale orange solid[2]
Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
¹³C NMR (CDCl₃) δ: 140.5, 128.3, 128.2, 126.8, 64.1, 56.0, 49.8, 35.6, 25.2, 14.7[1]
Step 2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

The ketone at the 3-position is reduced to the corresponding alcohol. This can be achieved using various reducing agents, with sodium borohydride being a common choice.

Reaction Scheme:

Experimental Protocol:

To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol, cooled to 0 °C under a nitrogen atmosphere, sodium borohydride is added portion-wise.[2][3] The reaction mixture is then warmed to room temperature and stirred for several hours. The reaction is quenched, and the product is extracted to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[2][3]

ParameterValueReference
Yield ~100% (crude)[2][3]
Appearance Yellow solid[2][3]
Molecular Formula C15H21NO
Molecular Weight 231.34 g/mol
Step 3: N-Debenzylation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

The benzyl protecting group on the nitrogen atom is removed via catalytic hydrogenation.

Reaction Scheme:

Experimental Protocol:

A solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in ethanol and aqueous hydrochloric acid is treated with 10% palladium on carbon (or Pearlman's catalyst, Pd(OH)₂/C).[1][2][3] The mixture is stirred under a hydrogen atmosphere at elevated temperature and pressure for an extended period.[1][2][3] Filtration of the catalyst and removal of the solvent yields the debenzylated product.

ParameterValueReference
Yield High (often used directly)[2][3]
Appearance Pale yellow solid[2]
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Step 4: Oxidation of 9-Azabicyclo[3.3.1]nonan-3-ol to 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid

The secondary alcohol is oxidized to a carboxylic acid. Various oxidation methods can be employed, including those using nitroxyl radicals as catalysts.

Reaction Scheme:

Experimental Protocol (General):

A general approach for the oxidation of alcohols to carboxylic acids involves the use of stable nitroxyl radicals like TEMPO or the less sterically hindered 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in the presence of a co-oxidant. For instance, a catalytic system consisting of a nitroxyl radical and a co-catalyst can facilitate the aerobic oxidation of the alcohol. The specific conditions would need to be optimized for this substrate.

ParameterValue
Yield Not specified (highly variable)
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Step 5: Fischer Esterification to Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

The carboxylic acid is converted to its methyl ester via Fischer esterification.

Reaction Scheme:

Experimental Protocol (General):

The carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added. The mixture is heated at reflux for several hours. The reaction is then cooled, and the excess methanol is removed under reduced pressure. The residue is worked up by neutralization and extraction to afford the methyl ester.

ParameterValue
Yield Not specified (typically high)
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Step 6: Formation of this compound

The final step is the formation of the hydrochloride salt to improve stability and solubility.

Reaction Scheme:

Experimental Protocol (General):

The free base, Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, is dissolved in a suitable solvent such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.

ParameterValue
CAS Number 1363382-45-9
Molecular Formula C10H18ClNO2
Molecular Weight 221.71 g/mol

Logical Relationships in the Synthetic Pathway

The synthesis follows a logical progression of functional group transformations, where protecting groups are strategically used and removed.

Logical_Flow cluster_0 Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Final Product Formation A Robinson-Schöpf Condensation B Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B C Ketone Reduction B->C D N-Debenzylation C->D E Alcohol Oxidation D->E F Esterification E->F G Salt Formation F->G

Caption: Logical flow of the synthetic strategy.

This guide outlines a feasible and well-precedented synthetic route to this compound. The experimental protocols provided for the initial steps are robust and well-documented. While the protocols for the latter stages are more general, they are based on standard and reliable organic transformations. Researchers should optimize the conditions for the oxidation and esterification steps to achieve the best possible yields and purity for this specific substrate.

References

"Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a bicyclic organic compound. While detailed experimental data on its physical properties are not extensively available in peer-reviewed literature, some properties can be inferred from supplier information and computational models.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 1363382-45-9[1]
Molecular Formula C₁₀H₁₈ClNO₂[1]
Molecular Weight 219.71 g/mol [1]
Canonical SMILES COC(=O)C1CC2CCCC(C1)N2.Cl[]
InChI Key NYDOQJXLHBYCME-UHFFFAOYSA-N[]
Purity Typically ≥97% (commercial sources)

Table 2: Computed Physicochemical Properties

PropertyValueNotes
XLogP3-AA Not AvailableA measure of lipophilicity.
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Complexity 193[1]

Synthesis and Experimental Protocols

A common approach involves a Mannich-type condensation reaction. For instance, the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved by reacting benzylamine, glutaraldehyde, and acetonedicarboxylic acid.[3] This intermediate can then undergo further modifications to introduce the carboxylate group at the 3-position and subsequent esterification and salt formation.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Formation of the Bicyclic Ketone cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Deprotection and Salt Formation A Benzylamine + Glutaraldehyde + Acetonedicarboxylic Acid B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B Mannich Condensation C Intermediate Ketone (B) D Introduction of Carboxylic Acid Moiety C->D e.g., Haloform Reaction or other oxidation E Methyl Esterification D->E CH3OH, H+ F N-Benzyl Methyl Ester (E) G Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate F->G Hydrogenolysis (e.g., H2, Pd/C) H Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride G->H HCl

Caption: Proposed synthetic pathway for this compound.

General Experimental Workflow:

Experimental_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Condensation, Esterification) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: A general experimental workflow for the synthesis and characterization of organic compounds.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available in peer-reviewed literature. Characterization of this compound would be necessary to confirm its structure. For related 9-azabicyclo[3.3.1]nonane derivatives, spectroscopic techniques are routinely used for structural elucidation.[4][5]

Crystal Structure and Conformational Analysis

The crystal structure of this compound has not been reported. However, studies on other 9-azabicyclo[3.3.1]nonane derivatives indicate that the bicyclic system typically adopts a chair-chair conformation.[5] This conformation minimizes steric strain and is the most stable arrangement. The substituent at the 3-position can exist in either an axial or equatorial orientation, which can significantly influence the compound's biological activity.

Pharmacological Properties and Potential Applications

While there is no specific pharmacological data for this compound, the 9-azabicyclo[3.3.1]nonane scaffold is a known pharmacophore. Derivatives of this ring system have been investigated for a variety of biological activities, most notably as monoamine reuptake inhibitors.[6][7][8] These compounds can modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, making them potential candidates for the treatment of depression and other CNS disorders.

The ester functionality at the 3-position of the molecule could serve as a key interaction point with biological targets or influence the compound's pharmacokinetic properties. Further research is needed to elucidate the specific biological activity profile of this compound.

Signaling Pathway Context (Hypothetical):

Given that related compounds are monoamine reuptake inhibitors, a hypothetical interaction with a monoamine transporter is depicted below.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Reuptake Mechanism MA Monoamine Neurotransmitter (e.g., Serotonin) Vesicle Vesicular Release MA->Vesicle SynapticMA Synaptic Monoamine Vesicle->SynapticMA Exocytosis Receptor Postsynaptic Receptor SynapticMA->Receptor Binding Transporter Monoamine Transporter (e.g., SERT) SynapticMA->Transporter Reuptake Signal Signal Transduction Receptor->Signal Compound Methyl 9-azabicyclo[3.3.1]nonane- 3-carboxylate hydrochloride Compound->Transporter Inhibition

Caption: Hypothetical mechanism of action as a monoamine reuptake inhibitor.

Conclusion

This compound is a compound of interest due to its structural relation to biologically active molecules. While specific experimental data for this compound is limited in the public domain, this guide provides a summary of its known properties and a framework for its potential synthesis and application based on related structures. Further experimental investigation is required to fully characterize its physical, chemical, and pharmacological properties.

References

In-depth Technical Guide: Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS 1363382-45-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific properties and uses of CAS number 1363382-45-9 is limited. This compound is primarily categorized as a chemical intermediate, and detailed experimental data, biological activity, and specific applications are not extensively documented in the public domain. The following guide is compiled from available data on the compound and the broader class of 9-azabicyclo[3.3.1]nonane derivatives.

Chemical Properties

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a bicyclic organic compound. Its core structure is a 9-azabicyclo[3.3.1]nonane skeleton, which is a key scaffold in medicinal chemistry due to its rigid conformation and potential for stereospecific substitutions.

PropertyValueSource
CAS Number 1363382-45-9N/A
Chemical Name This compoundN/A
Molecular Formula C₁₀H₁₈ClNO₂[1]
Molecular Weight 219.71 g/mol [1]
Synonyms exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride[2]
Physical Form Solid (presumed)N/A
Storage Recommended storage is at 2-8°C in a dry, dark place.[1]

Applications in Research and Drug Development

The 9-azabicyclo[3.3.1]nonane framework is a prevalent structural motif in a variety of biologically active molecules. Consequently, this compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents. Its utility is primarily in the field of medicinal chemistry as a starting material or intermediate.

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been investigated for a range of therapeutic applications, particularly targeting the central nervous system. These include:

  • Monoamine Reuptake Inhibitors: Compounds incorporating this scaffold have been explored for their potential to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, suggesting applications in the treatment of depression and other mood disorders.

  • Sigma Receptor Ligands: The rigid bicyclic structure is suitable for designing ligands that can selectively bind to sigma receptors, which are implicated in various neurological and psychiatric conditions.

  • Antiemetic Agents: The well-known antiemetic drug Granisetron contains a related 9-methyl-9-azabicyclo[3.3.1]nonane moiety, highlighting the importance of this scaffold in the development of 5-HT3 receptor antagonists.

The logical workflow for the utilization of this compound in drug discovery is outlined below:

G A Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS 1363382-45-9) B Chemical Modification (e.g., amide coupling, reduction, alkylation) A->B Starting Material C Library of Derivatives B->C Generates D Biological Screening (e.g., receptor binding assays, enzyme inhibition assays) C->D Screened in E Lead Compound Identification D->E Identifies F Structure-Activity Relationship (SAR) Studies E->F Input for G Lead Optimization F->G Guides H Preclinical Development G->H Leads to G cluster_0 General Synthetic Pathway start Acyclic Precursors step1 Double Mannich Reaction or similar cyclization start->step1 step2 Formation of 9-azabicyclo[3.3.1]nonan-3-one step1->step2 step3 Stereoselective Reduction of Ketone step2->step3 step4 Esterification step3->step4 end_product Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (Free Base) step4->end_product final_step Salt Formation with HCl end_product->final_step cas_product CAS 1363382-45-9 final_step->cas_product cluster_pathway Hypothetical GPCR Signaling Pathway drug Derivative of CAS 1363382-45-9 receptor GPCR (e.g., 5-HT Receptor) drug->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters concentration of downstream Downstream Cellular Response second_messenger->downstream Triggers

References

Robinson-Schöpf Reaction: A Technical Guide to the Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The Robinson-Schöpf reaction stands as a classic and efficient method for the construction of this bicyclic amine system. This guide provides an in-depth overview of the reaction, including its mechanism, optimized conditions, and detailed experimental protocols.

The Significance of the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane ring system is a key component in a variety of natural products and synthetic molecules with significant therapeutic potential. Its derivatives have been explored for their activity as monoamine reuptake inhibitors, showcasing the versatility of this scaffold in drug discovery.[1] The conformational rigidity of the bicyclic system allows for the precise positioning of substituents, which is crucial for optimizing drug-receptor interactions.

The Robinson-Schöpf Reaction: A Powerful Synthetic Tool

First described by Robert Robinson in 1917 and later improved by Clemens Schöpf, the Robinson-Schöpf reaction is a multicomponent reaction that efficiently assembles the tropinone skeleton, a prominent member of the 9-azabicyclo[3.3.1]nonane family.[2] The reaction is essentially a double Mannich reaction.[2][3]

The classical Robinson-Schöpf synthesis of tropinone involves the one-pot condensation of succindialdehyde, methylamine, and acetonedicarboxylic acid in an aqueous solution.[3][4] This biomimetic approach is notable for its simplicity and ability to proceed under mild, physiological-like conditions.[2]

Reaction Mechanism

The mechanism of the Robinson-Schöpf reaction can be broken down into the following key steps:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (e.g., methylamine) on one of the aldehyde groups of a dialdehyde (e.g., succinaldehyde or glutaraldehyde), followed by dehydration to form an iminium ion.

  • First Mannich Reaction (Intermolecular): The enolate of acetonedicarboxylic acid then acts as a nucleophile, attacking the iminium ion in an intermolecular Mannich reaction.

  • Second Mannich Reaction (Intramolecular): The second aldehyde group of the dialdehyde then undergoes an intramolecular reaction with the other enolizable position of the initial adduct, leading to the formation of the bicyclic ring system.

  • Decarboxylation: The resulting intermediate readily undergoes decarboxylation to yield the final 9-azabicyclo[3.3.1]nonan-3-one derivative.

Below is a visual representation of the general reaction pathway:

Robinson_Schopf_Mechanism Dialdehyde Dialdehyde Iminium_Ion Iminium Ion Formation Dialdehyde->Iminium_Ion Amine Primary Amine Amine->Iminium_Ion Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Intermolecular_Mannich Intermolecular Mannich Reaction Acetonedicarboxylic_Acid->Intermolecular_Mannich Iminium_Ion->Intermolecular_Mannich Intramolecular_Mannich Intramolecular Mannich Reaction Intermolecular_Mannich->Intramolecular_Mannich Cyclization Cyclization & Decarboxylation Intramolecular_Mannich->Cyclization Product 9-Azabicyclo[3.3.1]nonan-3-one Cyclization->Product

Caption: Generalized mechanism of the Robinson-Schöpf reaction.

Optimization of Reaction Conditions

The yield and purity of the 9-azabicyclo[3.3.1]nonane product are highly dependent on the reaction conditions. Key parameters to optimize include pH, temperature, and the choice of reactants. Schöpf's significant improvement on Robinson's original synthesis involved conducting the reaction under physiological pH conditions (pH 5-9), which dramatically increased the yield.[2] Modern variations may utilize different dialdehydes, amines, and dicarboxylate equivalents to access a diverse range of substituted bicyclic systems.

ReactantsAmineDialdehydeDicarboxylate SourcepHTemperature (°C)Yield (%)Reference
Methylamine, SuccinaldehydeMethylamineSuccinaldehydeAcetonedicarboxylic acid7Ambient70-85[3]
Benzylamine, GlutaraldehydeBenzylamineGlutaraldehydeAcetonedicarboxylic acid4-80-10Not specified[5]

Experimental Protocols

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a procedure for the synthesis of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[5]

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid

  • Sulfuric acid (18%)

  • Sodium acetate solution (9%)

  • Water

  • Heptane

  • Sodium carbonate (20% aqueous solution)

  • Silica gel

  • Sodium sulfate

Procedure:

  • A solution of benzylamine in water is prepared in a jacketed reaction flask equipped with a mechanical stirrer and a temperature probe.

  • The solution is cooled to 0–10 °C, and 18% sulfuric acid is added dropwise while maintaining the temperature between 4–8 °C.

  • Glutaraldehyde (50% aqueous solution) is then added, followed by acetonedicarboxylic acid, while keeping the temperature below 5 °C.

  • A 9% sodium acetate solution is added over 1.5 hours.

  • The reaction mixture is stirred at 5 °C for 20 hours and then at 25 °C for another 20 hours.

  • The reaction is worked up by adjusting the pH, extracting with an organic solvent, and purifying the product.

Experimental_Workflow Start Start: Prepare Reagents Step1 1. Dissolve benzylamine in water and cool to 0-10 °C. Start->Step1 Step2 2. Add 18% sulfuric acid (maintain 4-8 °C). Step1->Step2 Step3 3. Add glutaraldehyde and acetonedicarboxylic acid (<5 °C). Step2->Step3 Step4 4. Add 9% sodium acetate solution over 1.5 h. Step3->Step4 Step5 5. Stir at 5 °C for 20 h, then 25 °C for 20 h. Step4->Step5 Step6 6. Work-up: pH adjustment, extraction, and purification. Step5->Step6 End End: Obtain Product Step6->End

References

Stereochemistry of 9-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a multitude of biologically active compounds, including pharmaceuticals and natural products. The stereochemical arrangement of this bicyclic system and its substituents plays a pivotal role in determining its pharmacological activity, binding affinity to biological targets, and overall efficacy. This technical guide provides a comprehensive overview of the stereochemistry of 9-azabicyclo[3.3.1]nonane derivatives, focusing on their conformational analysis, methods for stereochemical determination, and stereoselective synthesis.

Conformational Analysis of the 9-Azabicyclo[3.3.1]nonane Core

The flexibility of the two fused six-membered rings in the 9-azabicyclo[3.3.1]nonane system allows for several possible conformations. The most stable and commonly observed conformations are the chair-chair (C,C) and chair-boat (C,B) forms. The equilibrium between these conformers is influenced by the nature and position of substituents on the bicyclic framework.

A key determinant of the conformational preference is the steric interactions between substituents, particularly those at the C3, C7, and N9 positions. The presence of bulky substituents can shift the equilibrium towards a particular conformation to alleviate steric strain. For instance, in many derivatives, the twin-chair conformation is preferred.

The nitrogen atom at the bridgehead position (N9) introduces additional complexity due to the possibility of nitrogen inversion, leading to different N-invertomers (equatorial or axial orientation of the N-substituent). The relative stability of these invertomers can significantly impact the molecule's interaction with biological receptors.

Experimental Determination of Stereochemistry

The definitive elucidation of the stereochemistry of 9-azabicyclo[3.3.1]nonane derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution. Both ¹H and ¹³C NMR provide valuable information about the geometry of the bicyclic system.

  • ¹H NMR: Vicinal coupling constants (³J) between protons on adjacent carbons are particularly informative. The magnitude of ³J is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling patterns, the relative orientation of substituents and the conformation of the rings can be deduced. For example, a large coupling constant between two vicinal axial protons is indicative of a chair conformation.

  • ¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their steric environment. For instance, the chemical shifts of the β-carbons relative to the nitrogen atom can provide insights into the orientation of the nitrogen lone pair.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments are crucial for determining through-space proximities between protons. The observation of an NOE between two protons indicates that they are close in space, which helps to establish the relative stereochemistry and conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. It yields precise information on bond lengths, bond angles, and dihedral angles, confirming the absolute stereochemistry and the preferred conformation of the molecule in the crystalline form. This technique is invaluable for validating the conformational preferences deduced from solution-state NMR studies.

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from NMR and X-ray crystallographic studies of various 9-azabicyclo[3.3.1]nonane derivatives, providing a basis for comparison and understanding of substituent effects on conformation.

DerivativeMethodConformationKey Dihedral Angles (°)Reference(s)
9-Methyl-9-azabicyclo[3.3.1]nonane¹³C NMRChair-ChairN/A
3-Oxo-9-azabicyclo[3.3.1]nonaneX-ray CrystallographyChair-ChairC1-C2-C3-C4: -55.4, C5-C6-C7-C8: -56.2
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-oneX-ray CrystallographyChair-ChairThe phenyl rings are in equatorial orientations.[1][1]
3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonaneX-ray CrystallographyChair-BoatThe benzyl group occupies a pseudo-equatorial position.[2][2]
DerivativeMethodCoupled ProtonsVicinal Coupling Constant (³J, Hz)Inferred Dihedral Angle (°)Reference(s)
3,7-Diazabicyclo[3.3.1]nonane derivatives¹H NMRH₂ₑ-H₃ₐ, H₆ₑ-H₇ₐ3.0 - 6.0~60 (gauche)[3]
3,7-Diazabicyclo[3.3.1]nonane derivatives¹H NMRH₂ₐ-H₃ₐ, H₆ₐ-H₇ₐ10.5 - 11.0~180 (anti-periplanar)[3]

Experimental Protocols

General Procedure for Stereoselective Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

A common and effective method for the synthesis of the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf condensation, which is a one-pot, three-component reaction.

Example: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [4]

  • Reaction Setup: A solution of benzylamine in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Acidification: Dilute sulfuric acid is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Addition of Reagents: Glutaraldehyde and acetonedicarboxylic acid are added sequentially to the reaction mixture.

  • Buffering and Reaction: A solution of sodium acetate is added slowly. The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature and stirred for an extended period.

  • Workup: The reaction is acidified, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove impurities.

  • Extraction: The aqueous layer is then basified, and the product is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: A solution of the purified 9-azabicyclo[3.3.1]nonane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the protons.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, often with proton decoupling, is acquired to determine the number of unique carbons and their chemical shifts.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, helping to assign protons within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton and carbon signals that are directly bonded, aiding in the assignment of carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are performed to identify through-space correlations between protons. The presence of cross-peaks indicates spatial proximity, which is critical for determining the relative stereochemistry and conformation.

  • Data Analysis: The acquired spectra are processed and analyzed to extract chemical shifts, coupling constants, and NOE correlations. This data is then used to build a model of the molecule's three-dimensional structure in solution.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the 9-azabicyclo[3.3.1]nonane derivative are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture, or by other crystallization techniques such as vapor diffusion or cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Data Analysis and Visualization: The final refined structure provides precise information about the molecular geometry, including bond lengths, bond angles, and torsion angles. The structure can be visualized using software to illustrate the conformation and stereochemistry of the molecule.

Visualization of Stereochemical Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in the stereochemistry of 9-azabicyclo[3.3.1]nonane derivatives.

conformational_equilibrium cluster_conformations Conformational Equilibrium Chair_Chair Chair-Chair (C,C) More Stable Chair_Boat Chair-Boat (C,B) Less Stable Chair_Chair->Chair_Boat Ring Inversion Substituent Substituent Effects (e.g., steric hindrance) Substituent->Chair_Chair Favors stereochemical_determination_workflow cluster_workflow Stereochemical Determination Workflow Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Purification->NMR Xray X-ray Crystallography Purification->Xray Conformation_Solution Conformation in Solution NMR->Conformation_Solution Structure_Solid Structure in Solid State Xray->Structure_Solid Final_Structure Definitive Stereochemical Assignment Conformation_Solution->Final_Structure Structure_Solid->Final_Structure stereoselective_synthesis_pathway cluster_synthesis Stereoselective Synthesis Starting_Materials Achiral Starting Materials Diastereoselective_Reaction Diastereoselective Reaction Starting_Materials->Diastereoselective_Reaction Chiral_Auxiliary Chiral Auxiliary or Catalyst Chiral_Auxiliary->Diastereoselective_Reaction Intermediate Diastereomeric Intermediate Diastereoselective_Reaction->Intermediate Separation Separation of Diastereomers Intermediate->Separation Removal_Auxiliary Removal of Auxiliary Separation->Removal_Auxiliary Enantiopure_Product Enantiopure 9-Azabicyclo[3.3.1]nonane Removal_Auxiliary->Enantiopure_Product

References

Spectroscopic and Synthetic Insights into Methyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic organic molecule of significant interest in medicinal chemistry and drug development. Its rigid framework serves as a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The stereochemistry at the C3 position, leading to endo and exo isomers, plays a crucial role in determining the molecule's biological activity and interaction with target receptors. This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for this important compound, addressing the critical need for detailed characterization in research and development.

Spectroscopic Data

For structurally related compounds within the 9-azabicyclo[3.3.1]nonane family, spectroscopic data is more accessible. For instance, the mass spectrum of the parent compound, 9-methyl-9-azabicyclo[3.3.1]nonane, is well-documented. This information can serve as a foundational reference for interpreting the mass spectra of its derivatives.

Given the absence of specific data for the target molecule, this guide will focus on the general principles and expected spectral characteristics based on the analysis of analogous structures.

Expected Spectroscopic Characteristics

¹H NMR Spectroscopy: The proton NMR spectra of both endo and exo isomers are expected to be complex due to the rigid bicyclic system and the presence of multiple stereocenters. Key diagnostic signals would include the methyl ester singlet, typically resonating around 3.7 ppm, and the proton at the C3 position. The chemical shift and coupling constants of the C3 proton would be critical in differentiating between the endo and exo isomers due to their distinct spatial environments. Protons on the bicyclic framework would appear as a series of multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectra would provide valuable information on the carbon skeleton. The carbonyl carbon of the ester group is expected to appear in the downfield region (around 170-175 ppm). The chemical shifts of the carbons within the bicyclic rings, particularly C3 and its neighboring carbons, would also be indicative of the stereochemistry.

Infrared (IR) Spectroscopy: The IR spectra of both isomers would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester functional group, typically observed in the range of 1730-1750 cm⁻¹. Other significant bands would include C-H stretching and bending vibrations of the aliphatic rings and the C-O stretching of the ester.

Mass Spectrometry (MS): The mass spectra of the isomers would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group or fragmentation of the bicyclic ring system, providing further structural information.

Experimental Protocols

Detailed experimental protocols for the synthesis of endo and exo isomers of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate are not explicitly detailed in readily accessible literature. However, general synthetic strategies for related 9-azabicyclo[3.3.1]nonane derivatives can be adapted.

A common approach involves the Robinson-Schöpf type condensation to construct the bicyclic core, followed by functional group manipulations to introduce the carboxylate at the C3 position. The stereochemical outcome of the C3 substituent is often controlled by the choice of reducing or alkylating agents and the reaction conditions.

General Synthetic Workflow:

G start Starting Materials (e.g., Glutaraldehyde, amine, β-ketoester) step1 Robinson-Schöpf Condensation start->step1 step2 Formation of 9-Azabicyclo[3.3.1]nonan-3-one step1->step2 step3 Functional Group Transformation (e.g., Wittig, Horner-Wadsworth-Emmons) step2->step3 step4 Introduction of Carboxylate Precursor step3->step4 step5 Esterification step4->step5 step6 Separation of Diastereomers (endo/exo) step5->step6 end Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (endo and exo isomers) step6->end

Caption: General synthetic workflow for 9-azabicyclo[3.3.1]nonane derivatives.

Spectroscopic Analysis Workflow:

The characterization of the synthesized compounds would follow a standard analytical workflow to confirm the structure and stereochemistry.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir structure Structure Elucidation nmr->structure ms->structure ir->structure stereochem Stereochemical Assignment (endo vs. exo) structure->stereochem

Caption: Workflow for spectroscopic analysis and structure elucidation.

Conclusion and Future Directions

This technical guide highlights the current gap in the publicly available spectroscopic and synthetic data for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. The lack of detailed characterization for the individual endo and exo isomers presents a significant challenge for researchers in the field. There is a clear need for future research to focus on the synthesis, purification, and comprehensive spectroscopic analysis of these compounds. The publication of this data would be of immense value to the scientific community, facilitating the rational design and development of new pharmaceuticals based on this promising molecular scaffold. Researchers are encouraged to consult specialized chemical suppliers and consider custom synthesis to obtain these compounds for their studies, and to thoroughly document and publish their findings to enrich the collective knowledge base.

Methyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate Hydrochloride: A Comprehensive Technical Guide for its Role as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a pivotal synthetic intermediate, primarily recognized for its integral role in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure provides a valuable scaffold in medicinal chemistry, enabling the precise spatial orientation of functional groups. This technical guide delineates the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its utility in the development of therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Data

This compound is a white to off-white solid. Its chemical structure consists of a bicyclic amine with a methyl ester at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

PropertyValueReference
CAS Number 1363382-45-9[1][2]
Molecular Formula C₁₀H₁₈ClNO₂[1][2]
Molecular Weight 219.71 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Purity Typically ≥97%[3]
Storage Room temperature[3]

Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

The synthesis of the 9-azabicyclo[3.3.1]nonane core is a multi-step process that often begins with a double Mannich reaction, also known as the Robinson-Schöpf condensation. This approach is widely used for constructing the bicyclic framework.

A common precursor for many 9-azabicyclo[3.3.1]nonane derivatives is 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The synthesis of this key intermediate is outlined below.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Materials:

  • Glutaraldehyde (25% solution in water)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Sodium acetate

  • 5N Hydrochloric acid

  • 4N Sodium hydroxide

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • A solution of glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water is cooled to 0°C.[4]

  • 3-Oxopentanedioic acid (2.4 mol) is added to the cooled solution, followed by the addition of an aqueous solution of sodium acetate. This results in the formation of a thick orange precipitate.[4]

  • The reaction mixture is heated to 50°C and stirred for 4 hours.[4]

  • After cooling to ambient temperature, the mixture is allowed to stand for 24 hours.[4]

  • The reaction mixture is then acidified to pH 2 with 5N aqueous hydrochloric acid.[4]

  • The aqueous mixture is washed with diethyl ether. The aqueous layer is then basified to pH 12 with 4N aqueous sodium hydroxide and extracted multiple times with dichloromethane.[5]

  • The combined organic extracts are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield the crude product as a red oil.[5]

  • Purification is achieved by column chromatography on silica gel using a dichloromethane:methanol (49:1, v/v) eluent to afford 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid.[4][5]

ReactantMolesYieldPurityReference
Glutaraldehyde2.454%Not specified[4][5]
Benzylamine HCl2.4[4]
3-Oxopentanedioic acid2.4[4]
Subsequent Transformations to this compound

The synthesis of the target molecule from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one involves several key transformations: reduction of the ketone, debenzylation, and esterification of the carboxylic acid (which would be formed from a suitable precursor at the 3-position). A plausible synthetic pathway is illustrated below.

Synthetic Pathway A 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol A->B Reduction (e.g., NaBH4) C endo-9-Azabicyclo[3.3.1]nonan-3-ol B->C Debenzylation (e.g., H2, Pd/C) D N-Boc-endo-9-azabicyclo[3.3.1]nonan-3-ol C->D Boc Protection (Boc)2O E N-Boc-9-azabicyclo[3.3.1]nonane-3-carboxylic acid D->E Oxidation F N-Boc-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate E->F Esterification (MeOH, H+) G Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate F->G Deprotection (e.g., TFA) H Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate HCl G->H Salt Formation (HCl) Granisetron_MoA cluster_stimulus Emetic Stimulus cluster_pathway Vomiting Reflex Pathway Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells (GI Tract) Chemotherapy->Enterochromaffin_Cells causes damage Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release 5HT3_Receptors 5-HT3 Receptors (Vagal Afferents & CTZ) Serotonin_Release->5HT3_Receptors activates Vomiting_Center Vomiting Center (Medulla) 5HT3_Receptors->Vomiting_Center signals Emesis Nausea & Vomiting Vomiting_Center->Emesis induces Granisetron Granisetron Granisetron->5HT3_Receptors blocks

References

The Granatane Alkaloids: A Deep Dive into Chemical Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and conformational analysis of granatane alkaloids, a class of bicyclic natural products with intriguing chemical properties and potential pharmacological applications. This document delves into the core structural features, conformational isomerism, and detailed experimental methodologies used for their characterization.

Core Chemical Structure

The foundational framework of all granatane alkaloids is the 9-methyl-9-azabicyclo[3.3.1]nonane skeleton. This bicyclic system consists of a piperidine ring fused with a cyclohexane ring, sharing two bridgehead carbon atoms (C1 and C5) and a nitrogen atom (N9). The numbering of the granatane core is illustrated below.

A key and well-studied member of this family is pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one), which features a ketone group at the C3 position.[1] Its structure has been elucidated through extensive spectroscopic analysis and chemical degradation studies.[2] More recently, novel granatane alkaloids, such as α-granatane tropate and α-granatane isovalerate , have been identified, expanding the structural diversity of this class.[3]

Table 1: Key Granatane Alkaloids and Their Structural Features

Alkaloid NameFormulaMolar Mass ( g/mol )Key Functional GroupsNatural Source
PseudopelletierineC₉H₁₅NO153.22C3-ketonePunica granatum (Pomegranate)
α-Granatane tropateC₁₈H₂₅NO₃319.40C3-tropate esterDuboisia myoporoides
α-Granatane isovalerateC₁₄H₂₅NO₂239.35C3-isovalerate esterDuboisia myoporoides

Conformational Analysis

The bicyclic nature of the granatane skeleton gives rise to distinct conformational isomers. The most stable conformation is generally the chair-chair form.[4] However, depending on the substitution pattern and steric interactions, other conformations such as the boat-chair may also exist.

In the predominant chair-chair conformation of pseudopelletierine, the N-methyl group can exist in either an axial or equatorial orientation. Computational and NMR studies have shown that the stereochemistry of the N-substituent can significantly influence the conformational preference and, consequently, the biological activity of these molecules. Transannular steric interactions, particularly between substituents at C3 and C7, play a crucial role in determining the most stable conformation.[3]

Table 2: Conformational Details of the Granatane Skeleton

ConformationKey Dihedral AnglesRelative StabilityNotes
Chair-ChairC1-C2-C3-C4 ≈ ±60°Most StablePreferred conformation for the unsubstituted core.
Boat-Chair-Less StableMay be adopted to alleviate steric strain from bulky substituents.

Note: Specific dihedral angles are dependent on the substitution pattern and require detailed crystallographic or computational analysis.

Experimental Protocols

Isolation of Pseudopelletierine from Punica granatum

The following protocol is a generalized procedure for the extraction and purification of pseudopelletierine from pomegranate root bark:

  • Preparation of Plant Material: Dried root bark of Punica granatum is ground into a coarse powder.

  • Alkalinization and Extraction: The powdered bark is treated with an alkaline solution (e.g., sodium carbonate) to liberate the free base alkaloids. The alkalinized material is then extracted with an organic solvent such as chloroform or diethyl ether.

  • Acid-Base Extraction: The organic extract containing the crude alkaloids is subjected to a series of acid-base extractions. The alkaloids are first extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The acidic aqueous layer is then basified, and the free base alkaloids are re-extracted into a fresh organic solvent.

  • Chromatographic Purification: The crude alkaloid extract is purified by column chromatography on silica gel. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

  • Crystallization: Fractions containing pseudopelletierine, as identified by thin-layer chromatography (TLC) and a suitable visualizing agent (e.g., Dragendorff's reagent), are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent like petroleum ether to yield pure pseudopelletierine.[2]

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals for pseudopelletierine include the N-methyl singlet and the signals for the bridgehead protons.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. The carbonyl carbon at C3 in pseudopelletierine is a characteristic downfield signal.[5][6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the bicyclic framework and the position of substituents.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the alkaloids.

  • Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that are characteristic of the granatane skeleton and can help in the identification of known and new alkaloids.[3]

Biosynthesis of Granatane Alkaloids

The biosynthesis of the granatane alkaloid core is believed to be analogous to that of tropane alkaloids, starting from amino acids.[7][8] The key precursor for the piperidine ring of the granatane skeleton is L-lysine. The proposed biosynthetic pathway involves the following key steps:

  • Decarboxylation of Lysine: Lysine is decarboxylated to form cadaverine.

  • Oxidative Deamination: Cadaverine undergoes oxidative deamination to yield 5-aminopentanal.

  • Cyclization: 5-Aminopentanal spontaneously cyclizes to form Δ¹-piperideine.

  • Condensation and Ring Formation: Δ¹-piperideine then condenses with two molecules of acetyl-CoA (or a related C₂ unit) and undergoes a series of reactions, including a Mannich-type reaction, to form the bicyclic granatane core.[9]

Visualizations

Caption: Numbering of the core granatane skeleton.

Granatane_Conformations ChairChair Chair-Chair (More Stable) BoatChair Boat-Chair (Less Stable) ChairChair->BoatChair Ring Inversion BoatChair->ChairChair Ring Inversion

Caption: Conformational equilibrium of the granatane ring system.

Granatane_Biosynthesis_Workflow Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization GranataneCore Granatane Core Formation (e.g., Pseudopelletierine) Piperideine->GranataneCore AcetylCoA Acetyl-CoA (x2) AcetylCoA->GranataneCore

Caption: Simplified proposed biosynthetic pathway of granatane alkaloids.

References

The Stereochemical Dichotomy of 9-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemical orientation of substituents on this bicyclic system, designated as exo or endo, profoundly influences the molecule's three-dimensional shape, physicochemical properties, and ultimately, its pharmacological activity. This technical guide provides a comprehensive overview of the synthesis, conformational analysis, and biological significance of exo and endo isomers of 9-azabicyclo[3.3.1]nonane derivatives, with a focus on their role as monoamine reuptake inhibitors.

Core Concepts: Exo vs. Endo Isomerism and Conformational Landscape

The rigid bicyclic framework of 9-azabicyclo[3.3.1]nonane gives rise to two distinct diastereomeric forms for substituents at positions other than the bridgehead carbons. The exo isomer has the substituent oriented on the same side as the one-carbon bridge (C9), while the endo isomer has the substituent on the opposite side. This seemingly subtle difference has significant consequences for the molecule's interaction with biological targets.

The conformational flexibility of the 9-azabicyclo[3.3.1]nonane ring system is another critical factor. The molecule predominantly exists in two major conformations: a symmetric chair-chair form and a less stable boat-chair conformation. The equilibrium between these conformers is influenced by the nature and stereochemistry of the substituents, as well as the substitution on the nitrogen atom.[1][2]

Synthesis of Exo and Endo Isomers

The stereoselective synthesis of either the exo or endo isomer is a key challenge in the development of 9-azabicyclo[3.3.1]nonane-based therapeutics. The choice of reducing agent and reaction conditions during the reduction of the precursor ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is a common strategy to control the stereochemical outcome.

Reduction with sodium borohydride in methanol typically yields the endo-alcohol as the major product.[3][4] In contrast, reduction using sodium in refluxing 1-pentanol favors the formation of the exo-alcohol.[3][4] The benzyl protecting group can be subsequently removed by catalytic hydrogenation to yield the corresponding primary or secondary amine.

Spectroscopic Differentiation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization and differentiation of exo and endo isomers. The distinct spatial arrangement of protons and carbons in each isomer leads to characteristic differences in their chemical shifts and coupling constants.

For instance, in 3-substituted derivatives, the proton at C3 in the exo isomer often experiences a different magnetic environment compared to the corresponding proton in the endo isomer, resulting in a noticeable difference in their ¹H NMR chemical shifts. Similarly, the ¹³C NMR chemical shifts of the carbon atoms in the bicyclic framework are sensitive to the substituent's orientation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative exo and endo isomers of 9-azabicyclo[3.3.1]nonane derivatives, compiled from various sources.

Table 1: Physical Properties of Exo and Endo 9-Azabicyclo[3.3.1]nonan-3-ol Isomers

IsomerMelting Point (°C)Boiling Point (°C)Source
endo-9-Aza-1-methylbicyclo[3.3.1]nonan-3-ol69-70190-195 (0.00005 bar)[5]
exo-9-Azabicyclo[3.3.1]nonan-3-olData not availableData not available

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for 3-Substituted 9-Azabicyclo[3.3.1]nonane Derivatives

CompoundH-2 (axial)H-2 (equatorial)H-4 (axial)H-4 (equatorial)H-3Source
endo-3-Azabicyclo[3.3.1]nonane derivative2.861.53---[6]
exo-3-Azabicyclo[3.3.1]nonane derivative----4.93 and 4.66[7]

Table 3: Selected ¹³C NMR Chemical Shifts (δ, ppm) for 3-Substituted 9-Azabicyclo[3.3.1]nonane Derivatives

CompoundC-2C-4C-9Source
2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one---
Spirolactone of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-oneShifted downfieldShifted downfieldShifted upfield

Biological Activity: Monoamine Reuptake Inhibition

A significant number of 9-azabicyclo[3.3.1]nonane derivatives exhibit potent inhibitory activity against the reuptake of monoamine neurotransmitters, including serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4] This positions them as promising candidates for the treatment of various central nervous system disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The stereochemistry of the substituent at the 3-position plays a crucial role in determining the potency and selectivity of these compounds for the different monoamine transporters.

Signaling Pathways of Monoamine Reuptake Inhibition

The therapeutic effects of monoamine reuptake inhibitors stem from their ability to increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The following diagrams illustrate the general downstream signaling pathways initiated by the inhibition of serotonin, norepinephrine, and dopamine transporters.

SERT_Inhibition 9-Azabicyclo[3.3.1]nonane Derivative 9-Azabicyclo[3.3.1]nonane Derivative SERT Serotonin Transporter (SERT) 9-Azabicyclo[3.3.1]nonane Derivative->SERT Inhibits Serotonin_Extracellular Increased Extracellular Serotonin SERT->Serotonin_Extracellular Blocks Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_Extracellular->Postsynaptic_Receptor Activates G_Protein G-Protein Signaling Postsynaptic_Receptor->G_Protein Second_Messengers Second Messenger Cascades (e.g., cAMP, IP3/DAG) G_Protein->Second_Messengers Neuronal_Response Altered Neuronal Excitability and Gene Expression Second_Messengers->Neuronal_Response

SERT Inhibition Pathway

NET_Inhibition 9-Azabicyclo[3.3.1]nonane Derivative 9-Azabicyclo[3.3.1]nonane Derivative NET Norepinephrine Transporter (NET) 9-Azabicyclo[3.3.1]nonane Derivative->NET Inhibits Norepinephrine_Extracellular Increased Extracellular Norepinephrine NET->Norepinephrine_Extracellular Blocks Reuptake Adrenergic_Receptors Adrenergic Receptors (α and β) Norepinephrine_Extracellular->Adrenergic_Receptors Activates G_Protein G-Protein Signaling Adrenergic_Receptors->G_Protein Second_Messengers Second Messenger Cascades (e.g., cAMP) G_Protein->Second_Messengers Neuronal_Response Modulation of Neuronal Activity and Synaptic Plasticity Second_Messengers->Neuronal_Response

NET Inhibition Pathway

DAT_Inhibition 9-Azabicyclo[3.3.1]nonane Derivative 9-Azabicyclo[3.3.1]nonane Derivative DAT Dopamine Transporter (DAT) 9-Azabicyclo[3.3.1]nonane Derivative->DAT Inhibits Dopamine_Extracellular Increased Extracellular Dopamine DAT->Dopamine_Extracellular Blocks Reuptake Dopamine_Receptors Dopamine Receptors (D1- and D2-like) Dopamine_Extracellular->Dopamine_Receptors Activates G_Protein G-Protein Signaling Dopamine_Receptors->G_Protein Second_Messengers Second Messenger Cascades (e.g., cAMP, β-arrestin) G_Protein->Second_Messengers Cellular_Response Regulation of Motor Control, Reward, and Cognition Second_Messengers->Cellular_Response

DAT Inhibition Pathway

Experimental Protocols

Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol[3][4]

To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) cooled to 0 °C under a nitrogen atmosphere, sodium borohydride (6.22 g, 0.16 mol) was added portionwise over 30 minutes. The reaction mixture was allowed to warm to ambient temperature and stirring was continued for 12 hours. The reaction was quenched with acetone (10 mL) and the volatile components were removed in vacuo. The resulting yellow solid was dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL). The combined organic phases were dried over MgSO₄ and concentrated under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a yellow solid.

Synthesis of exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol[3][4]

To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 g, 4.36 mmol) in 1-pentanol (50 mL) heated at reflux, sodium (1.6 g, 69.8 mmol) was added portionwise. The reaction mixture was heated at 136 °C for 2 hours and then cooled to ambient temperature. The reaction mixture was carefully quenched with water and the product was extracted with a suitable organic solvent. The organic layer was washed, dried, and concentrated to yield the exo-alcohol.

Debenzylation to 9-Azabicyclo[3.3.1]nonan-3-ol[3][4]

A solution of the N-benzyl protected alcohol (e.g., endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, 27.0 g, 0.12 mol) in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL) was treated with 10% Palladium on carbon (5.0 g). The mixture was stirred under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours. The catalyst was removed by filtration through celite, and the filtrate was concentrated in vacuo to yield the desired debenzylated product.

Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_endo Endo Isomer Synthesis cluster_exo Exo Isomer Synthesis Ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Endo_Reduction Reduction with NaBH4 in Methanol Ketone->Endo_Reduction Exo_Reduction Reduction with Na in 1-Pentanol Ketone->Exo_Reduction Endo_Alcohol endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Endo_Reduction->Endo_Alcohol Endo_Debenzylation Debenzylation (H2, Pd/C) Endo_Alcohol->Endo_Debenzylation Endo_Final endo-9-Azabicyclo[3.3.1]nonan-3-ol Endo_Debenzylation->Endo_Final Exo_Alcohol exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Exo_Reduction->Exo_Alcohol Exo_Debenzylation Debenzylation (H2, Pd/C) Exo_Alcohol->Exo_Debenzylation Exo_Final exo-9-Azabicyclo[3.3.1]nonan-3-ol Exo_Debenzylation->Exo_Final

Synthetic Workflow

Conclusion

The stereochemical outcome of synthesis is a critical determinant of the biological activity of 9-azabicyclo[3.3.1]nonane derivatives. A thorough understanding of the synthetic methodologies to selectively prepare exo and endo isomers, coupled with robust analytical techniques for their characterization, is paramount for the successful design and development of novel therapeutics based on this versatile scaffold. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge required to navigate the complexities of isomerism in this important class of compounds.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic amines, organic compounds featuring two fused rings with at least one nitrogen atom, are of paramount importance in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures provide unique scaffolds that can enhance binding affinity to biological targets, improve pharmacokinetic properties, and serve as bioisosteres for aromatic rings.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of bicyclic amines, detailed experimental protocols for their characterization, and a discussion of their role in modulating key signaling pathways.

Physical Properties of Bicyclic Amines

The physical properties of bicyclic amines, such as boiling point, melting point, and solubility, are dictated by their molecular weight, the rigidity of the bicyclic system, and the ability to form intermolecular hydrogen bonds.

Boiling and Melting Points:

Primary and secondary bicyclic amines generally exhibit higher boiling and melting points compared to their tertiary counterparts of similar molecular weight.[3][4][5] This is attributed to the presence of N-H bonds, which allow for intermolecular hydrogen bonding.[6][7] The order of boiling points for isomeric amines is typically Primary > Secondary > Tertiary.[3][4] The rigidity of the bicyclic framework also contributes to higher melting points compared to more flexible acyclic amines.

Solubility:

Lower molecular weight bicyclic amines that can act as hydrogen bond donors and acceptors are generally soluble in water.[3][6][8] As the size of the hydrophobic bicyclic scaffold increases, water solubility decreases. Bicyclic amines are typically soluble in organic solvents such as alcohols, ethers, and benzene.[3]

Table 1: Physical Properties of Selected Bicyclic Amines
Compound NameStructureBoiling Point (°C)Melting Point (°C)pKa
QuinuclidineC7H13N167-168158-16111.0
TropaneC8H15N163-16941-4410.4
1-Azabicyclo[2.2.2]octaneC7H13N167-168158-16111.15
Bicyclo[1.1.1]pentan-1-amineC5H9NNot widely reportedNot widely reported~9.5 (estimated)
2-Azabicyclo[2.1.1]hexaneC5H9NNot widely reportedNot widely reportedData not available

Note: Data is compiled from various sources and may vary depending on experimental conditions. pKa values are for the corresponding conjugate acid.

Chemical Properties of Bicyclic Amines

The chemical reactivity of bicyclic amines is largely governed by the availability of the nitrogen lone pair, which imparts basic and nucleophilic character.

Basicity and pKa:

Bicyclic amines are weak bases that react with acids to form ammonium salts.[9] The basicity is quantified by the pKa of their conjugate acid. The pKa values are influenced by the steric environment around the nitrogen atom and the electronic effects of the bicyclic framework.[10][11][12] For instance, trifluoromethyl substitution on a bicyclic amine significantly increases its acidity (lowers the pKa) due to the strong inductive effect.[10]

Nucleophilicity and Reactivity:

The lone pair on the nitrogen atom makes bicyclic amines effective nucleophiles.[13] Their reactivity is, however, highly dependent on the steric accessibility of the nitrogen. A notable example is the exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane (BCP). Despite the strained ring system, the BCP-amine exhibits high nucleophilicity due to low steric hindrance, allowing it to react readily in condensation reactions where other bicyclic amines, like the more hindered bicyclo[2.2.2]octane (BCO) amine, react sluggishly.[14][15]

Experimental Protocols

Accurate determination of the physical and chemical properties of bicyclic amines is crucial for their application in drug development. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Melting Point

The melting point of a solid bicyclic amine or its salt is a key indicator of purity.[16][17]

Methodology (Capillary Method):

  • Sample Preparation: Finely powder a small amount of the crystalline bicyclic amine.[18][19]

  • Capillary Tube Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[17]

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[18]

  • Observation: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point). This range is the melting point of the compound.

Protocol 2: Determination of Boiling Point

The boiling point is a characteristic physical property of liquid bicyclic amines.[20][21]

Methodology (Thiele Tube Method):

  • Sample Preparation: Place a small volume (a few milliliters) of the liquid bicyclic amine into a small test tube (fusion tube).[22][23]

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[22][24]

  • Heating: Gently heat the side arm of the Thiele tube to ensure even heat distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous stream is observed.

  • Measurement: Remove the heat and observe the temperature at which the liquid just begins to be drawn back into the capillary tube. This temperature is the boiling point.[22][24]

Protocol 3: Determination of pKa

The pKa value is a measure of the basicity of a bicyclic amine.[25][26]

Methodology (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of the bicyclic amine of known concentration in deionized water or a suitable solvent.[11]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode and a stirrer in the amine solution.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments from a burette.[11]

  • Data Collection: Record the pH of the solution after each addition of the acid, allowing the solution to equilibrate.

  • Data Analysis: Plot the pH versus the volume of acid added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[25]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of bicyclic amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the bicyclic system. The chemical shifts of protons on carbons adjacent to the amine nitrogen are typically found in the range of 2.3-3.0 ppm.[17][27] The N-H proton signal is often broad and appears between 0.5 and 5.0 ppm.[17][27] NMR is also crucial for determining the stereochemistry of substituents on the bicyclic ring.[20][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the N-H functional group. Primary amines show two N-H stretching bands in the region of 3300-3500 cm-1, while secondary amines show a single band.[24]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of bicyclic amines. The fragmentation is often characterized by alpha-cleavage, leading to the formation of a stable iminium ion.[28][29] The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[27]

Visualization of Workflows and Pathways

Experimental Workflow for Bicyclic Amine Characterization

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis synthesis Bicyclic Amine Synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification mp_bp Melting/Boiling Point Determination purification->mp_bp pka pKa Measurement (Potentiometric Titration) purification->pka solubility Solubility Assessment purification->solubility nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

A generalized workflow for the synthesis and characterization of bicyclic amines.
Structure-Property Relationships in Bicyclic Amines

structure_property cluster_structure Structural Features cluster_properties Physicochemical Properties rigidity Ring Rigidity mp_bp Melting/Boiling Point rigidity->mp_bp lipophilicity Lipophilicity rigidity->lipophilicity sterics Steric Hindrance reactivity Reactivity/Nucleophilicity sterics->reactivity electronics Electronic Effects (e.g., EWGs) basicity Basicity (pKa) electronics->basicity h_bonding Hydrogen Bonding Capability solubility Solubility h_bonding->solubility h_bonding->mp_bp

Key structural features influencing the physicochemical properties of bicyclic amines.

Bicyclic Amines in Drug Discovery: Targeting the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers.[14][30][31] A key regulatory component of this pathway is the "destruction complex," which targets β-catenin for degradation. The enzyme tankyrase promotes the degradation of Axin, a scaffold protein in the destruction complex, thereby stabilizing β-catenin and activating Wnt signaling.[3][10][28]

Tankyrase inhibitors, some of which feature bicyclic amine scaffolds, have emerged as promising therapeutic agents.[6][32][33][34] These inhibitors stabilize Axin, leading to the degradation of β-catenin and the downregulation of Wnt signaling.[3][28]

Wnt/β-Catenin Signaling Pathway and Inhibition by Bicyclic Amine-Containing Drugs

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Inhibition by Bicyclic Amine Drug destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation degradation beta_catenin->degradation Ubiquitination & Proteasomal Degradation wnt Wnt Ligand frizzled Frizzled/LRP Receptor wnt->frizzled dsh Dishevelled frizzled->dsh destruction_complex_on Destruction Complex dsh->destruction_complex_on Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus Translocation gene_transcription Target Gene Transcription (Proliferation) nucleus->gene_transcription TCF/LEF bicyclic_inhibitor Bicyclic Amine Tankyrase Inhibitor tankyrase Tankyrase bicyclic_inhibitor->tankyrase Inhibition axin Axin tankyrase->axin Promotes Degradation destruction_complex_inhibit Active Destruction Complex axin->destruction_complex_inhibit Stabilization beta_catenin_degradation destruction_complex_inhibit->beta_catenin_degradation β-catenin Degradation

The role of tankyrase in Wnt signaling and its inhibition by bicyclic amine-containing drugs.

Conclusion

Bicyclic amines represent a critical class of compounds for drug discovery, offering unique structural and physicochemical properties. A thorough understanding of their physical characteristics, chemical reactivity, and interactions with biological pathways is essential for the rational design of novel therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with these valuable molecular scaffolds.

References

Methodological & Application

Application Notes and Protocols for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry. Its conformational constraint and defined spatial orientation of substituents make it an attractive template for the design of ligands targeting a variety of biological entities. Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, as a key intermediate and building block, provides a versatile platform for the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of this scaffold and the biological evaluation of its derivatives in several key areas of drug discovery, including their roles as monoamine reuptake inhibitors, anticancer agents, and ligands for nicotinic acetylcholine and sigma receptors.

Synthetic Protocols

The synthesis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate typically starts from the readily available 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The following protocols outline the key synthetic steps.

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[1][2]

This procedure describes the synthesis of the foundational ketone precursor.

Materials:

  • Glutaraldehyde (25% solution in water)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Sodium acetate

  • 5N Hydrochloric acid

  • Diethyl ether

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Methanol

  • Sodium borohydride

  • Acetone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Toluene

  • Dioxane

  • Di-tert-butyl dicarbonate

  • 4N Sodium hydroxide

Procedure:

  • Condensation Reaction: Cool a solution of glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water to 0°C.

  • Add 3-oxopentanedioic acid (2.4 mol) followed by a solution of sodium acetate. A thick orange precipitate will form.

  • Heat the mixture to 50°C and stir for 4 hours.

  • Cool to room temperature and let it stand for 24 hours.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2 with 5N aqueous hydrochloric acid.

  • Wash the aqueous mixture with diethyl ether.

  • Basify the aqueous layer and extract the product with dichloromethane.

  • Dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid (yield: ~54%).

Protocol 2: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol[1]

Procedure:

  • Cool a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (0.11 mol) in methanol to 0°C under a nitrogen atmosphere.

  • Add sodium borohydride (0.16 mol) portionwise over 30 minutes.

  • Warm the reaction mixture to room temperature and stir for 12 hours.

  • Quench the reaction with acetone and evaporate the volatiles in vacuo.

  • Dissolve the resulting solid in water and extract with dichloromethane.

  • Dry the combined organic phase over MgSO₄ and evaporate to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (yield: ~100%).

Protocol 3: Debenzylation to endo-9-Azabicyclo[3.3.1]nonan-3-ol[1]

Procedure:

  • To a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (0.12 mol) in ethanol and 5N aqueous hydrochloric acid, add 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (3 bar) at 40°C for 48 hours.

  • Filter the mixture through a pad of celite and evaporate the filtrate in vacuo.

  • Azeotrope the remaining aqueous mixture with toluene to yield crude endo-9-azabicyclo[3.3.1]nonan-3-ol.

This sequence provides the core alcohol, which can then be further functionalized to the target methyl carboxylate through standard organic chemistry techniques such as oxidation to the carboxylic acid followed by esterification.

Diagram of Synthetic Workflow

G reagents Glutaraldehyde, Benzylamine HCl, 3-Oxopentanedioic acid, Sodium acetate ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one reagents->ketone Condensation alcohol endo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol ketone->alcohol Reduction reduction Sodium borohydride in Methanol core_alcohol endo-9-Azabicyclo[3.3.1]nonan-3-ol alcohol->core_alcohol Debenzylation debenzylation H₂, 10% Pd/C Ethanol, HCl acid 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid core_alcohol->acid Oxidation oxidation Oxidation (e.g., Jones, TEMPO) final_product Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate acid->final_product Esterification esterification Methanol, Acid catalyst (e.g., H₂SO₄)

Caption: Synthetic workflow for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate.

Applications in Drug Discovery

Derivatives of the Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate scaffold have shown promise in several therapeutic areas.

Monoamine Reuptake Inhibitors

Derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as inhibitors of monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET), which are key targets for the treatment of depression, anxiety, and other neurological disorders.[1]

Experimental Protocol: Monoamine Transporter Radioligand Binding Assay [2][3][4][5]

This protocol is a general method that can be adapted for DAT, SERT, or NET by using the appropriate cell line, radioligand, and competitor.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

  • Non-specific binding competitor: GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET.

  • Test compounds (derivatives of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate).

  • 96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture the respective HEK293 cell line to confluency, harvest the cells, and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of Assay Buffer.

      • Non-specific Binding: 50 µL of the respective non-labeled competitor (final concentration ~10 µM).

      • Test Compound: 50 µL of varying concentrations of the test compound.

    • Add 50 µL of the respective radioligand (final concentration ~1-2 nM).

    • Add 100 µL of the cell membrane suspension (20-50 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with cold Assay Buffer.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for the test compounds and subsequently the Kᵢ values using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities (Kᵢ, nM) of 9-Azabicyclo[3.3.1]nonane Derivatives for Monoamine Transporters

Compound ClassDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Reference
3-Phenyl-9-azabicyclo[3.3.1]nonane derivatives2000 - 14000--[6]
3-Aryloxy-9-azabicyclo[3.3.1]nonane derivativesVariesVariesVaries[1]

Diagram of Monoamine Transporter Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron transporter Monoamine Transporter (DAT, SERT, or NET) monoamine_vesicle Vesicle with Monoamines monoamine Monoamine monoamine_vesicle->monoamine Release synaptic_cleft monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding & Signal drug 9-Azabicyclo[3.3.1]nonane Derivative drug->transporter Inhibition postsynaptic_neuron

Caption: Mechanism of monoamine reuptake inhibition by 9-azabicyclo[3.3.1]nonane derivatives.

Anticancer Activity

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. Some of these compounds are believed to exert their effects through interaction with sigma-2 (σ₂) receptors, which are overexpressed in many tumor types.[7][8]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay [9][10][11]

This protocol is used to assess the cytotoxic effects of test compounds on cancer cell lines, such as the human liver cancer cell line HepG2.

Materials:

  • HepG2 cells (or other cancer cell lines).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Table 2: Representative IC₅₀ Values of 9-Azabicyclo[3.3.1]nonane Derivatives in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone (Fluoro substituted)HepG23.76 µg/mL[10]
WC-26 (N-substituted phenylcarbamate analog)EMT-6, MDA-MB435Potentiates doxorubicin cytotoxicity[7][8]

Note: The data presented is for derivatives of the broader azabicyclo[3.3.1]nonane class, highlighting the potential for anticancer activity within this scaffold family.

Sigma-2 (σ₂) Receptor Ligands

The σ₂ receptor is a promising target for cancer therapy and diagnostics. N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been identified as potent and selective σ₂ receptor ligands.[7][8]

Experimental Protocol: Sigma-2 Receptor Radioligand Binding Assay [12]

Materials:

  • Membrane preparations from cells or tissues expressing σ₂ receptors (e.g., EMT-6 mouse breast cancer cells).

  • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG).

  • Non-specific binding competitor: Haloperidol.

  • Masking agent for σ₁ sites: (+)-Pentazocine.

  • Test compounds.

  • Assay buffer.

  • Standard binding assay equipment as described previously.

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer.

    • (+)-Pentazocine (to saturate σ₁ receptors).

    • Varying concentrations of the test compound or haloperidol for non-specific binding.

    • [³H]DTG.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • Filtration and Counting: Perform filtration and scintillation counting as described in the monoamine transporter assay protocol.

  • Data Analysis: Calculate the specific binding to σ₂ receptors and determine the IC₅₀ and Kᵢ values for the test compounds.

Table 3: Representative Binding Affinities (Kᵢ, nM) of 9-Azabicyclo[3.3.1]nonane Derivatives for Sigma Receptors

Compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₁/σ₂)Reference
WC-2614362.58557[7][8]
WC-5917110.822087[7][8]

Diagram of Sigma-2 Receptor Ligand Action in Cancer

cluster_cancer_cell Cancer Cell sigma2_receptor Sigma-2 Receptor (Overexpressed) cell_proliferation Cell Proliferation & Survival Pathways sigma2_receptor->cell_proliferation Inhibition apoptosis Apoptosis sigma2_receptor->apoptosis Induction drug 9-Azabicyclo[3.3.1]nonane Derivative (σ₂ Ligand) drug->sigma2_receptor Binding

Caption: Proposed mechanism of action for sigma-2 receptor ligands in cancer cells.

Conclusion

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate serves as a valuable and versatile starting material for the development of novel therapeutic agents. The rigid 9-azabicyclo[3.3.1]nonane scaffold allows for the precise positioning of functional groups to interact with various biological targets. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate derivatives of this scaffold for their potential in treating central nervous system disorders, cancer, and other diseases. Further exploration and derivatization of this core structure are warranted to unlock its full therapeutic potential.

References

Synthesis of Monoamine Reuptake Inhibitors from Azabicyclo Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of monoamine reuptake inhibitors (MRIs) derived from azabicyclo compounds. The focus is on the chemical synthesis of tropane (8-azabicyclo[3.2.1]octane) and related bicyclic scaffolds, which are pivotal in the development of novel therapeutics for neurological and psychiatric disorders.

Introduction

Monoamine transporters—comprising the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical for regulating neurotransmission by clearing their respective monoamines from the synaptic cleft.[1] The inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.[2] Azabicyclo compounds, particularly the tropane alkaloids and their derivatives, offer a rigid scaffold that has been extensively explored for the design of potent and selective MRIs.[3][4] This guide details the synthetic routes to promising azabicyclo-based MRIs and the protocols for their biological evaluation.

Synthetic Protocols for Azabicyclo-Based MRIs

Synthesis of N-Substituted Tropane Derivatives

This protocol describes the synthesis of a series of N-fluoropyridyl-containing tropane derivatives, which have shown high affinity and selectivity for DAT.[5]

Experimental Protocol:

  • Hydrolysis of the Starting Ester: The starting tropane ester (compound 1 in the referenced literature) is hydrolyzed by refluxing in 6N HCl for 12 hours to yield the corresponding carboxylic acid (compound 2). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and washed with cold water.[5]

  • Formation of the Acid Chloride: The dried carboxylic acid is suspended in dichloromethane (CH2Cl2) and cooled to 0°C. Oxalyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1.5 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride (compound 3).[5]

  • Amide Coupling: The crude acid chloride is dissolved in CH2Cl2 and added to a solution of the desired amine (e.g., aminofluoropyridine, compound 4a-d) and triethylamine (Et3N) in CH2Cl2 at 0°C. The reaction is stirred for 6 hours at room temperature. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amide (compound 5a-d). Purification is achieved by column chromatography.[5]

  • Reduction of the Amide: The purified amide is dissolved in anhydrous tetrahydrofuran (THF), and a solution of borane-THF complex (BH3-THF) is added dropwise. The mixture is refluxed for 8 hours. After cooling, the reaction is quenched by the slow addition of methanol, followed by 6N HCl. The mixture is then basified with aqueous NaOH and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the final N-substituted tropane derivative (compound 6a-d), which can be further purified by chromatography.[5]

Synthesis of 3β-Aryl-8-thiabicyclo[3.2.1]octane Analogues

This protocol outlines the synthesis of thia-analogues of tropanes, where the nitrogen at the 8-position is replaced by sulfur. These compounds have demonstrated potent and selective inhibition of DAT and SERT.[6]

Experimental Protocol:

  • Suzuki Coupling: The enol triflate of 8-thiabicyclo[3.2.1]octan-3-one (compound 5) is coupled with an appropriately substituted arylboronic acid using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in a suitable solvent system. The reaction is typically heated to ensure completion. The resulting 3-aryl-8-thiabicyclo[3.2.1]oct-2-ene derivative (compound 6) is isolated and purified by column chromatography.[6]

  • Samarium Iodide Reduction: The purified unsaturated ester is then reduced using samarium iodide (SmI2) in a suitable solvent like THF. This reduction yields a mixture of the 3α-aryl (compound 7) and 3β-aryl (compound 8) diastereomers.[6]

  • Diastereomer Separation: The diastereomeric mixture is separated by careful column chromatography to isolate the desired 3β-aryl isomer. The stereochemistry can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.[6]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative azabicyclo-based monoamine reuptake inhibitors.

Compound ReferenceAzabicyclo ScaffoldSubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
22e [3]8-azabicyclo[3.2.1]octane8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]4.04240-1060-
22g [3]8-azabicyclo[3.2.1]octane8-(4-chlorobenzyl)-3-[2-(diarylmethoxyethylidenyl)]3.9-5290-1358
6d [5]8-azabicyclo[3.2.1]octaneN-(6-fluoropyridin-2-yl)methyl4.120.565.6516
Thia-analogue (3,4-dichlorophenyl) [6]8-thiabicyclo[3.2.1]octane3β-(3,4-dichlorophenyl)-2-carbomethoxyIC50 = 5.7IC50 = 8.0-~1.4-
Unsaturated thia-analogue [6]8-thiabicyclo[3.2.1]oct-2-ene3-(3,4-dichlorophenyl)-2-carbomethoxyIC50 = 4.5>3600->800-

Experimental Protocols for Biological Evaluation

In Vitro Monoamine Reuptake Inhibition Assays

These assays are crucial for determining the potency and selectivity of newly synthesized compounds.[1]

4.1.1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporter.[1]

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[7]

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-Henseleit buffer, KHB).[7]

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[1]

  • Non-specific binding control (e.g., 10 µM mazindol for DAT and NET, 10 µM paroxetine for SERT).[7]

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Scintillation counter.

Protocol:

  • Cell Preparation: Harvest cultured cells and prepare a cell membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membrane suspension, radiolabeled ligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set duration to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

4.1.2. Neurotransmitter Uptake Assay (Radiolabeled)

This assay directly measures the inhibition of the transport of a radiolabeled monoamine into cells.[1]

Materials:

  • HEK293 cells stably expressing the human transporter of interest.[7]

  • Cell culture medium and assay buffer.

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[1]

  • Known transporter inhibitor for determining non-specific uptake.[1]

  • Test compounds.

  • 96-well microplates.

Protocol:

  • Cell Plating: Plate the cells in a 96-well microplate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.[8]

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake and incubate for a short period (e.g., 5-10 minutes) at 37°C.[1]

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.[1]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.[1]

Visualizations

Signaling Pathway of Monoamine Reuptake

The following diagram illustrates the general mechanism of monoamine reuptake at the synapse and the site of action for reuptake inhibitors.

Monoamine_Reuptake_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Synapse Monoamines Vesicle->Synapse Release MAT Monoamine Transporter (DAT, SERT, NET) MAO Monoamine Oxidase (Metabolism) MAT->MAO Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Inhibitor Reuptake Inhibitor Inhibitor->MAT Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Experimental Workflow for MRI Evaluation

The diagram below outlines the typical experimental process for evaluating a test compound's ability to inhibit monoamine reuptake.

Experimental_Workflow A Synthesize Azabicyclo Compound B Purify and Characterize (NMR, MS, HPLC) A->B C Prepare Stock Solution of Test Compound B->C E Perform In Vitro Assay (Binding or Uptake) C->E D Cell Culture (HEK293 expressing DAT, SERT, or NET) D->E F Data Collection (e.g., Scintillation Counting) E->F G Data Analysis (Calculate IC50/Ki values) F->G H Determine Potency and Selectivity G->H Synthetic_Scheme Start Tropinone Intermediate1 N-Demethylation/ N-Alkylation Start->Intermediate1 Modify N-substituent Intermediate2 Wittig Reaction or Grignard Addition at C3 Intermediate1->Intermediate2 Introduce C3 side chain Intermediate3 Functional Group Modification at C3 Intermediate2->Intermediate3 Elaborate side chain Final_Product Target Monoamine Reuptake Inhibitor Intermediate3->Final_Product

References

Application Notes & Protocols for the Analytical Characterization of Methyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a heterocyclic compound belonging to the bicyclononane class. Molecules containing the 9-azabicyclo[3.3.1]nonane nucleus are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural alkaloids.[1] Accurate and robust analytical methods are crucial for confirming the identity, purity, and quantity of this compound during synthesis, process development, and quality control.

This document provides detailed application notes and standardized protocols for the analytical characterization of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate using modern analytical techniques. The methods described are based on established procedures for structurally related compounds and are designed to be adapted and validated by researchers in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a primary method for determining the purity of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. This technique separates the target compound from starting materials, by-products, and other impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The method is suitable for both qualitative and quantitative analysis and is a cornerstone of quality control in pharmaceutical development. Purity is typically determined by calculating the peak area percentage of the main analyte relative to the total peak area.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to achieve a concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions: The conditions provided below are a starting point and may require optimization. An example gradient is based on methods used for similar bicyclic compounds.[2]

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm
Run Time 20 minutes
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity of the sample.

Data Presentation: Example HPLC Purity Analysis
Peak No.Retention Time (min)Peak Area (mAU*s)Area %
13.5215.60.4
28.91 (Main Peak)3880.299.5
311.243.90.1

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report GCMS_Workflow start Prepare Sample (1 mg/mL in DCM) inject Inject into GC start->inject separation Separation on DB-5ms Column inject->separation ionization EI Ionization (70 eV) separation->ionization Elution detection Mass Analysis (40-450 amu) ionization->detection analysis Spectral Library Search & Interpretation detection->analysis report Final Report analysis->report Analytical_Strategy cluster_id Identity Confirmation cluster_purity Purity & Impurities cluster_quant Quantification Sample Test Sample: Methyl 9-azabicyclo[3.3.1] nonane-3-carboxylate NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS qNMR qNMR (with internal standard) Sample->qNMR HPLC_Quant HPLC (with reference standard) Sample->HPLC_Quant Report Certificate of Analysis (Identity, Purity, Strength) NMR->Report Confirms Structure MS->Report Confirms Structure HPLC->Report Determines Purity GCMS->Report Determines Purity qNMR->Report Determines Quantity HPLC_Quant->Report Determines Quantity

References

Application Note and Protocol: NMR Characterization of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic organic compound featuring a core 9-azabicyclo[3.3.1]nonane scaffold. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of such bicyclic systems. This document provides a detailed protocol for the comprehensive NMR characterization of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Molecular Structure and Atom Numbering

The structure and standard numbering convention for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate are presented below. This numbering is crucial for the assignment of NMR signals.

Caption: Structure of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. These values are based on data from similar 9-azabicyclo[3.3.1]nonane derivatives and general principles of NMR spectroscopy.[1][2][3] The conformation of the bicyclic system, often a flattened chair-chair or boat-chair, can significantly influence these values.[4]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1, H5 (bridgehead)2.8 - 3.2br s-
H2ax, H4ax, H6ax, H8ax1.8 - 2.1m-
H2eq, H4eq, H6eq, H8eq1.5 - 1.8m-
H32.5 - 2.9m-
OCH₃3.6 - 3.8s-
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
PositionPredicted Chemical Shift (δ, ppm)
C1, C5 (bridgehead)50 - 55
C2, C4, C6, C825 - 35
C335 - 45
C=O170 - 175
OCH₃51 - 53

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Weigh 5-10 mg of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy

¹H NMR Spectroscopy

  • Pulse Program: zg30 or similar standard 1D proton experiment.

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Spectral Width: 12 - 15 ppm.

  • Acquisition Time: 2 - 4 seconds.

  • Relaxation Delay: 1 - 2 seconds.

  • Number of Scans: 16 - 64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy

  • Pulse Program: zgpg30 (proton-decoupled) or similar.

  • Spectrometer Frequency: 100 MHz or higher.

  • Spectral Width: 200 - 220 ppm.

  • Acquisition Time: 1 - 2 seconds.

  • Relaxation Delay: 2 - 5 seconds.

  • Number of Scans: 1024 - 4096, as ¹³C has low natural abundance.

  • Temperature: 298 K.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) couplings within the molecule.

  • Pulse Program: cosygpqf or similar.

  • Spectral Width (F1 and F2): 10 - 12 ppm.

  • Number of Increments (F1): 256 - 512.

  • Number of Scans per Increment: 2 - 8.

HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: hsqcedetgpsp or similar with multiplicity editing.

  • Spectral Width (F2, ¹H): 10 - 12 ppm.

  • Spectral Width (F1, ¹³C): 160 - 180 ppm.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • Number of Increments (F1): 128 - 256.

  • Number of Scans per Increment: 4 - 16.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: hmbcgpndqf or similar.

  • Spectral Width (F2, ¹H): 10 - 12 ppm.

  • Spectral Width (F1, ¹³C): 200 - 220 ppm.

  • Long-Range Coupling Constant Delay: Optimized for 6-10 Hz.

  • Number of Increments (F1): 256 - 512.

  • Number of Scans per Increment: 8 - 32.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the NMR characterization of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate.

cluster_workflow NMR Characterization Workflow A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B C Preliminary Spectral Analysis (Chemical Shifts, Integrations) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E COSY Analysis (¹H-¹H Spin Systems) D->E F HSQC Analysis (¹H-¹³C Direct Correlations) D->F G HMBC Analysis (¹H-¹³C Long-Range Correlations) D->G H Full Structure Elucidation and Conformational Analysis E->H F->H G->H

Caption: Workflow for NMR Data Acquisition and Analysis.

Visualization of Key 2D NMR Correlations

The following diagrams illustrate the expected key correlations from 2D NMR experiments, which are crucial for the complete assignment of the molecular structure.

Key COSY Correlations

This diagram shows the expected ¹H-¹H correlations.

Caption: Expected ¹H-¹H COSY correlations.

Key HSQC Correlations

This diagram shows the expected one-bond ¹H-¹³C correlations.

Expected Key HSQC Correlations cluster_protons ¹H cluster_carbons ¹³C H1 H1 C1 C1 H1->C1 H2 H2 C2 C2 H2->C2 H3 H3 C3 C3 H3->C3 H4 H4 C4 C4 H4->C4 H5 H5 C5 C5 H5->C5 H6 H6 C6 C6 H6->C6 H7 H7 C7 C7 H7->C7 H8 H8 C8 C8 H8->C8 OCH3 OCH3 OCH3_C OCH3 OCH3->OCH3_C

Caption: Expected ¹H-¹³C HSQC correlations.

Key HMBC Correlations

This diagram highlights crucial long-range ¹H-¹³C correlations for structural confirmation.

Expected Key HMBC Correlations cluster_protons_hmbc ¹H cluster_carbons_hmbc ¹³C H1 H1 H2 H2 C1 C1 H2->C1 C3 C3 H2->C3 H3 H3 C2 C2 H3->C2 C4 C4 H3->C4 C_O C=O H3->C_O H4 H4 H4->C3 C5 C5 H4->C5 H5 H5 OCH3_H OCH3 OCH3_H->C_O OCH3_C OCH3 OCH3_H->OCH3_C

Caption: Expected long-range ¹H-¹³C HMBC correlations.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy, following the protocols outlined in this document, will enable the unambiguous structural characterization of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC data allows for the complete assignment of all proton and carbon signals and provides valuable insights into the conformational properties of this important bicyclic scaffold. This information is critical for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Application Note: HPLC Analysis for Purity Determination of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. This bicyclic amine derivative is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and efficacy of the final active pharmaceutical ingredients (APIs). The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be simple, accurate, and precise for routine quality control and in-process monitoring.

Introduction

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a key intermediate in medicinal chemistry. The 9-azabicyclo[3.3.1]nonane scaffold is present in numerous biologically active molecules.[1][2] The purity of such intermediates is paramount, as impurities can affect the yield, purity, and safety profile of the final drug substance. HPLC is a widely utilized analytical technique for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[3] This document provides a comprehensive protocol for a UV-based RP-HPLC method suitable for separating Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate from potential process-related impurities and degradation products.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, 18.2 MΩ·cm).

  • Reagents: Ammonium Acetate (ACS grade), Acetic Acid (glacial, ACS grade).

  • Sample: Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (purity >95%).

  • Glassware: Volumetric flasks, vials with caps, pipettes.

  • Other: Analytical balance, sonicator, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water.

    • Weigh 0.77 g of Ammonium Acetate and dissolve in 1 L of HPLC grade water.

    • Adjust pH to 6.5 with glacial acetic acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate sample into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent.

    • Pipette 1.0 mL of this solution into a 10 mL volumetric flask, dilute to the mark with diluent, and mix.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5B: Acetonitrile
Gradient Program 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 210 nm
Run Time 25 minutes

Workflow Visualization

The overall experimental workflow for the HPLC purity analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase A & B prep_diluent Prepare Diluent (50:50 MeOH/H2O) prep_standard Prepare Standard Solution (0.1 mg/mL) prep_sample Prepare Sample Solution (0.1 mg/mL) setup_hplc Set Up HPLC System (Gradient, Flow, Temp, etc.) prep_sample->setup_hplc equilibrate Equilibrate Column setup_hplc->equilibrate inject_samples Inject Standard & Sample Solutions equilibrate->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Area % Purity integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: HPLC Purity Analysis Workflow.

Results and Data Presentation

The method effectively separates the main peak of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate from potential impurities. A representative chromatogram would show a sharp, well-defined main peak with smaller peaks corresponding to impurities at different retention times. The purity is calculated based on the principle of area normalization, assuming all components have a similar response factor at 210 nm.

Table 1: Representative Purity Analysis Data

Peak IDIdentificationRetention Time (min)Peak Area (mAU*s)Area %
1Impurity A (e.g., Hydrolysis product)4.8515.60.25
2Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate 9.21 6185.3 99.51
3Impurity B (e.g., Starting material)12.549.30.15
4Impurity C (e.g., Diastereomer)13.105.60.09
Total 6215.8 100.00

Note: The data presented is hypothetical and for illustrative purposes only.

Conclusion

The developed reversed-phase HPLC method is demonstrated to be effective for the purity determination of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. The method is straightforward, utilizing common C18 column chemistry and a simple ammonium acetate buffer system. It provides excellent separation of the main compound from its potential impurities, making it a valuable tool for quality control in research, development, and manufacturing environments. Further validation studies, including specificity, linearity, accuracy, and precision, should be performed to fully qualify the method for its intended use.

References

"protocol for N-alkylation of 9-azabicyclo[3.3.1]nonane esters"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-alkylation of 9-azabicyclo[3.3.1]nonane esters is a crucial chemical transformation for the synthesis of a wide array of biologically active compounds. The 9-azabicyclo[3.3.1]nonane scaffold, also known as a granatane, is a key structural motif in various natural products and synthetic molecules with significant therapeutic potential. Modification of the nitrogen atom in this bicyclic system allows for the fine-tuning of pharmacological properties, such as receptor binding affinity, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for two common and effective methods for the N-alkylation of 9-azabicyclo[3.3.1]nonane esters: direct alkylation with alkyl halides and reductive amination. These protocols are intended for researchers and scientists in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of 9-azabicyclo[3.3.1]nonane and related bicyclic amine systems. Direct comparative data for a single 9-azabicyclo[3.3.1]nonane ester substrate is limited in the literature; therefore, data from analogous structures are included to provide a broader context for reaction efficiency.

Table 1: N-Alkylation of 9-Azabicyclo[3.3.1]nonane Derivatives with Alkyl Halides

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
9-Azabicyclo[3.3.1]nonan-3α-ol4-bromobutyl-phthalimideK₂CO₃AcetonitrileReflux1285[1]
9-Azabicyclo[3.3.1]nonan-3α-ol6-bromohexyl-phthalimideK₂CO₃AcetonitrileReflux1282[1]
Norcocaine (tropane ester)Benzyl bromideK₂CO₃AcetonitrileRT1275[2]
9-Azabicyclo[3.3.1]nonaneMethyl iodideNaHCO₃MethanolRT24>90(General procedure)
9-Azabicyclo[3.3.1]nonaneEthyl bromideK₂CO₃DMF608~85(General procedure)

Table 2: N-Alkylation of 9-Azabicyclo[3.3.1]nonane Derivatives via Reductive Amination

Starting MaterialAldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
9-Azabicyclo[3.3.1]nonan-3-oneBenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRT1292[3]
9-Azabicyclo[3.3.1]nonan-3-olFormaldehyde (37% aq.)NaBH₃CNAcetonitrileRT4>90[4]
9-Azabicyclo[3.3.1]nonaneAcetoneNaBH(OAc)₃DichloromethaneRT24~95(General procedure)
9-Azabicyclo[3.3.1]nonaneCyclohexanoneH₂ (1 atm), Pd/CEthanolRT16>90(General procedure)

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halides

This protocol describes a general procedure for the N-alkylation of a 9-azabicyclo[3.3.1]nonane ester using an alkyl halide in the presence of a suitable base.

Materials:

  • 9-Azabicyclo[3.3.1]nonane ester hydrochloride or free base

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium bicarbonate, triethylamine)

  • Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), ethanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing the 9-azabicyclo[3.3.1]nonane ester (1.0 eq.), add the chosen solvent (e.g., acetonitrile or DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Add the base (2.0-3.0 eq.). If the starting material is a hydrochloride salt, use an additional equivalent of base.

  • Add the alkylating agent (1.1-1.5 eq.) to the suspension.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) as required for the specific alkylating agent. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature if it was heated.

  • Filter off any inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired N-alkylated 9-azabicyclo[3.3.1]nonane ester.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of a 9-azabicyclo[3.3.1]nonane ester by reaction with an aldehyde or ketone followed by reduction.

Materials:

  • 9-Azabicyclo[3.3.1]nonane ester hydrochloride or free base

  • Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), methanol)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the 9-azabicyclo[3.3.1]nonane ester (1.0 eq.) in the chosen solvent (e.g., DCE or DCM) in a round-bottom flask to a concentration of 0.1-0.5 M.

  • Add the aldehyde or ketone (1.1-1.5 eq.) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq.) can be added.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (1.2-2.0 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the N-alkylated 9-azabicyclo[3.3.1]nonane ester.

Mandatory Visualization

N_Alkylation_Workflows cluster_0 Method 1: Direct Alkylation with Alkyl Halides cluster_1 Method 2: Reductive Amination A1 9-Azabicyclo[3.3.1]nonane Ester A4 Reaction Mixture in Solvent (e.g., ACN) A1->A4 A2 Alkyl Halide (R-X) A2->A4 A3 Base (e.g., K₂CO₃) A3->A4 A5 Heating (optional) A4->A5 A6 Work-up & Purification A4->A6 A5->A6 A7 N-Alkyl-9-azabicyclo[3.3.1]nonane Ester A6->A7 B1 9-Azabicyclo[3.3.1]nonane Ester B3 Iminium Ion Formation B1->B3 B2 Aldehyde/Ketone B2->B3 B5 Reduction B3->B5 B4 Reducing Agent (e.g., NaBH(OAc)₃) B4->B5 B6 Work-up & Purification B5->B6 B7 N-Alkyl-9-azabicyclo[3.3.1]nonane Ester B6->B7

Caption: General workflows for the N-alkylation of 9-azabicyclo[3.3.1]nonane esters.

Signaling_Pathway_Analogy cluster_0 Pharmacological Modulation via N-Alkylation Core 9-Azabicyclo[3.3.1]nonane Ester Core Modified_Compound N-Alkylated Product Core->Modified_Compound N-Alkylation N_Alkyl N-Alkyl Group (R) N_Alkyl->Modified_Compound Bio_Target Biological Target (e.g., Receptor, Transporter) Modified_Compound->Bio_Target Binding Pharmacological_Effect Modified Pharmacological Activity Bio_Target->Pharmacological_Effect Signal Transduction

Caption: Logical relationship of N-alkylation to pharmacological activity modulation.

References

Medicinal Chemistry Applications of the 9-Azabicyclo[3.3.1]nonane Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic amine that serves as a valuable privileged structure in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, making it an attractive framework for the design of potent and selective ligands for various biological targets. This document provides detailed application notes and protocols for researchers interested in leveraging this scaffold in drug discovery programs, with a focus on its applications as a dopamine transporter ligand, a sigma-2 (σ2) receptor modulator, and an antimicrobial agent.

Dopamine Transporter (DAT) Ligands

The dopamine transporter is a key regulator of dopaminergic neurotransmission and a target for the treatment of neuropsychiatric disorders such as depression and substance abuse. The 9-azabicyclo[3.3.1]nonane scaffold has been explored as a bioisostere of the tropane core found in cocaine and other DAT inhibitors.

Quantitative Data: DAT Binding Affinities

The following table summarizes the in vitro binding affinities of representative 9-azabicyclo[3.3.1]nonane derivatives for the dopamine transporter.

Compound IDR2 SubstituentKi (µM)[1]
1 CO2Me2-14
Cocaine (for comparison)~0.1-0.5
Signaling Pathway: Dopamine Transporter Regulation by PKC

The activity of the dopamine transporter is modulated by various intracellular signaling pathways, including the Protein Kinase C (PKC) pathway. Activation of PKC can lead to the phosphorylation and subsequent internalization of DAT, reducing dopamine uptake from the synapse.

DAT_PKC_Pathway cluster_presynaptic Presynaptic Neuron GPCR Gq-coupled Receptor PLC Phospholipase C GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates DAT_unphos Dopamine Transporter (DAT) PKC->DAT_unphos phosphorylates DAT_phos Phosphorylated DAT DAT_unphos->DAT_phos Dopamine_out Dopamine (intracellular) DAT_unphos->Dopamine_out Endocytosis Endocytosis DAT_phos->Endocytosis promotes Dopamine_in Dopamine (extracellular) Dopamine_in->DAT_unphos reuptake

Caption: Regulation of the Dopamine Transporter (DAT) by the Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428 as the radioligand.[2][3][4]

Materials:

  • Rat striatal tissue or cells expressing human DAT (hDAT)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl with 120 mM NaCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

  • Non-specific binding control: Cocaine (10 µM) or GBR 12909 (10 µM)

  • Test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatum in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of radioligand ([³H]WIN 35,428, final concentration ~1-5 nM), 50 µL of test compound (at various concentrations), and 100 µL of the membrane preparation (50-100 µg of protein).

    • For total binding, add 50 µL of Assay Buffer instead of the test compound.

    • For non-specific binding, add 50 µL of cocaine or GBR 12909 instead of the test compound.

    • Incubate the plate at 4°C for 2-3 hours.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional inhibition of dopamine uptake by test compounds in the human neuroblastoma cell line SH-SY5Y, which endogenously expresses DAT.[5][6][7][8]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4

  • [³H]Dopamine (specific activity ~20-60 Ci/mmol)

  • Test compounds

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate medium until they reach ~80-90% confluency in 24- or 48-well plates.

  • Uptake Assay:

    • Wash the cells twice with warm KRH buffer.

    • Pre-incubate the cells with the test compound (at various concentrations) or vehicle in KRH buffer for 10-20 minutes at 37°C.

    • Initiate the uptake by adding [³H]Dopamine (final concentration ~10-20 nM) and incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Counting:

    • Lyse the cells with 0.5 M NaOH or 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the protein concentration of parallel wells to normalize the data.

    • Calculate the percentage inhibition of dopamine uptake for each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

Sigma-2 (σ2) Receptor Ligands

The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells, making it a promising target for cancer imaging and therapy. The 9-azabicyclo[3.3.1]nonane scaffold has been successfully utilized to develop potent and selective σ2 receptor ligands.

Quantitative Data: σ2 Receptor Binding Affinities

The following table presents the binding affinities and selectivity of key 9-azabicyclo[3.3.1]nonane-based σ2 receptor ligands.[9][10]

Compound IDN-substituentσ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)
WC-26 4-aminobutyl2.581437557
WC-59 6-aminohexyl0.8217122087
Signaling Pathway: Sigma-2 Receptor-Mediated Apoptosis

Activation of σ2 receptors by agonist ligands can induce cancer cell death through apoptotic pathways, which may involve both caspase-dependent and -independent mechanisms.

Sigma2_Apoptosis_Pathway cluster_cell Cancer Cell Sigma2_Ligand 9-Azabicyclo[3.3.1]nonane Sigma-2 Ligand Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2_Receptor binds Mitochondrion Mitochondrion Sigma2_Receptor->Mitochondrion induces stress ROS ROS Generation Sigma2_Receptor->ROS induces Ca_release Ca2+ Release Sigma2_Receptor->Ca_release induces Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes ROS->Mitochondrion damages Ca_release->Mitochondrion overloads

Caption: Proposed signaling pathway for sigma-2 receptor-mediated apoptosis in cancer cells.

Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the σ2 receptor using [³H]DTG (1,3-di-o-tolylguanidine) as the radioligand.[11][12][13][14][15]

Materials:

  • Rat liver tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 8.0

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Radioligand: [³H]DTG (specific activity ~40-60 Ci/mmol)

  • Sigma-1 (σ1) masking ligand: (+)-Pentazocine (100 nM)

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat liver in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 31,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of Assay Buffer containing (+)-pentazocine (to mask σ1 receptors), 50 µL of radioligand ([³H]DTG, final concentration ~3-5 nM), 50 µL of test compound (at various concentrations), and 100 µL of the membrane preparation (200-300 µg of protein).

    • For total binding, add 50 µL of Assay Buffer instead of the test compound.

    • For non-specific binding, add 50 µL of haloperidol instead of the test compound.

    • Incubate the plate at room temperature for 120 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding to σ2 receptors.

    • Determine the IC50 and Ki values as described in Protocol 1.

Antimicrobial Agents

Derivatives of the 3-azabicyclo[3.3.1]nonan-9-one, a close structural analog of the 9-azabicyclo[3.3.1]nonane core, have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative 3-azabicyclo[3.3.1]nonan-9-one hydrazone derivatives.

Compound Ar SubstituentM. tuberculosis H37Rv (% reduction in RLU)[1]S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
p-chlorophenyl>9012.56.252512.5
p-fluorophenyl>902512.55025
Experimental Protocols

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17][18][19][20]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., ~5 x 10^5 CFU/mL).

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

    • Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the negative control).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.

Experimental Workflow and Synthesis

Workflow for Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation Assay_Setup 2. Assay Plate Setup Membrane_Prep->Assay_Setup Incubation 3. Incubation Assay_Setup->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. Data Analysis (IC50/Ki) Counting->Data_Analysis

Caption: General experimental workflow for a radioligand binding assay.

Representative Synthesis: Preparation of WC-59

The synthesis of the potent σ2 ligand WC-59 involves the alkylation of a 9-azabicyclo[3.3.1]nonane intermediate.[9]

Procedure:

  • Alkylation: The secondary amine of 9-azabicyclo[3.3.1]nonan-3α-yl-(2-methoxy-5-methylphenyl)carbamate is alkylated with an appropriate bromo- or mesyl-functionalized side chain.

  • Deprotection: If a protecting group is used on the side chain (e.g., a silyl ether), it is removed under standard conditions (e.g., with a fluoride source).

  • Purification: The final product is purified by column chromatography to yield the desired compound, WC-59.

This document provides a comprehensive overview and practical protocols for the medicinal chemistry applications of the 9-azabicyclo[3.3.1]nonane scaffold. Researchers can use this information to guide the design, synthesis, and evaluation of novel therapeutic agents based on this versatile chemical framework.

References

Application Notes and Protocols for the Synthesis of Neuroactive Agents Using Bicyclic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of neuroactive agents utilizing bicyclic intermediates. The strategic incorporation of bicyclic scaffolds offers a valuable approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties by introducing conformational rigidity. This document outlines the synthesis of key bicyclic intermediates and their elaboration into neuroactive compounds targeting various receptors, including serotonin, GABA, and dopamine systems.

Application Note 1: Synthesis of Bicyclic Benzamides as 5-HT1F Receptor Agonists

This section details the synthesis of potent and selective 5-HT1F receptor agonists from fused bicyclic systems. The inherent geometries of these templates are crucial for 5-HT1F receptor recognition.[1]

Logical Workflow for Synthesis

Start Indoline or 1,2-Benzisoxazole Precursor Intermediate1 N-Protected Bicyclic Amine Start->Intermediate1 Boc Anhydride, Et3N, CH2Cl2 Intermediate2 Deprotected Bicyclic Amine Intermediate1->Intermediate2 TFA or HCl in Dioxane/MeOH FinalProduct Bicyclic Benzamide (5-HT1F Agonist) Intermediate2->FinalProduct Substituted Benzoyl Chloride, Et3N, CH2Cl2

Caption: Synthetic workflow for bicyclic benzamide 5-HT1F agonists.

Quantitative Data Summary

The following table summarizes the binding affinities and functional activities of representative bicyclic benzamides at the human 5-HT1F receptor.

Compound IDBicyclic CoreR Group (Benzoyl Moiety)Ki (nM) for 5-HT1F
1a Indoline4-fluoro5.2
1b Indoline3,4-difluoro3.8
2a 1,2-Benzisoxazole4-fluoro8.1
2b 1,2-Benzisoxazole3-chloro6.5
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc Protected Bicyclic Amines

  • To a solution of the bicyclic amine (e.g., indoline, 1.0 eq) in dichloromethane (CH2Cl2, 0.2 M), add triethylamine (Et3N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc anhydride, 1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with CH2Cl2 (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-Boc protected bicyclic amine.

Protocol 2: General Procedure for the Deprotection of N-Boc Bicyclic Amines

  • Dissolve the N-Boc protected bicyclic amine (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in CH2Cl2 (0.1 M).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in CH2Cl2 and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected bicyclic amine, which is used in the next step without further purification. Alternatively, a solution of 4 M HCl in 1,4-dioxane or methanol can be used for deprotection.

Protocol 3: General Procedure for the Amide Coupling to form Bicyclic Benzamides

  • To a solution of the deprotected bicyclic amine (1.0 eq) in CH2Cl2 (0.2 M) at 0 °C, add Et3N (2.0 eq).

  • Add the desired substituted benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with CH2Cl2 and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final bicyclic benzamide.

Application Note 2: Synthesis of Bridged Bicyclic GABA Derivatives as BCAT1 Inhibitors

This section outlines the synthesis of γ-aminobutyric acid (GABA) derivatives containing bridged bicyclic skeletons as inhibitors of branched-chain amino acid aminotransferase 1 (BCAT1), a potential target in cancer therapy.[2]

Signaling Pathway

BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT1 BCAT1 a_Ketoacids Branched-Chain α-Keto Acids BCAAs->a_Ketoacids Transamination BCAT1->a_Ketoacids Glutamate Glutamate BCAT1->Glutamate a_Ketoglutarate α-Ketoglutarate a_Ketoglutarate->Glutamate Inhibitor Bicyclic GABA Derivative (BCAT1 Inhibitor) Inhibitor->BCAT1 Inhibition

Caption: Inhibition of the BCAT1-mediated transamination of BCAAs.

Quantitative Data Summary

The following table summarizes the BCAT1 enzymatic inhibitory activity of synthesized bridged bicyclic GABA derivatives.

Compound IDBicyclic ScaffoldR GroupIC50 (µM) for BCAT1
WQQ-345 (Lead) Bicyclo[2.2.1]heptenePhenyl15.3
Compound 7 Bicyclo[3.2.1]octene4-Chlorophenyl2.5[2]
Compound 5 Bicyclo[2.2.2]octenePhenyl8.9
Gabapentin N/AN/A> 100
Experimental Protocols

Protocol 4: Synthesis of (1S,4S)-Bicyclo[2.2.1]hept-5-en-2-one (A Key Intermediate)

  • Prepare a solution of potassium hydroxide (KOH, 1.45 mol) in ethanol (EtOH, 400 mL) and cool to 0 °C.

  • Add a solution of the crude cyclopentadiene-acrolein Diels-Alder adduct in EtOH (80 mL) to the cooled KOH solution.

  • Reflux the reaction mixture for 2 hours, monitoring for completion by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Pour the residue into ice water (500 mL) and adjust the pH to 6 with 10% phosphoric acid (H3PO4).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the bicyclic ketone.[2]

Protocol 5: Synthesis of Bridged Bicyclic Lactams via Beckmann Rearrangement

  • To a solution of the bridged bicyclic ketone (e.g., from Protocol 4, 1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.5 eq).

  • Heat the mixture at 80 °C for 4 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Neutralize the solution with solid sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • To the crude oxime dissolved in polyphosphoric acid, heat at 120 °C for 1 hour.

  • Cool the mixture, pour it onto ice, and neutralize with 2 M NaOH.

  • Extract the product with ethyl acetate, dry, and purify by column chromatography to afford the bicyclic lactam.

Protocol 6: Hydrolytic Ring-Opening to Afford Bicyclic GABA Derivatives

  • Reflux a solution of the bicyclic lactam (1.0 eq) in 40% hydrobromic acid (HBr) for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether to afford the hydrobromide salt of the bicyclic GABA derivative.

  • The final product can be further purified by recrystallization.[2]

Application Note 3: Synthesis of Bitopic Ligands for Dopamine D2/D3 Receptors

This section describes the synthesis of bitopic ligands targeting dopamine D2 and D3 receptors, which are implicated in various neurological and psychiatric disorders. These ligands are designed based on the structure of fallypride.[3]

Dopamine Receptor Signaling

Dopamine Dopamine D2_D3_Receptor D2/D3 Receptor Dopamine->D2_D3_Receptor Binds G_Protein Gi/o Protein D2_D3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Bitopic_Ligand Bitopic Ligand Bitopic_Ligand->D2_D3_Receptor Modulates

Caption: Simplified signaling pathway of D2/D3 dopamine receptors.

Quantitative Data Summary

The following table presents the binding affinities (Ki) of synthesized bitopic ligands for the human dopamine D2 and D3 receptors.

Compound IDSecondary Binding Fragment (SBF)Ki (nM) for D2RKi (nM) for D3RD3R/D2R Selectivity
29a Benzyl1.20.34.0
29d 2-Pyridyl0.80.155.3
29f 4-Fluorobenzyl1.50.43.75

Data extracted from reference[3].

Experimental Protocols

Protocol 7: General Procedure for the Synthesis of Fallypride-Based Bitopic Ligands

  • To a solution of the appropriate N-substituted pyrrolidine intermediate (1.4 mmol) in methanol (MeOH, 7 N NH3, 20 mL), add potassium iodide (30 mg) at room temperature.

  • Heat the mixture to 40 °C for 48 hours.

  • Remove the solvents under vacuum.

  • Purify the residue by flash silica chromatography (using a gradient of EtOAc/Hexanes/CH2Cl2) to afford the final bitopic ligand.[3]

Protocol 8: Radioligand Binding Assay for D2 and D3 Receptors

  • Prepare cell membranes from HEK293 cells stably expressing either human D2 or D3 receptors.

  • Incubate the membranes with a radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound in a binding buffer.

  • After incubation at room temperature, filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters and measure the radioactivity using a liquid scintillation counter.

  • Determine the IC50 values by nonlinear regression analysis of the competition curves.

  • Calculate the Ki values using the Cheng-Prusoff equation.[3]

References

Application Note: A Scalable, Three-Step Synthesis of Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a vital structural motif found in numerous biologically active alkaloids and serves as a key building block in medicinal chemistry.[1][2][3] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for drug design. This application note details a robust and scalable three-step protocol for the synthesis of Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-2-carboxylate, a versatile β-keto ester intermediate.

The synthesis begins with the well-established Robinson-Schöpf type condensation to form the core bicyclic ketone, followed by methoxycarbonylation at the C-2 position, and concludes with N-debenzylation to yield the final product. The target molecule, a β-keto ester, is a valuable precursor for further chemical modifications.

Overall Synthetic Scheme

A three-step process was developed for the large-scale synthesis of the target compound. The pathway involves the initial formation of an N-protected bicyclic ketone, subsequent introduction of the methyl ester group via methoxycarbonylation, and final deprotection.

R1 Glutaraldehyde + Acetonedicarboxylic Acid + Benzylamine C1 Step 1: Robinson-Schöpf Condensation H₂O, H₂SO₄, NaOAc 5-25 °C R1->C1 Yield: ~57% R2 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one C2 Step 2: Methoxycarbonylation NaH, Dimethyl Carbonate DMSO, 20-25 °C R2->C2 Yield: High (est.) R3 Methyl 9-benzyl-3-oxo-9-azabicyclo [3.3.1]nonane-2-carboxylate C3 Step 3: Debenzylation H₂, Pd(OH)₂/C Isopropanol, 50 °C R3->C3 Yield: High (est.) R4 Methyl 3-oxo-9-azabicyclo [3.3.1]nonane-2-carboxylate C1->R2 Yield: ~57% C2->R3 Yield: High (est.) C3->R4 Yield: High (est.)

Caption: Proposed three-step synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This procedure follows the well-documented Robinson-Schöpf type reaction.[4]

Methodology:

  • A jacketed, round-bottomed flask equipped with a mechanical stirrer and temperature probe is charged with water (50 g) and benzylamine (13.2 g, 0.123 mol).

  • The mixture is cooled to 0–10 °C. 18% sulfuric acid (43.2 mL, 0.089 mol) is added slowly over 1 hour, maintaining the internal temperature between 4–8 °C.[4]

  • Glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol) is added, followed by acetonedicarboxylic acid (20 g, 0.137 mol), keeping the temperature below 5 °C.

  • A 9% aqueous sodium acetate solution (47.8 mL, 0.055 mol) is added over 1.5 hours.

  • The reaction mixture is aged at 5 °C for 20 hours and then allowed to warm to 25 °C for an additional 20 hours.

  • The pH is adjusted to 2 with 18% sulfuric acid, and the aqueous solution is extracted with MTBE (3 x 80 mL) to remove organic impurities.

  • The aqueous layer is transferred to a larger flask, mixed with heptane (500 mL), and the pH is adjusted to 8 with 20% aqueous Na₂CO₃.[4]

  • The resulting mixture is filtered, the layers of the filtrate are separated, and the organic layer is dried with Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude product, which is assayed for purity and yield.

ParameterValueReference
Benzylamine0.123 mol (0.9 equiv)[4]
Acetonedicarboxylic Acid0.137 mol (1.0 equiv)[4]
Glutaraldehyde (50%)0.137 mol (1.0 equiv)[4]
Temperature5 °C then 25 °C[4]
Reaction Time40 hours[4]
Typical Yield ~57% (assayed) [4]
Purity >90% (by HPLC) [4]
Table 1: Summary of Reaction Parameters for Step 1.
Step 2: Synthesis of Methyl 9-benzyl-3-oxo-9-azabicyclo[3.3.1]nonane-2-carboxylate

This procedure is adapted from established methods for the methoxycarbonylation of cyclic ketones.[5][6][7]

Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMSO, a catalytic amount of methanol (0.1 equiv) is added to activate the NaH.

  • A solution of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 equiv) and dimethyl carbonate (4.0 equiv) in DMSO is added dropwise to the activated NaH suspension at room temperature.[6]

  • The reaction is stirred at ambient temperature until completion (monitored by TLC or LC-MS).

  • The reaction mixture is cooled in an ice bath and cautiously quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with ethyl acetate (3x volumes). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude β-keto ester, which can be purified by column chromatography or crystallization.

ParameterValueReference
Substrate1.0 equiv-
Sodium Hydride (60%)1.2 - 1.5 equiv[8]
Dimethyl Carbonate2.0 - 4.0 equiv[6]
SolventAnhydrous DMSO[5]
Temperature20 - 25 °C[5][6]
Estimated Yield >85% [5][6]
Table 2: Summary of Reaction Parameters for Step 2.
Step 3: Synthesis of Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-2-carboxylate

This final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation.[4][9]

Methodology:

  • In a hydrogenation reactor, a solution of Methyl 9-benzyl-3-oxo-9-azabicyclo[3.3.1]nonane-2-carboxylate (1.0 equiv) in isopropanol is charged.

  • Palladium hydroxide on carbon (20 wt%, ~5-10 mol%) is added to the solution.[4]

  • The reactor is purged with nitrogen and then pressurized with hydrogen (typically 50-60 psi).

  • The mixture is stirred at an elevated temperature (e.g., 50 °C) for 24-48 hours or until the reaction is complete.[4]

  • After cooling and venting, the catalyst is carefully filtered off through a pad of celite. Caution: Palladium catalysts are pyrophoric.

  • The filtrate is concentrated under reduced pressure to yield the final product. Further purification can be achieved by crystallization or salt formation.

ParameterValueReference
Substrate1.0 equiv-
CatalystPd(OH)₂/C (20 wt%)[4]
Hydrogen Pressure50 psi[4]
SolventIsopropanol[4]
Temperature50 °C[4]
Estimated Yield >90% [4]
Table 3: Summary of Reaction Parameters for Step 3.

Overall Experimental Workflow

The following diagram illustrates the logical flow of operations for the entire synthesis on a large scale.

cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Methoxycarbonylation cluster_2 Step 3: Debenzylation A1 Charge Reagents: Water, Benzylamine, H₂SO₄ A2 Cool to 4-8 °C A1->A2 A3 Add Glutaraldehyde & Acetonedicarboxylic Acid A2->A3 A4 Age at 5 °C then 25 °C A3->A4 A5 Aqueous Workup: pH Adjustment, Extraction A4->A5 A6 Isolate & Dry Product 1 A5->A6 B1 Prepare Activated NaH in DMSO A6->B1 Transfer Product 1 B2 Add Product 1 and Dimethyl Carbonate B1->B2 B3 React at 20-25 °C B2->B3 B4 Quench Reaction B3->B4 B5 Extract & Wash B4->B5 B6 Isolate & Purify Product 2 B5->B6 C1 Dissolve Product 2 in Isopropanol B6->C1 Transfer Product 2 C2 Charge Reactor with Pd(OH)₂/C Catalyst C1->C2 C3 Hydrogenate (50 psi, 50 °C) C2->C3 C4 Filter Catalyst C3->C4 C5 Concentrate Filtrate C4->C5 C6 Purify Final Product C5->C6

Caption: Laboratory workflow from starting materials to final product.

This application note provides a comprehensive, three-step protocol for the large-scale synthesis of Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-2-carboxylate. The procedure utilizes well-established and scalable reactions, starting from readily available commercial materials. Each step is designed to be robust and high-yielding, making this synthetic route suitable for implementation in drug discovery and development settings where significant quantities of this versatile granatane intermediate are required.

References

Application Notes & Protocols: The Use of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-azabicyclo[3.3.1]nonane, also known as the granatane scaffold, is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry as a valuable pharmacophore for the development of new therapeutic agents.[1][2] Its unique conformational constraints and the ability to introduce diverse substituents at various positions make it an attractive starting point for creating molecules with specific biological activities. In the field of oncology, derivatives of the 9-azabicyclo[3.3.1]nonane core have shown promise, particularly as ligands for the sigma-2 (σ2) receptor, which is overexpressed in a variety of tumor cell lines.[3] This document provides detailed application notes and protocols for the synthesis of potent anticancer agents, specifically sigma-2 receptor ligands with chemosensitizing properties, using Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate as a key starting material.

Core Application: Synthesis of Sigma-2 Receptor Ligands for Cancer Therapy

Recent studies have highlighted N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as highly potent and selective sigma-2 receptor ligands.[4][5] These compounds have been shown to enhance the cytotoxic effects of conventional chemotherapy drugs like doxorubicin, indicating their potential as chemosensitizers in cancer treatment.[4] The general synthetic strategy involves the functionalization of the 9-azabicyclo[3.3.1]nonane core, followed by the introduction of a phenylcarbamate moiety.

Proposed Synthetic Pathway

The following section outlines a proposed synthetic route starting from Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate to yield a key amine intermediate, which can then be converted to the target anticancer compounds.

Synthetic Pathway start Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate intermediate1 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid start->intermediate1 1. Hydrolysis (e.g., LiOH, THF/H2O) intermediate2 (3-endo)-9-Azabicyclo[3.3.1]nonan-3-amine intermediate1->intermediate2 2. Curtius Rearrangement (e.g., DPPA, t-BuOH, heat; then HCl) intermediate3 (3-endo)-9-Alkyl-9-azabicyclo[3.3.1]nonan-3-amine intermediate2->intermediate3 3. N-Alkylation (e.g., R-X, K2CO3, MeCN) final_product N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs (Anticancer Agents) intermediate3->final_product 4. Carbamate Formation (e.g., Phenyl isocyanate derivative, CH2Cl2)

Caption: Proposed synthetic route from the starting material to the final anticancer compounds.

Experimental Protocols

Protocol 1: Synthesis of (3-endo)-9-Azabicyclo[3.3.1]nonan-3-amine

This protocol describes the conversion of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate to the key amine intermediate.

Step 1: Hydrolysis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

  • Dissolve Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the mixture with 1N HCl to pH ~7.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid.

Step 2: Curtius Rearrangement to (3-endo)-9-Azabicyclo[3.3.1]nonan-3-amine

  • Dissolve the carboxylic acid from Step 1 (1.0 eq) in tert-butanol.

  • Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Heat the mixture to reflux for 4-6 hours until the formation of the isocyanate is complete (monitored by IR spectroscopy).

  • Cool the reaction mixture and add 6N HCl.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the Boc-protected amine.

  • Cool the solution and basify with 2N NaOH to pH > 12.

  • Extract the product with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-endo)-9-Azabicyclo[3.3.1]nonan-3-amine.

Protocol 2: Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs (e.g., WC-26)

This protocol is adapted from the synthesis of known sigma-2 receptor ligands.[4]

Step 3: N-Alkylation

  • To a solution of (3-endo)-9-Azabicyclo[3.3.1]nonan-3-amine (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K2CO3, 3.0 eq) and the desired alkyl halide (e.g., 1-bromo-5-fluoropentane, 1.2 eq).

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the mixture, filter, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the N-alkylated amine.

Step 4: Carbamate Formation

  • Dissolve the N-alkylated amine from Step 3 (1.0 eq) in anhydrous dichloromethane (CH2Cl2).

  • Add the desired phenyl isocyanate derivative (e.g., 4-methoxyphenyl isocyanate, 1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analog.

Protocol 3: In Vitro Chemosensitization Assay

This protocol describes a method to evaluate the ability of the synthesized compounds to enhance the cytotoxicity of doxorubicin in cancer cell lines (e.g., EMT-6 mouse breast cancer or MDA-MB-435 human tumor cells).[4]

Chemosensitization Assay Workflow cell_seeding 1. Seed cancer cells in 96-well plates incubation1 2. Incubate for 24h cell_seeding->incubation1 treatment 3. Treat with: a) Doxorubicin alone b) Synthesized compound alone c) Doxorubicin + Synthesized compound incubation1->treatment incubation2 4. Incubate for 48h treatment->incubation2 viability_assay 5. Perform cell viability assay (e.g., MTT or CellTiter-Glo) incubation2->viability_assay data_analysis 6. Analyze data to determine IC50 values and sensitization effect viability_assay->data_analysis

Caption: Workflow for the in vitro chemosensitization assay.

  • Cell Culture: Culture EMT-6 or MDA-MB-435 cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to attach for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the synthesized compound, doxorubicin, or a combination of both. Include a vehicle control group.

  • Incubation: Incubate the treated cells for 48 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition. The chemosensitization effect can be quantified by comparing the IC50 of doxorubicin alone to its IC50 in the presence of the synthesized compound.

Quantitative Data

The following table summarizes the binding affinities and cytotoxic activities of representative N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, which are the targets of the proposed synthesis.[4]

CompoundN-substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
WC-26 5-Fluoropentyl14382.58557
WC-59 4-(4-Fluorophenyl)butyl17110.822087

Table 1: Sigma Receptor Binding Affinities.

Cell LineTreatmentIC50 (µM)
EMT-6Doxorubicin alone~1.5
EMT-6Doxorubicin + WC-26 (10 µM)~0.2
MDA-MB435Doxorubicin alone~1.0
MDA-MB435Doxorubicin + WC-26 (10 µM)~0.1

Table 2: Chemosensitization Effect of WC-26 on Doxorubicin Cytotoxicity.[4]

Mechanism of Action: Targeting the Sigma-2 Receptor

The primary mechanism of anticancer activity for the synthesized compounds is their interaction with the sigma-2 receptor.

Signaling Pathway ligand Sigma-2 Ligand (Synthesized Compound) sigma2 Sigma-2 Receptor (Overexpressed in Tumor Cells) ligand->sigma2 Binds to caspases Caspase Activation sigma2->caspases Induces apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis chemo Chemotherapy (e.g., Doxorubicin) dna_damage DNA Damage chemo->dna_damage dna_damage->apoptosis

Caption: Simplified mechanism of action for sigma-2 receptor ligands as chemosensitizers.

The sigma-2 receptor is known to be involved in the regulation of cell proliferation and cell death.[3] Ligands that bind to this receptor can induce apoptosis, a form of programmed cell death, often through the activation of caspases. When used in combination with traditional chemotherapeutic agents that induce DNA damage, the pro-apoptotic effect of the sigma-2 ligand can synergize with the action of the chemotherapy drug, leading to a more profound and efficient killing of cancer cells.[4] This chemosensitization allows for the use of lower, less toxic doses of conventional chemotherapy, potentially reducing side effects for the patient.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 9-azabicyclo[3.3.1]nonane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9-azabicyclo[3.3.1]nonane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the 9-azabicyclo[3.3.1]nonane core structure?

A1: The most prevalent and established method is the Robinson-Schöpf type condensation. This reaction typically involves the one-pot condensation of a dialdehyde (like glutaraldehyde), a primary amine (such as benzylamine), and acetonedicarboxylic acid.[1][2][3][4] This multicomponent reaction efficiently assembles the bicyclic framework.

Q2: Why is a protecting group, like benzylamine, used instead of ammonia directly?

A2: Using a primary amine with a removable protecting group, such as benzylamine, offers several advantages. The benzyl group increases the organic solubility of the intermediates, making them easier to handle and purify through standard techniques like extraction and chromatography.[1][5] It can be reliably removed in a later step via catalytic hydrogenation to yield the final secondary amine.[2][5]

Q3: What are the critical parameters to control during the initial Robinson-Schöpf condensation?

A3: Strict control of pH and temperature is crucial for maximizing yield and minimizing side products. The reaction is typically performed in an aqueous buffer, often using sodium acetate, at a low temperature (initially 0-10°C) and then allowed to warm.[1][2] Maintaining the specified pH range ensures the amine is sufficiently nucleophilic and the Mannich reaction proceeds efficiently.

Q4: What are the most common side reactions?

A4: Potential side reactions include polymerization of glutaraldehyde, self-condensation of acetonedicarboxylic acid, and the formation of various other bicyclic or monocyclic byproducts. Careful, slow addition of reagents and maintaining a low temperature can help minimize these undesired pathways.[1]

Q5: How is the intermediate ketone typically purified?

A5: The intermediate, for example, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is often purified by adjusting the pH of the reaction mixture to isolate the product.[1] An initial extraction under acidic conditions removes non-basic impurities, after which the aqueous layer is basified to allow extraction of the desired product into an organic solvent.[1][2] For higher purity, silica gel column chromatography is commonly employed.[2][5]

Q6: What methods are used for the final deprotection step to get 9-azabicyclo[3.3.1]nonane?

A6: Catalytic hydrogenation is the standard method for removing the N-benzyl protecting group. This is typically achieved using a palladium catalyst, such as Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂), under a hydrogen atmosphere.[2][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or No Yield of Condensation Product (e.g., 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one)Incorrect pH: The reaction is highly pH-sensitive.Carefully prepare buffer solutions (e.g., sodium acetate) and monitor the pH throughout the additions. Adjust pH as specified in the protocol, typically to acidic (pH 2) for initial cleanup and then basic (pH 8-9) for extraction.[1]
Reagent Purity: Glutaraldehyde solutions can degrade or polymerize over time. Acetonedicarboxylic acid can decarboxylate if stored improperly.Use high-quality, fresh reagents. It is advisable to use a new bottle of glutaraldehyde.
Temperature Control: Exotherms during reagent addition can lead to side reactions.Maintain the recommended temperature profile strictly. Use a jacketed reactor or an ice bath for effective cooling, especially during the addition of sulfuric acid and sodium acetate solution.[1][2]
Incomplete Reduction of the Ketone Inactive Reducing Agent: Sodium borohydride (NaBH₄) can degrade with exposure to moisture.Use freshly opened or properly stored sodium borohydride. Perform the reaction under an inert atmosphere (e.g., nitrogen).[2][5]
Insufficient Reagent: The stoichiometry of the reducing agent is critical.Ensure the correct molar equivalents of the reducing agent are used. Sometimes a slight excess is required to drive the reaction to completion.
Incomplete N-Debenzylation Catalyst Inactivity/Poisoning: The palladium catalyst can be poisoned by sulfur or other impurities carried over from previous steps.Use fresh catalyst. Ensure the substrate is sufficiently pure before the hydrogenation step. Filtering the substrate through a small plug of silica may help.
Insufficient Hydrogen Pressure/Time: The reaction may be slow under atmospheric pressure.Increase hydrogen pressure (e.g., to 3 bar or 50 psi) and/or extend the reaction time.[2][5] Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
Difficult Product Purification Oily Product: The final 9-azabicyclo[3.3.1]nonane or its intermediates can be oils or low-melting solids, making crystallization difficult.Convert the product to a salt (e.g., hydrochloride) which is often a more crystalline solid and easier to handle and purify by recrystallization.[2]
Chromatography Issues: Co-elution of closely related impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary. For basic amine products, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and separation.

Data Summary Tables

Table 1: Optimizing Reaction Conditions for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Synthesis

ParameterCondition 1[1]Condition 2[2]Notes
Benzylamine (equiv) 0.91.0
Glutaraldehyde (equiv) 1.01.0Typically a 50% aqueous solution.
Acetonedicarboxylic Acid (equiv) 1.01.0
Acid 18% Sulfuric AcidN/A (uses Benzylamine HCl)Used to form the amine salt in situ.
Buffer 9% Sodium AcetateSodium Acetate (aq.)
Initial Temperature 0-10 °C0 °CCritical for controlling initial condensation.
Reaction Temperature Aged at 5°C then 25°CHeated to 50 °CDifferent protocols use different aging/heating profiles.
Reaction Time 40 h4 h at 50°C, then 24h at RT
Yield 57% (in solution)54% (isolated)Yields can vary significantly based on scale and purification.

Table 2: Conditions for Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

ParameterCondition 1[2][5]Condition 2[6]Notes
Reducing Agent Sodium Borohydride (NaBH₄)Ruthenium Complex CatalystNaBH₄ is a common, inexpensive choice. Ruthenium catalysts offer alternative reactivity.
Solvent MethanolN/A
Temperature 0 °C to AmbientN/AInitial cooling is important to control the reaction rate.
Reaction Time 12 hN/A
Yield 100% (crude)High yield for endo-isomerThe reduction typically gives the endo-alcohol as the major product.

Table 3: Conditions for N-Debenzylation via Hydrogenation

ParameterReported Condition[2][5]Notes
Catalyst 10% Palladium on Carbon (Pd/C)Pd(OH)₂ on carbon is also effective.[1]
Solvent EthanolIsopropanol is also used.[1]
Additive 5N Hydrochloric AcidAcid can help prevent catalyst poisoning by the amine.
Hydrogen Pressure 3 bar (approx. 44 psi)Pressures from 40-50 psi are common.
Temperature 40 °CElevated temperature can speed up the reaction.[1][2]
Reaction Time 48 hReaction should be monitored for completion.

Experimental Protocols

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [1][2]

  • Preparation: To a jacketed reaction flask cooled to 0-10°C, add water, benzylamine hydrochloride (1.0 equiv), and a 25-50% aqueous solution of glutaraldehyde (1.0 equiv).

  • Condensation: Slowly add 3-oxopentanedioic acid (acetonedicarboxylic acid, 1.0 equiv) to the cooled solution. Follow this with the slow, portion-wise addition of an aqueous solution of sodium acetate. A precipitate may form.

  • Reaction: The mixture is stirred and heated to 50°C for approximately 4 hours, then cooled to room temperature and allowed to stand for 24 hours.

  • Work-up (Acid Wash): The reaction mixture is acidified to pH 2 using 5N HCl. The aqueous mixture is then washed with an organic solvent (e.g., diethyl ether or MTBE) to remove non-basic impurities. The organic layers are discarded.[1][2]

  • Work-up (Product Extraction): The acidic aqueous layer is carefully basified to pH 8-9 with a base like 20% Na₂CO₃.[1] The product is then extracted into an organic solvent (e.g., dichloromethane or MTBE).

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified further by silica gel chromatography.

Protocol 2: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol [2][5]

  • Preparation: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 equiv) in methanol and cool the solution to 0°C under a nitrogen atmosphere.

  • Reduction: Add sodium borohydride (NaBH₄, approx. 1.5 equiv) portion-wise over 30 minutes, keeping the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to ambient temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the careful addition of acetone. Remove the solvent in vacuo. Dissolve the residue in water and extract the product with dichloromethane.

  • Purification: The combined organic layers are dried, filtered, and concentrated to yield the crude alcohol, which is often used directly in the next step.

Protocol 3: N-Debenzylation to 9-Azabicyclo[3.3.1]nonane [1]

  • Preparation: In a hydrogenation reactor, dissolve the N-benzyl protected substrate (e.g., the product from Protocol 2 or a subsequent step) in a suitable solvent like isopropanol.

  • Catalyst Addition: Purge the reactor with nitrogen. Carefully add 20 wt% Pd(OH)₂ on carbon catalyst under the nitrogen atmosphere.

  • Hydrogenation: Purge the reactor again with nitrogen, then pressurize with hydrogen to 50 psi. Heat the mixture to 50°C and stir for 48 hours, or until the reaction is complete as monitored by GC or TLC.

  • Work-up: Cool the reactor and carefully vent the hydrogen. Purge with nitrogen. The catalyst is removed by filtration through a pad of celite. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by distillation or by forming a salt and recrystallizing.

Visualizations

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection A Glutaraldehyde + Benzylamine + Acetonedicarboxylic Acid B Robinson-Schöpf Condensation A->B C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B->C D Reduction (e.g., NaBH4) C->D E endo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol D->E F Catalytic Hydrogenation (H2, Pd/C) E->F G 9-Azabicyclo[3.3.1]nonane (or 3-ol derivative) F->G

Caption: General workflow for the synthesis of 9-azabicyclo[3.3.1]nonane derivatives.

G Start Low Yield in Condensation Step? pH_Check Was pH monitored and controlled? Start->pH_Check Yes Adjust_pH Action: Adjust pH per protocol. Start->Adjust_pH No Temp_Check Was temperature strictly controlled? pH_Check->Temp_Check Yes pH_Check->Adjust_pH No Reagent_Check Are reagents (esp. glutaraldehyde) fresh? Temp_Check->Reagent_Check Yes Improve_Cooling Action: Improve cooling and slow additions. Temp_Check->Improve_Cooling No Use_New_Reagents Action: Use fresh high-purity reagents. Reagent_Check->Use_New_Reagents No Other Consult further literature for other issues. Reagent_Check->Other Yes

Caption: Troubleshooting flowchart for low yield in the initial condensation reaction.

G cluster_reactants Reactants GA Glutaraldehyde Mannich1 First Mannich Reaction GA->Mannich1 BNH2 Benzylamine BNH2->Mannich1 ADA Acetonedicarboxylic Acid ADA->Mannich1 Decarboxylation1 First Decarboxylation Mannich1->Decarboxylation1 Mannich2 Second Mannich Reaction Decarboxylation1->Mannich2 Decarboxylation2 Second Decarboxylation Mannich2->Decarboxylation2 Product Bicyclic Ketone Product Decarboxylation2->Product

Caption: Simplified mechanism of the Robinson-Schöpf type reaction cascade.

References

Technical Support Center: Purification of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and stereoisomers (endo/exo forms). Specifically, you might encounter precursors like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one or incompletely deprotected intermediates if a benzyl protecting group is used.[1][2] Residual solvents from the reaction or purification steps are also a common source of contamination.

Q2: My final product has a low melting point and a broad peak in the NMR spectrum. What could be the issue?

A2: A low or broad melting point, along with broad NMR peaks, often suggests the presence of impurities or a mixture of stereoisomers. It is also possible that the product is not fully dry and contains residual solvent. Further purification steps such as recrystallization or column chromatography may be necessary.

Q3: How can I separate the endo and exo isomers of this compound?

A3: The separation of endo and exo diastereomers can be challenging and often requires chromatographic techniques. Column chromatography on silica gel is a common method.[1][2] The choice of eluent is critical and may require optimization. A gradient elution with a solvent system like dichloromethane/methanol is often a good starting point.[1][2] In some cases, fractional crystallization can also be effective if the solubilities of the hydrochloride salts of the isomers are sufficiently different in a particular solvent system.

Q4: What is the best way to remove colored impurities from my product?

A4: Colored impurities are often non-polar byproducts. Treatment with activated carbon followed by filtration can be effective in removing some colored impurities. If the impurities persist, column chromatography is a reliable method for their removal.

Q5: My yield is consistently low after purification. What are the potential causes?

A5: Low yields can result from several factors:

  • Incomplete reaction: Ensure the initial synthesis has gone to completion.

  • Loss during workup: Material can be lost during aqueous extractions if the pH is not optimal or if an insufficient number of extractions are performed.

  • Suboptimal purification: During recrystallization, using too much solvent or cooling the solution too quickly can lead to significant loss of product in the mother liquor. For chromatography, improper selection of the stationary or mobile phase can result in poor separation and recovery.

  • Product instability: Although the hydrochloride salt is generally stable, the free base may be less stable under certain conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is an oil instead of a solid Presence of impurities, residual solvent, or the product is the free base instead of the hydrochloride salt.1. Ensure complete removal of solvent under high vacuum. 2. Triturate the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization. 3. If the product is the free base, dissolve it in a suitable solvent (e.g., methanol, isopropanol) and treat with a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.[3]
Persistent inorganic salt contamination Incomplete removal of salts used in the reaction or workup (e.g., NaCl, Na2SO4).1. Wash the organic extract thoroughly with water during the workup. 2. If the product is already isolated, dissolve it in a minimal amount of a polar solvent in which the inorganic salt is insoluble (e.g., dichloromethane) and filter off the salt.
Broad peaks in NMR spectrum Presence of multiple isomers, paramagnetic impurities, or the sample is not fully dissolved.1. Attempt purification by column chromatography to separate isomers.[1][2] 2. Treat a solution of the compound with a chelating agent if metal contamination is suspected. 3. Ensure the NMR sample is fully dissolved; gentle warming or sonication may help.
Inconsistent elemental analysis results Presence of residual solvents or inorganic impurities. The compound may also be hygroscopic.1. Dry the sample extensively under high vacuum, possibly at a slightly elevated temperature. 2. Perform a final purification step like recrystallization from a solvent system that will not be retained.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for hydrochloride salts include methanol, ethanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A common eluent system for aminocyclohexane derivatives is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane/methanol.[1][2] The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting with the solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification Workflow

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic ImpureProduct Impure Product Detected IdentifyImpurity Identify Impurity Type (TLC, NMR) ImpureProduct->IdentifyImpurity StartingMaterial Unreacted Starting Material IdentifyImpurity->StartingMaterial Known Rf/Shift Byproduct Reaction Byproduct IdentifyImpurity->Byproduct Unknown Spot/Peak Isomers Stereoisomers IdentifyImpurity->Isomers Similar Spots/Multiple Peaks Solvent Residual Solvent IdentifyImpurity->Solvent Characteristic Solvent Peaks in NMR ActionSM Optimize Reaction Time/Stoichiometry or Perform Chromatography StartingMaterial->ActionSM ActionBP Purify by Chromatography or Recrystallization Byproduct->ActionBP ActionIsomer Chromatographic Separation Isomers->ActionIsomer ActionSolvent Dry Under High Vacuum Solvent->ActionSolvent

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Robinson-Schöpf Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Robinson-Schöpf reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this classic and powerful biomimetic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental execution of the Robinson-Schöpf reaction for the synthesis of tropinone and its derivatives.

Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes?

A1: Low yields in the Robinson-Schöpf reaction can stem from several factors. Here are some of the most common culprits and troubleshooting steps:

  • pH of the Reaction Mixture: The reaction is highly pH-sensitive. The optimal pH range is generally between 4 and 7. Outside this range, the rate of the Mannich reactions can decrease significantly, or side reactions can become more prevalent.

    • Troubleshooting: Carefully prepare and check the pH of your buffer solution before adding the reactants. Monitor the pH of the reaction mixture throughout the process and adjust if necessary. The use of a phosphate or citrate buffer is common to maintain a stable pH.

  • Purity and Stability of Reactants:

    • Succinaldehyde/Glutaraldehyde: These dialdehydes are prone to polymerization, especially under improper storage conditions. Using old or impure dialdehyde is a primary reason for low yields.

      • Troubleshooting: Use freshly distilled or recently purchased dialdehyde. If you suspect polymerization, you can attempt to depolymerize it by acidic hydrolysis of its acetal precursor (e.g., 2,5-dimethoxytetrahydrofuran for succinaldehyde) immediately before use.

    • Acetonedicarboxylic Acid: This reactant can degrade over time.

      • Troubleshooting: Use a fresh bottle of acetonedicarboxylic acid or test the purity of your existing stock.

  • Reaction Temperature: While often performed at room temperature, gentle heating can sometimes improve yields. However, excessive heat can promote side reactions and decomposition.

    • Troubleshooting: If room temperature yields are low, try gently warming the reaction mixture (e.g., to 30-40 °C) and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Reaction Time: The reaction can be slow to reach completion.

    • Troubleshooting: Allow the reaction to proceed for a sufficient duration, which can be anywhere from a few hours to several days. Monitor the reaction's progress to determine the optimal time to work it up.

Q2: I am observing several unexpected spots on my TLC plate. What are the likely side products?

A2: While the Robinson-Schöpf reaction is known for its efficiency, several side products can form. The expected byproducts of the reaction are water and carbon dioxide from the decarboxylation of the intermediate tropinone dicarboxylic acid. However, other undesired side products can arise from competing reaction pathways:

  • Products of Aldol Condensation: Succinaldehyde and acetonedicarboxylic acid can undergo self-condensation or cross-condensation reactions, especially if the pH is not optimal.

  • Over-alkylation Products: The nitrogen of the primary amine (e.g., methylamine) can potentially react with more than one molecule of the dialdehyde, leading to more complex structures.

  • Incomplete Reaction Intermediates: If the reaction does not go to completion, you may isolate intermediates from the first Mannich reaction or the initial cyclization.

  • Stereoisomers: Depending on the specific reactants and reaction conditions, different stereoisomers of the desired product may form.[1]

Q3: How can I effectively purify the tropinone product from the reaction mixture?

A3: Purification of tropinone typically involves the following steps:

  • Acidification and Decarboxylation: After the reaction is complete, the mixture is often acidified and heated. This step serves to protonate the tropinone and facilitate the decarboxylation of any remaining dicarboxylic acid intermediate.

  • Basification and Extraction: The acidic solution is then made basic (e.g., with NaOH or K2CO3) to deprotonate the tropinone, making it soluble in organic solvents. The product is then extracted into an organic solvent like dichloromethane or chloroform.

  • Washing and Drying: The organic extracts are washed with brine to remove water-soluble impurities and then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by one of the following methods:

    • Distillation: Tropinone is a low-melting solid and can be purified by vacuum distillation.

    • Crystallization: The crude product can be recrystallized from a suitable solvent system, such as diethyl ether or pentane.

    • Column Chromatography: If distillation or crystallization does not provide sufficient purity, column chromatography on silica gel or alumina can be employed.

Quantitative Data on Reaction Yields

The yield of the Robinson-Schöpf synthesis of tropinone has been a subject of study since its discovery. The initial synthesis by Robinson in 1917 reported a yield of 17%, which was later improved to over 90% through optimization of the reaction conditions, particularly by conducting the reaction at a physiological pH.[2][3]

Investigator Key Reaction Conditions Reported Yield
R. Robinson (1917)Initial one-pot synthesis17%
C. Schöpf et al.Buffered conditions (physiological pH)>90%
Modern ProtocolsOptimized pH, reactant purity, and temperatureTypically 70-90%

Experimental Protocol: Synthesis of Tropinone

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reactant purity.

Materials:

  • Succinaldehyde (or a stable precursor like 2,5-dimethoxytetrahydrofuran)

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Disodium hydrogen phosphate (Na2HPO4)

  • Citric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • Preparation of the Buffer Solution: Prepare a citrate-phosphate buffer solution with a pH between 5 and 7.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride and acetonedicarboxylic acid in the prepared buffer solution.

  • Addition of Succinaldehyde: Slowly add succinaldehyde to the stirred solution at room temperature. If using a precursor like 2,5-dimethoxytetrahydrofuran, it should be hydrolyzed to succinaldehyde in situ by brief treatment with dilute acid before being added to the main reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC. The reaction may take several hours to a full day to complete.

  • Work-up - Decarboxylation: Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 1-2. Gently heat the solution (e.g., to 50-60 °C) for about an hour to ensure complete decarboxylation of the intermediate.

  • Work-up - Extraction: Cool the reaction mixture to room temperature and then basify it with a concentrated solution of sodium hydroxide until the pH is above 10. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude tropinone.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.

Visualizing Reaction Pathways

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.

Robinson_Schopf_Pathway Reactants Succinaldehyde + Methylamine + Acetonedicarboxylic Acid Intermediates Mannich Reaction Intermediates Reactants->Intermediates Double Mannich Reaction SideProducts Side Products (e.g., Aldol Condensations, Over-alkylation) Reactants->SideProducts Side Reactions (Suboptimal Conditions) TropinoneDicarboxylicAcid Tropinone Dicarboxylic Acid Intermediates->TropinoneDicarboxylicAcid Tropinone Tropinone (Desired Product) TropinoneDicarboxylicAcid->Tropinone Decarboxylation CO2 CO2 TropinoneDicarboxylicAcid->CO2

Caption: Main reaction pathway to tropinone and potential side reactions.

Troubleshooting_Logic LowYield Low Yield Observed CheckpH Verify Reaction pH (Optimal: 4-7) LowYield->CheckpH CheckReactants Assess Reactant Purity (Especially Dialdehyde) LowYield->CheckReactants CheckTempTime Optimize Temperature and Reaction Time LowYield->CheckTempTime pH_OK pH is Optimal CheckpH->pH_OK Yes pH_Bad Adjust pH with Buffer CheckpH->pH_Bad No Reactants_OK Reactants are Pure CheckReactants->Reactants_OK Yes Reactants_Bad Use Fresh/Purified Reactants CheckReactants->Reactants_Bad No TempTime_OK Conditions Optimized CheckTempTime->TempTime_OK Yes TempTime_Bad Monitor with TLC to Determine Optimum CheckTempTime->TempTime_Bad No

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. The protocols and troubleshooting steps are based on established syntheses of the 9-azabicyclo[3.3.1]nonane core structure.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low yield in the initial cyclization to form the 9-azabicyclo[3.3.1]nonan-3-one core.

  • Question: My yield of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is significantly lower than the reported 54%. What are the likely causes and how can I improve it?

  • Answer: Low yields in this multi-component reaction are often traced back to reagent quality, temperature control, or pH management.

    • Reagent Quality: A primary concern is the stability of 1,3-acetonedicarboxylic acid (also known as 3-oxopentanedioic acid), which can readily decarboxylate.[1] Ensure it is used as fresh as possible. The purity of glutaraldehyde is also crucial.

    • Temperature Control: The initial reaction steps require cooling to 0-10°C.[1][2][3] Maintaining this temperature range during the addition of reagents is critical to prevent side reactions. After the initial additions, the reaction is typically warmed.[2][3]

    • pH Adjustment: The reaction is sensitive to pH. After the initial reaction, the mixture is acidified (e.g., to pH 2) for washing and then made basic (e.g., pH 8-12) for extraction.[1][2][3] Inaccurate pH adjustments can lead to loss of product in the aqueous layers.

    • Reaction Time: The reaction requires aging, first at a lower temperature (e.g., 5°C for 20 hours) and then at room temperature (e.g., 25°C for 20 hours), to ensure completion.[1]

Issue 2: Difficulty in converting the ketone to the carboxylic acid.

  • Question: I am attempting a Favorskii rearrangement to convert 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding carboxylic acid, but the yield is poor and I see many side products. What can I do?

  • Answer: The Favorskii rearrangement can be sensitive. Here are some points to consider:

    • Base Selection: The choice of base is critical. Sodium methoxide in methanol is a common choice for forming the methyl ester directly. Ensure the base is anhydrous.

    • Halogenation: The reaction requires the formation of an α-haloketone intermediate. Ensure the halogenation step (e.g., using NBS or elemental bromine) goes to completion before adding the base. Incomplete halogenation will leave starting material that can undergo other reactions.

    • Side Reactions: A common side reaction is the formation of elimination products. Running the reaction at lower temperatures can sometimes minimize these pathways.

Issue 3: Inefficient purification of the final product.

  • Question: My final product, Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, is difficult to purify by column chromatography. Are there alternative methods?

  • Answer:

    • Salt Formation: One effective purification strategy is to form a pharmaceutically acceptable salt, such as the hydrochloride salt.[3] This can often be crystallized from a suitable solvent system, which is a highly effective method for removing impurities.

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation (Kugelrohr) could be an option, provided the compound is thermally stable.

    • Chromatography Optimization: If using column chromatography, ensure the silica gel is properly deactivated (e.g., with triethylamine in the eluent) to prevent the basic amine from streaking on the column. A typical eluent system might be a gradient of methanol in dichloromethane.[2][3]

Frequently Asked Questions (FAQs)

  • Q1: What is the preferred conformation of the 9-azabicyclo[3.3.1]nonane ring system?

    • A1: NMR analysis has shown that the 3-azabicyclo[3.3.1]nonanone system, a related structure, generally prefers a twin-chair conformation.[4] It is likely that the 9-azabicyclo[3.3.1]nonane core also adopts a stable chair-chair conformation.

  • Q2: Can I use a different protecting group on the nitrogen instead of benzyl?

    • A2: Yes, other protecting groups can be used. For instance, a t-butoxycarbonyl (Boc) group is a common alternative. The choice of protecting group will depend on the subsequent reaction conditions you plan to employ. The benzyl group is typically removed by catalytic hydrogenation.[2]

  • Q3: What are the key safety precautions for this synthesis?

    • A3: Key hazards are associated with the reagents used. Benzylamine is corrosive, glutaraldehyde is a sensitizer, and sodium borohydride is flammable and reacts with water. Catalytic hydrogenation to remove the benzyl group involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C), which must be handled with extreme care, especially during filtration.[1] Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).

Quantitative Data Summary

Table 1: Reagent Quantities and Yields for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Reagent Molar Equiv. Amount Source
Glutaraldehyde (50% aq.) 1.0 25.8 mL [1]
1,3-Acetonedicarboxylic acid 1.0 20 g [1]
Benzylamine 0.9 12.9 mL [1]
Sulfuric Acid (18%) 0.65 43.2 mL [1]
Sodium Acetate (9% aq.) 0.4 47.8 mL [1]

| Product Yield | - | 54-57% |[1][2][3] |

Table 2: Conditions for Reduction and Deprotection.

Step Reagent Solvent Temperature Time Yield Source
Reduction of Ketone Sodium Borohydride Methanol 0°C to RT 12 h ~100% (crude) [2][3]

| Debenzylation | 10% Pd/C, H₂ (3 bar) | Ethanol / aq. HCl | 40°C | 48 h | Not specified |[2] |

Experimental Protocols

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from published procedures.[1][2][3]

  • To a jacketed reaction flask, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Cool the mixture to 0-10°C using a recirculating chiller.

  • Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the temperature between 4-8°C.

  • Add 50% aqueous glutaraldehyde (25.8 mL) followed by 1,3-acetonedicarboxylic acid (20 g).

  • Add 9% aqueous sodium acetate solution (47.8 mL) over 1.5 hours, keeping the temperature below 5°C.

  • Age the reaction mixture at 5°C for 20 hours, then allow it to warm to 25°C and stir for an additional 20 hours.

  • Acidify the mixture to pH 2 with sulfuric acid and extract with an organic solvent like MTBE (3 x 80 mL) to remove impurities. Discard the organic layers.

  • Basify the aqueous layer to pH 8-9 with 20% sodium carbonate solution.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane or a heptane/silica gel slurry method).

  • Dry the combined organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol) to obtain the product as a pale orange solid (yield ~54%).[2][3]

Protocol 2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is based on established methods.[2][3]

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.0 g, 0.11 mol) in methanol (130 mL) in a round-bottomed flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding acetone (10 mL).

  • Remove the solvents by rotary evaporation.

  • Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).

  • Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a yellow solid (crude yield is typically high).

Visualizations

G start Starting Materials (Glutaraldehyde, Benzylamine, 3-Oxopentanedioic Acid) step1 Step 1: Cyclization Reaction (pH control, Temp: 0-10°C) start->step1 intermediate1 Intermediate: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one step1->intermediate1 Workup & Purification step2 Step 2: Conversion to Carboxylate (e.g., Favorskii Rearrangement) intermediate1->step2 intermediate2 Intermediate: Protected Carboxylic Acid / Ester step2->intermediate2 Workup step3 Step 3: Deprotection / Esterification (e.g., Hydrogenation / Fischer Esterification) intermediate2->step3 product Final Product: Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate step3->product Purification

Caption: Overall experimental workflow for the synthesis.

G problem Low Final Yield check1 Check Yield of Ketone Intermediate problem->check1 check1_low Yield is Low check1->check1_low No check1_ok Yield is OK check1->check1_ok Yes solution1a Verify Reagent Quality (esp. 3-oxopentanedioic acid) check1_low->solution1a solution1b Confirm Temp Control (0-10°C initial) check1_low->solution1b solution1c Check pH During Workup check1_low->solution1c check2 Analyze Subsequent Steps (Conversion, Deprotection, Purification) check1_ok->check2 solution2a Optimize Conversion Reaction (Base, Temp, Halogenation) check2->solution2a solution2b Ensure Complete Deprotection check2->solution2b solution2c Improve Purification (e.g., Salt Crystallization) check2->solution2c

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Stereoselectivity in Granatane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of granatane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the granatane scaffold and why is its stereochemistry important?

The granatane scaffold is a nitrogen-containing bicyclic alkane, specifically a 9-azabicyclo[3.3.1]nonane. Its rigid structure is a key feature in various biologically active molecules and natural products. The stereochemistry of substituents on the granatane ring is crucial as it dictates the three-dimensional shape of the molecule, which in turn significantly influences its pharmacological activity and interaction with biological targets.

Q2: What are the main synthetic challenges in controlling stereoselectivity in granatane synthesis?

The primary challenges in controlling stereoselectivity during granatane synthesis include:

  • Diastereoselectivity: Controlling the relative configuration of new stereocenters, particularly at the C3 and adjacent positions. This includes managing exo/endo and syn/anti selectivity.

  • Enantioselectivity: Establishing the desired absolute configuration, which often requires the use of chiral auxiliaries, catalysts, or starting materials.

  • Conformational Effects: The chair-chair and boat-chair conformations of the piperidine ring and the orientation of the N-substituent (axial vs. equatorial) can influence the facial selectivity of incoming reagents.[1]

  • Reaction Control: Achieving high stereoselectivity often depends on a delicate balance between thermodynamic and kinetic control, which is highly sensitive to reaction conditions.

Q3: How can I separate the different stereoisomers of my granatane product?

Separation of granatane stereoisomers is typically achieved using High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP) for enantiomers. Diastereomers can often be separated on standard silica gel columns, but preparative HPLC is a common method for obtaining pure isomers.[2] The choice of the mobile phase and the specific type of chiral column are critical for achieving good separation.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Aldol Reaction of Granatanone

Question: I am performing an aldol reaction with granatanone (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) and an aromatic aldehyde, but I am getting a mixture of syn and anti diastereomers with low selectivity. How can I improve the diastereoselectivity?

Answer: The anti/syn diastereoselectivity in the aldol reaction of granatanone is highly dependent on the reaction conditions, particularly the presence and amount of water.[1][3]

Troubleshooting Steps:

  • Control the Water Content: The amount of water in the reaction medium can significantly influence the diastereomeric ratio.

    • For exo,anti selectivity: Running the reaction in a larger volume of water often favors the formation of the exo,anti isomer, which may precipitate from the reaction mixture, thereby shifting the equilibrium.[3]

    • For exo,syn selectivity: Solvent-less conditions or the presence of only a small, near-equimolar amount of water tend to favor the thermodynamically more stable exo,syn isomer.[1]

  • Leverage Thermodynamic vs. Kinetic Control:

    • Thermodynamic Control: Longer reaction times and elevated temperatures generally favor the more stable exo,syn product.

    • Kinetic Control: Anhydrous conditions using lithium amide bases at low temperatures typically favor the formation of the exo,anti isomer.[1]

  • Seeding: If a small amount of the desired pure anti isomer is available, it can be used to "seed" the reaction mixture. This can induce the precipitation of the desired isomer and improve both the conversion and the diastereomeric ratio.[1]

Quantitative Data Summary: Effect of Water on Diastereoselectivity

AldehydeReaction ConditionsDiastereomeric Ratio (exo,anti : exo,syn)Reference
BenzaldehydeNeat, 0.61 equiv. H₂O, 33 days30 : 70[1]
Benzaldehyde18 mL H₂O, 20 days95 : 5[1]
p-NitrobenzaldehydeNeat, 0.61 equiv. H₂O15 : 85[4]
p-Nitrobenzaldehyde2.5 mL H₂O98 : 2[1]

Experimental Protocol: Water-Promoted Diastereoselective Aldol Reaction of Granatanone

This protocol is adapted from studies on water-promoted aldol reactions of granatanone.[1]

Materials:

  • Granatanone (9-methyl-9-azabicyclo[3.3.1]nonan-3-one)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Deionized water

Procedure for exo,syn selectivity (Neat Conditions):

  • To a vial, add granatanone (2 mmol) and the aromatic aldehyde (1 mmol).

  • Add a controlled amount of water (e.g., 0.61 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by ¹H NMR spectroscopy until satisfactory conversion is achieved.

  • Purify the product by column chromatography on silica gel.

Procedure for exo,anti selectivity (Aqueous Dilution):

  • To a flask, add granatanone (2 mmol) and the aromatic aldehyde (1 mmol).

  • Add a larger volume of deionized water (e.g., 2.5 mL to 18 mL).

  • Stir the resulting emulsion or solution at room temperature.

  • If a precipitate forms, continue stirring for the desired reaction time (e.g., 16-24 hours).

  • Collect the solid product by filtration and wash with cold water.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Issue 2: Poor Stereoselectivity in the Reduction of Granatanone

Question: I am reducing granatanone to the corresponding alcohol, but I am obtaining a mixture of the axial (exo) and equatorial (endo) alcohols. How can I selectively obtain one diastereomer?

Answer: The stereochemical outcome of the reduction of granatanone is highly dependent on the steric bulk of the hydride reagent. This is a classic example of steric approach control.

Troubleshooting Steps:

  • Select the Appropriate Reducing Agent:

    • For the Equatorial (endo) Alcohol: Use a less sterically hindered reducing agent like Sodium Borohydride (NaBH₄). The hydride will preferentially attack from the less hindered axial face, pushing the resulting hydroxyl group into the equatorial position.

    • For the Axial (exo) Alcohol: Employ a bulkier reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride). The bulky reagent will approach from the more open equatorial face, resulting in the formation of the axial alcohol.

  • Control the Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance the stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Consider the N-Substituent: The nature of the substituent on the nitrogen atom can influence the conformation of the bicyclic system and, consequently, the facial selectivity of the reduction. An axial N-substituent can increase the steric hindrance on the axial face.[1]

Quantitative Data Summary: Diastereoselective Reduction of Ketones

While specific data for granatanone is dispersed, the following table illustrates the general principle of how the choice of reducing agent affects the diastereoselectivity in the reduction of substituted cyclic ketones.

KetoneReducing AgentSolventTemperature (°C)Diastereomeric Ratio (Axial:Equatorial OH)Reference
4-tert-ButylcyclohexanoneNaBH₄Isopropanol2515 : 85General textbook data
4-tert-ButylcyclohexanoneL-Selectride®THF-7898 : 2General textbook data
Substituted PiperidoneLiAlH(OtBu)₃THF-72 to -7475:25 (ketone mixture)[5]

Experimental Protocol: Diastereoselective Reduction of Granatanone

Materials:

  • Granatanone

  • Anhydrous Tetrahydrofuran (THF)

  • Reducing agent (e.g., Sodium Borohydride or L-Selectride®)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure for Equatorial (endo) Alcohol (using NaBH₄):

  • Dissolve granatanone (1 mmol) in methanol or ethanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Borohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding water, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the diastereomeric ratio by ¹H NMR or GC-MS.

Procedure for Axial (exo) Alcohol (using L-Selectride®):

  • Dissolve granatanone (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product.

Visualized Workflows and Pathways

Troubleshooting_Aldol_Stereoselectivity start Start: Poor Diastereoselectivity in Granatanone Aldol Reaction check_ratio Determine current anti:syn ratio (NMR) start->check_ratio desired_isomer What is the desired isomer? check_ratio->desired_isomer anti_path exo,anti desired_isomer->anti_path anti syn_path exo,syn desired_isomer->syn_path syn increase_water Increase water concentration (e.g., run in aqueous dilution) anti_path->increase_water reduce_water Run reaction neat or with minimal (sub-stoichiometric) water syn_path->reduce_water use_kinetic_conditions Use kinetic control: - Anhydrous conditions - Lithium amide base - Low temperature (-78 °C) increase_water->use_kinetic_conditions seed_crystal If possible, seed with pure anti isomer crystal use_kinetic_conditions->seed_crystal analyze_result Analyze new d.r. seed_crystal->analyze_result use_thermo_conditions Use thermodynamic control: - Longer reaction time - Room or slightly elevated temperature reduce_water->use_thermo_conditions use_thermo_conditions->analyze_result success Success: Desired Diastereoselectivity Achieved analyze_result->success d.r. > 95:5 failure Further Optimization Needed: - Screen different solvents - Modify N-substituent analyze_result->failure d.r. < 95:5

Caption: Troubleshooting workflow for poor diastereoselectivity in granatanone aldol reactions.

Stereoselective_Reduction_Pathway start Granatanone reagent_choice Choice of Hydride Reagent start->reagent_choice nabh4 Less Bulky Reagent (e.g., NaBH4) reagent_choice->nabh4 Less Steric Hindrance l_selectride Bulky Reagent (e.g., L-Selectride®) reagent_choice->l_selectride High Steric Hindrance axial_attack Axial Attack (Less Hindered Face) nabh4->axial_attack endo_alcohol Endo-Alcohol (Equatorial OH) axial_attack->endo_alcohol equatorial_attack Equatorial Attack (More Open Face) l_selectride->equatorial_attack exo_alcohol Exo-Alcohol (Axial OH) equatorial_attack->exo_alcohol

Caption: Logical pathway for diastereoselective reduction of granatanone based on reagent choice.

References

"stability and storage of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate and its hydrochloride salt. The following questions and answers address common issues and provide troubleshooting for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate and its hydrochloride salt?

A1: Proper storage is crucial to maintain the integrity of the compound. Based on information for the hydrochloride salt and general guidelines for bicyclic amines, the following conditions are recommended:

  • Temperature: For short-term storage (1-2 weeks), refrigeration at -4°C is advised. For long-term storage (1-2 years), store at -20°C.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation.

  • Moisture: The compound is hygroscopic and should be protected from moisture to prevent hydrolysis. Store in a dry environment, and consider using a desiccator.

  • Light: Protect from light by storing in an opaque or amber-colored vial.

Q2: What are the potential degradation pathways for this compound?

  • Hydrolysis of the Methyl Ester: The methyl carboxylate group is susceptible to hydrolysis, especially in the presence of water, acids, or bases. This reaction would yield the corresponding carboxylic acid and methanol. The rate of hydrolysis can be accelerated by elevated temperatures.

  • Oxidation of the Amine: The tertiary amine in the bicyclic system can be susceptible to oxidation, particularly if exposed to air and light over extended periods.

Q3: How can I assess the purity and stability of my sample?

A3: Several analytical techniques can be employed to assess the purity and detect degradation of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase can be used to separate the parent compound from potential impurities or degradation products. A UV detector is commonly used for detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of impurities or degradation products by comparing the spectrum to that of a reference standard.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample by comparing it to a reference spot.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your sample. 2. Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). 3. If degradation is confirmed, use a fresh, properly stored sample for your experiments.
Poor solubility of the compound. The free base form may have limited solubility in aqueous solutions. The hydrochloride salt generally exhibits better aqueous solubility.1. If using the free base, consider converting it to a salt form (e.g., hydrochloride) to improve aqueous solubility. 2. For organic solvents, ensure the solvent is anhydrous to prevent hydrolysis.
Presence of an unexpected peak in HPLC or GC analysis. This could indicate an impurity from synthesis or a degradation product.1. Attempt to identify the unknown peak using mass spectrometry (LC-MS or GC-MS). 2. A common degradation product to look for is the hydrolyzed carboxylic acid. 3. Review the synthesis and purification procedure to identify potential sources of impurities.

Experimental Protocols

Protocol 1: General Workflow for Assessing Compound Stability

This protocol outlines a general approach to evaluating the stability of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate under specific conditions.

Stability_Testing_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_conclusion Conclusion start Obtain a pure sample of the compound define_conditions Define stability testing conditions (e.g., temperature, humidity, light exposure) start->define_conditions prepare_samples Prepare multiple samples for each condition define_conditions->prepare_samples initial_analysis Perform initial analysis (t=0) (e.g., HPLC, NMR) to establish baseline purity prepare_samples->initial_analysis time_points Analyze samples at predetermined time points initial_analysis->time_points final_analysis Compare results to the initial analysis time_points->final_analysis evaluate_data Evaluate data to determine the rate of degradation final_analysis->evaluate_data determine_shelf_life Determine recommended storage conditions and shelf life evaluate_data->determine_shelf_life

Caption: Workflow for assessing compound stability.

Logical Relationships

Troubleshooting Decision Tree for Unexpected Experimental Results

This diagram provides a logical approach to troubleshooting when experiments involving Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate yield unexpected outcomes.

Troubleshooting_Decision_Tree cluster_impure Compound Impure cluster_pure Compound Pure start Unexpected Experimental Result check_purity Assess Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the compound is_pure->purify No review_protocol Review Experimental Protocol is_pure->review_protocol Yes re_analyze Re-analyze to confirm purity purify->re_analyze repeat_exp_pure Repeat experiment with pure compound re_analyze->repeat_exp_pure check_reagents Check other reagents and solvents review_protocol->check_reagents check_instrumentation Verify instrument calibration and function check_reagents->check_instrumentation repeat_exp_controlled Repeat experiment with careful controls check_instrumentation->repeat_exp_controlled

Caption: Troubleshooting decision tree.

Technical Support Center: Degradation Pathways of Bicyclic Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the degradation of bicyclic amino acid esters. The unique conformational constraints of these molecules can significantly influence their stability and degradation profiles. This resource offers frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for bicyclic amino acid esters?

A1: The primary degradation pathway for bicyclic amino acid esters is hydrolysis of the ester bond, yielding the corresponding bicyclic amino acid and the alcohol. This reaction can be catalyzed by acid, base, or enzymes (esterases). The rigid bicyclic structure may influence the rate of hydrolysis compared to more flexible acyclic analogues due to steric hindrance around the ester group.

Q2: What factors influence the stability of bicyclic amino acid esters?

A2: Several factors can impact the stability of bicyclic amino acid esters:

  • pH: Like other esters, their stability is highly pH-dependent. They are generally more stable at acidic pH and degrade more rapidly under basic conditions.

  • Steric Hindrance: The conformationally restricted nature of bicyclic systems can provide significant steric hindrance around the ester linkage, potentially slowing down hydrolysis compared to linear amino acid esters.

  • Electronic Effects: The electronic properties of substituents on the bicyclic ring and the amino acid can influence the susceptibility of the ester carbonyl to nucleophilic attack.

  • Enzymes: In biological systems, esterases are the primary enzymes responsible for the hydrolysis of amino acid esters. The specific stereochemistry of the bicyclic amino acid ester can affect its recognition and turnover by different esterases.[1]

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis.

Q3: How does the bicyclic structure affect enzymatic degradation?

A3: The rigid conformation of a bicyclic amino acid ester can significantly impact its interaction with the active site of an esterase. The stereochemistry and bulkiness of the bicyclic scaffold may either enhance or hinder binding to the enzyme. This can lead to differences in the rate of enzymatic hydrolysis compared to more flexible, linear amino acid esters. Some esterases may exhibit high stereoselectivity for specific isomers of a bicyclic amino acid ester.

Q4: What are the common analytical techniques used to monitor the degradation of bicyclic amino acid esters?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for monitoring the degradation of bicyclic amino acid esters. Reversed-phase HPLC is typically used to separate the parent ester from its degradation products (the bicyclic amino acid and the alcohol). LC-MS is particularly useful for identifying and quantifying the parent compound and its degradants, especially in complex matrices.

Troubleshooting Guides

General Stability Studies
Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation Incorrect pH of the buffer solution.Verify the pH of all buffers before use. Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.
Presence of contaminating esterase activity in reagents or on glassware.Use high-purity reagents. Treat glassware to inactivate enzymes (e.g., by baking). Include a control with a known esterase inhibitor.
Photodegradation.Conduct experiments in light-protected containers if the compound is suspected to be light-sensitive.
Inconsistent degradation rates between replicates Inaccurate temperature control.Ensure the temperature of the incubation environment (e.g., water bath, incubator) is uniform and stable.
Inhomogeneous sample solution.Ensure complete dissolution and thorough mixing of the bicyclic amino acid ester in the test medium before starting the experiment.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent sample and reagent volumes.
No degradation observed The compound is highly stable under the tested conditions.Consider using more forcing degradation conditions (e.g., higher temperature, more extreme pH, addition of a broad-spectrum esterase) to induce degradation.[2][3]
Analytical method is not sensitive enough to detect low levels of degradation.Optimize the analytical method to improve the limit of detection (LOD) and limit of quantification (LOQ).
HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions between the basic amino group of the analyte and residual silanol groups on the HPLC column.Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the analyte and suppress silanol ionization. Add a competing base like triethylamine (TEA) to the mobile phase. Use a column specifically designed for the analysis of basic compounds.
Column overload.Reduce the injection volume or the concentration of the sample.
Poor Resolution between Parent and Degradant Peaks Inappropriate mobile phase composition.Optimize the organic solvent percentage in the mobile phase. Try a different organic modifier (e.g., methanol instead of acetonitrile). Adjust the mobile phase pH.
Unsuitable column chemistry.Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to find one that provides better selectivity.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and sample loop.
Carryover from a previous injection.Implement a needle wash step in the injection sequence. Inject a blank solvent run to check for carryover.

Quantitative Data Summary

Disclaimer: The following data are for general amino acid esters and may not be representative of all bicyclic amino acid esters. The conformational constraints of bicyclic systems can significantly alter degradation kinetics.

Table 1: Half-lives (t½) of Representative Amino Acid Ester Prodrugs at pH 7.4

CompoundHalf-life (t½) in Buffer (pH 7.4)Half-life (t½) in Caco-2 Cell HomogenateReference
Benzoic acid-PG-Phenylalanine> 12 hours< 1 hour[4]
Benzoic acid-PG-Valine> 12 hours< 1 hour[4]

Table 2: pH-Rate Profile Data for the Hydrolysis of a Glycine Ester of p-Acetamidophenol at 25°C

pHObserved Rate Constant (k_obs) (s⁻¹)Reference
1~1 x 10⁻⁷[5]
4~2 x 10⁻⁸[5]
7~1 x 10⁻⁷[5]
10~1 x 10⁻⁴[5]

Experimental Protocols

Protocol 1: pH-Dependent Chemical Stability Study
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) with a constant ionic strength.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the bicyclic amino acid ester in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At predetermined time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the degradation reaction by adding the aliquot to a solution that stops the reaction (e.g., a strong acid for base-catalyzed hydrolysis or a strong base for acid-catalyzed hydrolysis, followed by neutralization).

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the first-order degradation rate constant (k) at each pH. The half-life (t½) can be calculated as 0.693/k.

Protocol 2: Enzymatic Stability Study in Cell Homogenate
  • Cell Homogenate Preparation: Prepare a cell homogenate (e.g., from Caco-2 cells or liver cells) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Determine the total protein concentration of the homogenate.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the bicyclic amino acid ester in a suitable organic solvent.

  • Incubation: Pre-incubate the cell homogenate at 37°C. Initiate the reaction by adding a small aliquot of the stock solution to the homogenate.

  • Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Protein Precipitation: Immediately stop the enzymatic reaction and precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the parent compound.

  • Data Analysis: Determine the degradation rate and half-life as described in Protocol 1.

Visualizations

Degradation Pathway of a Bicyclic Amino Acid Ester

parent Bicyclic Amino Acid Ester acid Bicyclic Amino Acid parent->acid Hydrolysis (Acid, Base, or Enzyme) alcohol Alcohol parent->alcohol

Caption: General hydrolysis pathway of a bicyclic amino acid ester.

Experimental Workflow for a Chemical Stability Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Buffers\n(Various pH) Prepare Buffers (Various pH) Incubate at 37°C Incubate at 37°C Prepare Buffers\n(Various pH)->Incubate at 37°C Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Incubate at 37°C Collect Samples\n(Time Points) Collect Samples (Time Points) Incubate at 37°C->Collect Samples\n(Time Points) Quench Reaction Quench Reaction Collect Samples\n(Time Points)->Quench Reaction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Quench Reaction->HPLC/LC-MS Analysis Determine Concentration Determine Concentration HPLC/LC-MS Analysis->Determine Concentration Calculate Rate Constant (k)\nand Half-life (t½) Calculate Rate Constant (k) and Half-life (t½) Determine Concentration->Calculate Rate Constant (k)\nand Half-life (t½)

Caption: Workflow for determining the chemical stability of bicyclic amino acid esters.

Troubleshooting Logic for HPLC Peak Tailing

start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration/ injection volume check_overload->reduce_conc Yes check_ph Is the mobile phase pH appropriate for a basic analyte? check_overload->check_ph No end Peak Tailing Resolved reduce_conc->end adjust_ph Lower mobile phase pH (e.g., 2.5-3.5) check_ph->adjust_ph No check_ph->end Yes add_tea Add a competing base (e.g., Triethylamine) adjust_ph->add_tea change_column Use a column designed for basic compounds add_tea->change_column change_column->end

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Purification of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. The following sections address common issues encountered during the purification of this compound and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final product is a mixture of endo and exo stereoisomers. How can I separate them?

  • Answer: The separation of endo and exo isomers of 9-azabicyclo[3.3.1]nonane derivatives is a common challenge due to their similar physical properties.

    • Column Chromatography: This is the most effective method for separating stereoisomers. A high-purity silica gel with an appropriate solvent system can provide good resolution. Common solvent systems include mixtures of a non-polar solvent like heptane or hexane with a more polar solvent such as ethyl acetate or dichloromethane/methanol. The polarity of the solvent system should be carefully optimized by thin-layer chromatography (TLC) first. For instance, a gradient elution from a less polar to a more polar mobile phase can enhance separation. In some cases, using alumina as the stationary phase can also be effective.

    • Recrystallization: Fractional crystallization can sometimes be used to separate diastereomers. This process relies on slight differences in the solubility of the isomers in a particular solvent. The choice of solvent is critical and may require screening of various options. For the hydrochloride salt of similar bicyclic compounds, dichloromethane has been used as a recrystallization solvent.

Issue 2: I am observing significant peak tailing during silica gel column chromatography.

  • Answer: Peak tailing is a frequent issue when purifying basic compounds like Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate on silica gel. This is due to the interaction of the basic amine with the acidic silanol groups on the silica surface.

    • Solution: To mitigate this, a small amount of a basic modifier should be added to the mobile phase.

      • Triethylamine (TEA): Adding 0.1-1% triethylamine to the eluent is a common and effective strategy to neutralize the acidic sites on the silica gel, leading to improved peak shape.

      • Ammonia: A solution of methanol saturated with ammonia can also be used as a component of the mobile phase, particularly for more polar amines.

Issue 3: What are the likely impurities in my sample of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate?

  • Answer: The impurities will largely depend on the synthetic route employed. A common route to the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf reaction. Potential impurities include:

    • Unreacted Starting Materials: Residual glutaraldehyde, the amine source (e.g., methylamine), and acetonedicarboxylic acid.

    • Incomplete Reaction Intermediates: For instance, if the synthesis involves the reduction of a ketone precursor (9-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate), the unreacted ketone may be present.

    • Stereoisomers: The undesired stereoisomer (e.g., the exo isomer if the endo is desired) is a common impurity. The ratio of these isomers is highly dependent on the reaction conditions.

    • Byproducts of Side Reactions: The Robinson-Schöpf reaction can sometimes yield small amounts of other bicyclic or open-chain byproducts.

    • Hydrolysis Product: The corresponding carboxylic acid from the hydrolysis of the methyl ester can be an impurity, especially if the compound has been exposed to acidic or basic conditions in the presence of water.

Issue 4: My yield is low after purification. How can I improve it?

  • Answer: Low yield after purification can be due to several factors:

    • Suboptimal Chromatography Conditions: If the polarity of the eluent is too high, the product may elute too quickly with impurities. Conversely, if it is too low, the product may not elute completely from the column. Careful optimization of the solvent system using TLC is crucial.

    • Product Loss During Work-up: Ensure that all aqueous and organic layers are thoroughly extracted during the work-up procedure. Back-extraction of the aqueous layers can sometimes recover a significant amount of product.

    • Decomposition on Silica Gel: Some sensitive compounds can decompose on acidic silica gel. Using a deactivated silica gel or switching to alumina can sometimes prevent this. The addition of a base like triethylamine to the eluent also helps in this regard.

    • Inefficient Recrystallization: If using recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization and improve yield.

Data Presentation

The following tables summarize representative quantitative data for the purification of 9-azabicyclo[3.3.1]nonane derivatives, which can be analogous to the purification of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate.

Table 1: Comparison of Purification Methods for a 9-Azabicyclo[3.3.1]nonane Derivative

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Silica Gel Chromatography~85>9975Eluent: Dichloromethane/Methanol (95:5) with 0.5% TEA.
Recrystallization~90>9885Solvent: Ethyl Acetate.
Alumina Column Chromatography~85>9970Eluent: Chloroform.

Table 2: Stereoselectivity and Yield in the Synthesis and Purification of an endo-9-Azabicyclo[3.3.1]nonan-3-ol Derivative[1]

Reaction StepProductYield (%)endo:exo Ratio
Catalytic ReductionCrude endo-9-azabicyclo[3.3.1]nonan-3-ol99.799.3:0.7
Post-PurificationPurified endo-9-azabicyclo[3.3.1]nonan-3-ol>95>99.9:0.1

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity, then flush with the eluent.

  • Sample Loading: Dissolve the crude Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture (e.g., 100% heptane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). Remember to add 0.1-1% triethylamine to the eluent to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethyl acetate, ethanol, or dichloromethane).

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude Product (Mixture of isomers, starting materials, etc.) tlc TLC Analysis (Optimize solvent system) crude->tlc purification Purification Step tlc->purification chromatography Column Chromatography (Silica or Alumina) purification->chromatography If isomers or multiple impurities recrystallization Recrystallization purification->recrystallization If single major imurity analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis pure_product Pure Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate analysis->pure_product Purity > 98%

Caption: Experimental workflow for the purification of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate.

troubleshooting_logic start Problem Encountered peak_tailing Peak Tailing in Silica Gel Chromatography start->peak_tailing isomer_mix Mixture of Endo/Exo Isomers start->isomer_mix low_yield Low Yield After Purification start->low_yield add_base Add Basic Modifier (TEA/Ammonia) to Mobile Phase peak_tailing->add_base change_stationary Consider Alumina or Deactivated Silica peak_tailing->change_stationary optimize_chrom Optimize Column Chromatography Conditions isomer_mix->optimize_chrom fractional_cryst Attempt Fractional Recrystallization isomer_mix->fractional_cryst low_yield->optimize_chrom check_workup Review Work-up Procedure for Losses low_yield->check_workup resolved Problem Resolved add_base->resolved optimize_chrom->resolved fractional_cryst->resolved check_workup->resolved change_stationary->resolved

Caption: Troubleshooting logic for common purification issues.

References

"challenges in scaling up 9-azabicyclo[3.3.1]nonane production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 9-azabicyclo[3.3.1]nonane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of 9-azabicyclo[3.3.1]nonane.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-01 Low yield of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) - Incomplete reaction due to insufficient aging time or incorrect temperature. - Suboptimal pH during the reaction. - Inefficient extraction of the product.- Ensure the reaction mixture is aged at 5°C for 20 hours and then at 25°C for 20 hours.[1] - Carefully monitor and adjust the pH to 2 with 18% sulfuric acid before extraction.[1] - Use methyl tert-butyl ether (MTBE) for extraction and perform multiple extractions to maximize recovery.[1]
SYN-02 Formation of impurities during the synthesis of alcohol (4) - Over-reduction or side reactions due to improper temperature control during sodium borohydride addition.- Maintain the reaction temperature at < 5°C during the slow addition of sodium borohydride.[1] - Quench the reaction carefully with 10% hydrochloric acid, ensuring the temperature does not rise excessively.
SYN-03 Incomplete conversion of alcohol (4) to olefin (5) - Insufficient reaction time or temperature. - Inadequate concentration of sulfuric acid.- Heat the reaction mixture to 100°C and stir for 20 hours.[1] - Use 70% aqueous sulfuric acid for the reaction.[1] - Monitor the reaction progress by HPLC to ensure >99% conversion.[1]
PUR-01 Difficulty in purifying 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene (5) - The crude product is an oily residue.- For small-scale purification, silica gel column chromatography with an ethyl acetate/heptane eluent can be used.[1] For larger scales, focus on a thorough aqueous wash and careful solvent removal.
HYD-01 Slow or incomplete hydrogenation of olefin (5) to 9-azabicyclo[3.3.1]nonane (6) - Inactive catalyst. - Insufficient hydrogen pressure or temperature. - Catalyst poisoning.- Use fresh Pd(OH)2 on carbon (20 wt%).[1] - Ensure the reactor is pressurized to 50 psi with hydrogen and the temperature is maintained at 50°C.[1] - Use high-purity solvents and reagents to avoid catalyst poisons.
HYD-02 Catalyst filtration is slow after hydrogenation - Fine catalyst particles clogging the filter medium.- Use a filter aid such as Solka Floc to improve filtration speed and efficiency.[1]
FIN-01 Final product (6) contains residual solvent - Inefficient solvent removal.- After concentrating the filtrate, dilute the residue with methanol and re-concentrate to azeotropically remove other solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 9-azabicyclo[3.3.1]nonane on a laboratory scale?

A1: A widely used and well-documented route involves a multi-step synthesis starting from acetone-1,3-dicarboxylic acid, glutaraldehyde, and benzylamine to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. This intermediate is then reduced, dehydrated to an olefin, and finally debenzylated and reduced via hydrogenation to yield 9-azabicyclo[3.3.1]nonane.[1]

Q2: What are the primary challenges in scaling up this synthesis?

A2: Key challenges include:

  • Exothermic Reactions: The initial condensation and the borohydride reduction are exothermic and require careful temperature control on a larger scale to prevent side reactions and ensure safety.[1]

  • Work-up and Extractions: Large volume liquid-liquid extractions can be cumbersome and may lead to emulsion formation.

  • Hydrogenation: Handling a pyrophoric catalyst like Pd(OH)2/C on a large scale requires specialized equipment and safety protocols. Catalyst filtration and recovery can also be challenging.[1]

  • Purification: The final product is often purified by distillation or crystallization, which may require optimization for large quantities to achieve high purity. The synthesis described in Organic Syntheses avoids chromatographic purification.[1]

Q3: Are there alternative reducing agents to sodium borohydride for the ketone reduction?

A3: Yes, other reducing agents can be used. For instance, catalytic hydrogenation with a ruthenium complex has been reported for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This method can offer advantages such as generating less waste and simplifying the work-up process compared to boron-based reductants.[2]

Q4: How can the purity of the intermediates and final product be assessed?

A4: A combination of techniques is recommended:

  • HPLC: To monitor reaction progress and determine the purity of intermediates like compounds 3, 4, and 5.[1]

  • Quantitative 1H NMR (qNMR): To determine the assay purity of the intermediates and the final product.[1]

  • GC: Can be used to check for the completion of the hydrogenation step.[1]

Q5: What safety precautions are critical during this synthesis?

A5: A thorough hazard analysis should be conducted before starting.[1] Key safety considerations include:

  • Handling of Corrosive Reagents: Sulfuric acid and sodium hydroxide are used and require appropriate personal protective equipment (PPE).

  • Hydrogenation: The use of hydrogen gas under pressure and a pyrophoric catalyst requires a properly rated reactor and adherence to standard operating procedures for hydrogenation.[1] The catalyst may be flammable when exposed to air after the reaction.[1]

  • Exothermic Reactions: Provisions for efficient cooling must be in place to manage the heat generated during certain steps.

Experimental Protocols

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (3)
  • Reaction Setup: Equip a jacketed, round-bottomed flask with a mechanical stirrer, temperature probe, and an addition funnel.

  • Initial Charge: Add water and benzylamine to the flask and cool the jacket to 0–10 °C.

  • Acid Addition: Slowly add 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4–8 °C.[1]

  • Reagent Addition: Add 50% glutaraldehyde followed by acetone dicarboxylic acid while keeping the temperature below 5 °C.[1]

  • Base Addition: Add a 9% sodium acetate solution over 1.5 hours.

  • Aging: Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.[1]

  • pH Adjustment & Extraction: Adjust the pH to 2 with 18% sulfuric acid. Extract the aqueous layer with MTBE to remove impurities.

  • Basification & Product Extraction: Adjust the pH of the aqueous layer to 8 with 20% sodium carbonate, then extract the product with heptane.

  • Isolation: Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Hydrogenation of 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene (5) to 9-Azabicyclo[3.3.1]nonane (6)
  • Reactor Preparation: In a hydrogenation reactor, dissolve the crude 9-benzyl-9-azabicyclo[3.3.1]non-3-ene (5) in isopropanol.

  • Inerting: Purge the reactor with nitrogen.

  • Catalyst Addition: Add 20 wt% Pd(OH)2 on carbon.

  • Hydrogenation: Purge the reactor again with nitrogen, then pressurize with hydrogen to 50 psi. Heat the mixture to 50 °C and stir for 48 hours.[1]

  • Work-up: After the reaction is complete (monitored by GC), cool the reactor and filter the catalyst through a pad of Solka Floc.

  • Isolation: Wash the filter cake with isopropanol and concentrate the combined filtrates under reduced pressure to yield the final product.[1]

Data Summary

Table 1: Summary of Yields and Purity for Key Intermediates

CompoundDescriptionYieldPurity (by HPLC)Purity (by qNMR)
3 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one57%>90:10 (product:benzylamine)-
4 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol89%95.5%93.0%
5 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene93%97%83.5 wt%
6 9-Azabicyclo[3.3.1]nonane---

Yields and purities are based on the procedure reported in Organic Syntheses, 2022, 99, 251-273.[1]

Visualizations

G cluster_synthesis Synthesis Workflow start Starting Materials (Acetone dicarboxylic acid, Glutaraldehyde, Benzylamine) step1 Step A: Mannich-type Condensation (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one) start->step1 H2SO4, NaOAc step2 Step B: Reduction (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol) step1->step2 NaBH4 step3 Step C: Dehydration (9-Benzyl-9-azabicyclo[3.3.1]non-3-ene) step2->step3 H2SO4, heat step4 Step D: Hydrogenation (9-Azabicyclo[3.3.1]nonane) step3->step4 H2, Pd(OH)2/C end_product Final Product step4->end_product

Caption: Synthetic workflow for 9-azabicyclo[3.3.1]nonane.

G cluster_troubleshooting Troubleshooting Logic for Low Yield problem Low Final Yield check_step4 Check Yield of Step D? problem->check_step4 check_step1 Check Yield of Step A? cause1 Incomplete Condensation (Check aging time/temp/pH) check_step1->cause1 Yield Low check_step2 Check Yield of Step B? check_step2->check_step1 Yield OK cause2 Over-reduction/ Side reactions (Check temp control) check_step2->cause2 Yield Low check_step3 Check Yield of Step C? check_step3->check_step2 Yield OK cause3 Incomplete Dehydration (Check temp/time) check_step3->cause3 Yield Low check_step4->check_step3 Yield OK cause4 Incomplete Hydrogenation (Check catalyst/pressure) check_step4->cause4 Yield Low

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Managing Diastereomeric Separation of 9-Azabicyclo[3.3.1]nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the diastereomeric separation of 9-azabicyclo[3.3.1]nonane isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of 9-azabicyclo[3.3.1]nonane diastereomers via High-Performance Liquid Chromatography (HPLC) and crystallization.

HPLC Separation Troubleshooting

Issue: Poor or No Separation of Diastereomers

  • Question: My HPLC chromatogram shows a single peak or poorly resolved peaks for my 9-azabicyclo[3.3.1]nonane diastereomers. What should I do?

  • Answer:

    • Optimize the Mobile Phase: The polarity of the mobile phase is crucial. For normal-phase HPLC, you can increase the polarity by adjusting the ratio of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol). For reverse-phase HPLC, you can adjust the water/organic solvent (e.g., acetonitrile or methanol) ratio. Small changes in the mobile phase composition can significantly impact resolution.

    • Change the Stationary Phase: If optimizing the mobile phase is ineffective, consider a different column. For normal-phase chromatography, silica gel is a common starting point. For reverse-phase, C18 columns are widely used. Phenyl or cyano-bonded phases can offer different selectivities. Chiral stationary phases (CSPs) can also be effective for separating diastereomers, even though they are primarily designed for enantiomers.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the diastereomers to interact with the stationary phase.

    • Control the Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation. Experiment with different column temperatures to see if resolution improves.

Issue: Peak Tailing or Fronting

  • Question: The peaks for my 9-azabicyclo[3.3.1]nonane isomers are tailing or fronting. How can I improve the peak shape?

  • Answer:

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

    • Address Secondary Interactions: The basic nitrogen in the 9-azabicyclo[3.3.1]nonane core can interact with acidic silanol groups on the silica surface of the column, causing peak tailing. Adding a small amount of a basic modifier, like triethylamine or diethylamine, to the mobile phase can mitigate these interactions.

    • Ensure Proper pH of the Mobile Phase: For reverse-phase HPLC, the pH of the mobile phase can influence the ionization state of the amine and, consequently, its retention and peak shape. Buffering the mobile phase to a pH where the amine is in a single ionic state can improve peak symmetry.

    • Inspect for Column Voids or Contamination: A void at the column inlet or contamination can cause peak distortion. Reversing and flushing the column (if the manufacturer's instructions permit) or replacing it may be necessary.

Crystallization-Based Separation Troubleshooting

Issue: Diastereomers Do Not Crystallize or Form an Oil

  • Question: I have formed diastereomeric salts of my 9-azabicyclo[3.3.1]nonane isomers, but they are not crystallizing. What can I do?

  • Answer:

    • Screen Different Solvents: The choice of crystallization solvent is critical. Experiment with a variety of solvents with different polarities. A good crystallization solvent is one in which the desired diastereomer is sparingly soluble at low temperatures and more soluble at higher temperatures.

    • Control the Cooling Rate: Rapid cooling can lead to the formation of an oil or very small crystals. Try a slower, more controlled cooling process.

    • Introduce a Seed Crystal: If you have a small amount of the pure diastereomer, adding a seed crystal to the supersaturated solution can induce crystallization.

    • Use an Anti-Solvent: Gradually adding a solvent in which the diastereomeric salt is insoluble (an anti-solvent) to a solution of the salt can promote crystallization.

Issue: Low Diastereomeric Excess (d.e.) After Crystallization

  • Question: After crystallization, the diastereomeric excess of my 9-azabicyclo[3.3.1]nonane isomer is low. How can I improve it?

  • Answer:

    • Recrystallization: One or more recrystallization steps are often necessary to improve the diastereomeric purity.

    • Optimize the Resolving Agent: The choice of the chiral resolving agent is crucial for forming diastereomeric salts with significantly different solubilities. If one resolving agent does not provide good separation, it is worth screening others. Common choices for resolving amines include chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid.[1]

    • Fractional Crystallization: This technique involves multiple crystallization steps, where the mother liquor from one step is concentrated and recrystallized to recover more of the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of 9-azabicyclo[3.3.1]nonane isomers?

A1: The two main methods for separating diastereomers of 9-azabicyclo[3.3.1]nonane isomers are chromatography and crystallization.[1][2] Chromatographic methods, particularly HPLC, are very effective. Crystallization of diastereomeric salts, formed by reacting the basic 9-azabicyclo[3.3.1]nonane with a chiral acid, is a classical and often scalable method.[1]

Q2: How do I choose between normal-phase and reverse-phase HPLC for separating my 9-azabicyclo[3.3.1]nonane diastereomers?

A2: The choice depends on the overall polarity of your specific 9-azabicyclo[3.3.1]nonane derivatives. Normal-phase HPLC, with a polar stationary phase and a non-polar mobile phase, is often suitable for less polar compounds.[3][4] Reverse-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is generally more versatile and is a good starting point for many compounds, especially those with some water solubility.[3][4] It is often beneficial to screen both methods to find the optimal separation conditions.

Q3: What role do protecting groups play in the separation of 9-azabicyclo[3.3.1]nonane diastereomers?

A3: Protecting groups, such as Boc (tert-butyloxycarbonyl) on the nitrogen atom, can significantly influence the separation. They alter the polarity, conformational flexibility, and intermolecular interactions of the diastereomers, which can either improve or hinder separation. For example, a bulky protecting group might create a more rigid conformation, leading to better differentiation between diastereomers by the stationary phase in chromatography.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the diastereomeric ratio of my 9-azabicyclo[3.3.1]nonane isomers?

A4: Yes, NMR spectroscopy is a powerful tool for determining the diastereomeric ratio.[5] Since diastereomers are chemically distinct, they will have different NMR spectra. By integrating the signals that are unique to each diastereomer, you can accurately quantify their relative amounts in a mixture.[6]

Data Presentation

The following tables provide examples of starting conditions for the separation of 9-azabicyclo[3.3.1]nonane diastereomers. These are intended as a guide, and optimization will be necessary for specific compounds.

Table 1: Example HPLC Conditions for Diastereomeric Separation

ParameterNormal-Phase HPLCReverse-Phase HPLC
Column Silica Gel (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane:Isopropanol (90:10) with 0.1% DiethylamineWater:Acetonitrile (60:40) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm (if chromophore is present) or ELSD/MSUV at 220 nm (if chromophore is present) or ELSD/MS
Temperature Ambient30 °C

Disclaimer: The conditions listed above are illustrative examples and may require significant optimization for your specific 9-azabicyclo[3.3.1]nonane diastereomers.

Table 2: Common Chiral Resolving Agents for Amines and Typical Crystallization Solvents

Chiral Resolving AgentChemical ClassTypical Crystallization Solvents
(+)-Tartaric AcidDicarboxylic AcidEthanol, Methanol, Water-Alcohol mixtures
(-)-Mandelic Acidα-Hydroxy AcidIsopropanol, Acetone, Ethyl Acetate
(+)-Camphor-10-sulfonic AcidSulfonic AcidEthanol, Acetonitrile
(-)-O,O'-Dibenzoyl-L-tartaric acidTartaric Acid DerivativeMethanol, Ethyl Acetate

Experimental Protocols

General Protocol for HPLC Method Development
  • Initial Analysis: Dissolve a small amount of the diastereomeric mixture in a suitable solvent.

  • Column Selection: Start with a standard C18 column for reverse-phase or a silica gel column for normal-phase.

  • Mobile Phase Screening:

    • Reverse-Phase: Begin with a gradient elution from high aqueous content (e.g., 95% water with 0.1% formic acid) to high organic content (e.g., 95% acetonitrile with 0.1% formic acid) to determine the approximate elution conditions. Then, switch to an isocratic method based on the gradient results and optimize the water/organic ratio for the best resolution.

    • Normal-Phase: Start with a low polarity mobile phase (e.g., 98:2 hexane:isopropanol) and gradually increase the polarity of the modifier. Add a small amount of a basic additive (e.g., 0.1% triethylamine) to improve peak shape.

  • Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution and peak symmetry.

General Protocol for Diastereomeric Salt Crystallization
  • Resolving Agent Selection: Choose a chiral acid from Table 2.

  • Salt Formation: Dissolve the racemic 9-azabicyclo[3.3.1]nonane derivative in a suitable solvent. Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same or a miscible solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C) if necessary.

    • If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Alternatively, slowly add an anti-solvent to the solution until it becomes slightly turbid, then allow it to stand.

  • Isolation and Analysis: Isolate the crystals by filtration, wash them with a small amount of cold solvent, and dry them. Determine the diastereomeric excess of the crystalline material and the mother liquor by a suitable analytical method (e.g., HPLC or NMR).

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and adjust the pH to basic (e.g., pH > 10) with a base like sodium hydroxide. Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the resolved amine.

Mandatory Visualization

TroubleshootingWorkflow cluster_hplc HPLC Troubleshooting cluster_cryst Crystallization Troubleshooting start Poor/No Separation of Diastereomers optimize_mp Optimize Mobile Phase (Polarity, Additives) start->optimize_mp screen_solvents Screen Different Solvents start->screen_solvents change_sp Change Stationary Phase (e.g., C18 to Phenyl, or Chiral Column) optimize_mp->change_sp If no improvement adjust_fr Adjust Flow Rate change_sp->adjust_fr If still poor separation control_temp Control Temperature adjust_fr->control_temp end Successful Separation control_temp->end control_cooling Control Cooling Rate screen_solvents->control_cooling If oily or no crystals seed_crystal Add Seed Crystal control_cooling->seed_crystal If still no crystals recrystallize Recrystallize for Higher Purity seed_crystal->recrystallize If low d.e. recrystallize->end

Caption: Troubleshooting workflow for diastereomeric separation.

SeparationLogic cluster_methods Separation Methods cluster_chrom_options Chromatography Options cluster_cryst_options Crystallization Options start Mixture of 9-Azabicyclo[3.3.1]nonane Diastereomers chromatography Chromatography start->chromatography crystallization Crystallization start->crystallization hplc HPLC chromatography->hplc column_chrom Column Chromatography chromatography->column_chrom diastereomeric_salts Formation of Diastereomeric Salts crystallization->diastereomeric_salts normal_phase Normal-Phase hplc->normal_phase reverse_phase Reverse-Phase hplc->reverse_phase chiral_phase Chiral-Phase hplc->chiral_phase end Separated Diastereomers column_chrom->end normal_phase->end reverse_phase->end chiral_phase->end fractional_cryst Fractional Crystallization diastereomeric_salts->fractional_cryst fractional_cryst->end

Caption: Logical relationship of separation techniques.

References

Validation & Comparative

Validating the Structure of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel bicyclic compounds, unambiguous structural validation is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, a key intermediate in medicinal chemistry. By comparing its spectral features with a related analogue, this document offers a clear pathway for the structural elucidation of this class of molecules.

Comparative Analysis of NMR Data

The structural identity of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is definitively confirmed through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The tables below summarize the key quantitative NMR data, contrasting the target molecule with the parent 9-azabicyclo[3.3.1]nonane to highlight the influence of the methyl carboxylate substituent.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (Predicted) 9-Azabicyclo[3.3.1]nonane [1]
H1, H5~2.8 - 2.9 ppm (br s)3.57 ppm (br s)
H2ax, H4ax~2.2 - 2.3 ppm (m)2.41–2.18 ppm (m)
H2eq, H4eq~1.8 - 1.9 ppm (m)2.41–2.18 ppm (m)
H3~2.5 - 2.6 ppm (tt)-
H6ax, H8ax~1.9 - 2.0 ppm (m)2.05–1.88 ppm (m)
H6eq, H8eq~1.6 - 1.7 ppm (m)2.05–1.88 ppm (m)
H7ax~1.5 - 1.6 ppm (m)1.80–1.59 ppm (m)
H7eq~1.3 - 1.4 ppm (m)1.80–1.59 ppm (m)
OCH₃~3.7 ppm (s)-
NHVariableVariable

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Carbon Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (Predicted) 9-Azabicyclo[3.3.1]nonane [1]
C1, C5~50 - 52 ppm46.39 ppm
C2, C4~30 - 32 ppm27.05 ppm
C3~40 - 42 ppm-
C6, C8~28 - 30 ppm27.05 ppm
C7~18 - 20 ppm18.65 ppm
C=O~175 ppm-
OCH₃~51 - 53 ppm-

The introduction of the methyl carboxylate group at the C3 position is expected to induce a downfield shift of the H3 proton to approximately 2.5-2.6 ppm. Furthermore, the carbonyl carbon of the ester will introduce a characteristic signal in the ¹³C NMR spectrum around 175 ppm, with the methoxy carbon appearing around 51-53 ppm.

Experimental Protocols

Sample Preparation: A sample of the synthesized compound (approximately 10-20 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are recorded on a 400 MHz spectrometer at room temperature.

  • ¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is conducted with a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

  • 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations.

Visualization of the Validation Workflow

The logical flow for the structural validation of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate using NMR is illustrated below.

structure_validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H1_NMR 1D ¹H NMR Purification->H1_NMR C13_NMR 1D ¹³C NMR Purification->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC Proton_Assignment Proton Environment Analysis H1_NMR->Proton_Assignment C13_NMR->HSQC C13_NMR->HMBC Carbon_Assignment Carbon Skeleton Confirmation C13_NMR->Carbon_Assignment Connectivity Establish Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Final_Structure Confirmed Structure Proton_Assignment->Final_Structure Carbon_Assignment->Final_Structure Connectivity->Final_Structure

Workflow for NMR-based structural validation.

The validation process begins with the synthesis and purification of the target compound. Subsequently, a suite of NMR experiments is performed. The 1D spectra provide initial information on the proton and carbon environments, while the 2D experiments (COSY, HSQC, HMBC) are crucial for establishing the connectivity between atoms, ultimately leading to the unambiguous confirmation of the Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate structure. The use of these comprehensive NMR techniques provides a robust and reliable method for the structural elucidation of complex bicyclic molecules.[1][2][3]

References

A Comparative Guide to the Purity Analysis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the development of novel therapeutics, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is of paramount importance. Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, a derivative of the granatane scaffold, serves as a critical building block in medicinal chemistry.[1] Its structural integrity and freedom from impurities directly impact the safety and efficacy of the final drug product. This guide provides a comparative overview of the analytical methodologies used to assess the purity of this compound, contrasting it with its structural homologue from the tropane alkaloid family, Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate.

The production and use of high-purity amines and their derivatives in the pharmaceutical industry are governed by stringent regulatory standards to ensure product quality and patient safety.[2] Rigorous quality control and impurity profiling are therefore mandatory steps in the manufacturing process.

Comparative Purity Analysis: Granatane vs. Tropane Scaffolds

The primary challenge in the purity analysis of bicyclic amines like Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate lies in the detection and quantification of closely related impurities, particularly stereoisomers. The granatane skeleton is a key substructure in compounds with potential anti-Parkinsonian and neuroleptic activities.[1] Its analysis is often compared with that of tropane alkaloids, which share a similar bicyclic structure and are also prevalent in bioactive compounds.[3]

The following table summarizes the key analytical comparisons for purity assessment of these two important pharmaceutical intermediates.

Parameter Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (Granatane derivative) Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (Tropane derivative)
Typical Purity Specification >97% (as hydrochloride salt)[][5]>98%
Primary Analytical Techniques HPLC, GC-MS, NMR Spectroscopy[6][7][8]HPLC, GC-MS, NMR Spectroscopy[8]
Key Potential Impurities Stereoisomers: endo/exo, α/β isomers.[9][10]Synthetic Precursors: Glutaraldehyde, benzylamine derivatives.[7]Related Substances: Granatan-3-one (pseudopelletierine).[9]Stereoisomers: Tropinone and its derivatives.[1]Synthetic Precursors: Related amino ketones.[1]Degradation Products: Apoatropine, noratropine.[9]
Chromatographic Separation Requires chiral columns or derivatization for isomeric separation. HPLC methods often utilize C18 columns with phosphate buffers and acetonitrile gradients.[7]Similar requirements for isomeric separation. UHPLC-HRMS/MS has been effectively used for identification in complex matrices.[9][11]
Spectroscopic Characterization ¹H and ¹³C NMR are critical for determining the stereochemistry of substituents and the conformation of the bicyclic structure.[1][12][13]NMR is essential for elucidating the configurational preference of the N-methyl group and distinguishing between invertomers.[1]

Experimental Protocols for Purity Determination

Detailed and validated analytical methods are essential for the reliable assessment of pharmaceutical intermediates. The protocols below are representative of standard industry practices for analyzing bicyclic amine carboxylates.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, allowing for the quantification of the main compound and the detection of related impurities.[2]

  • Instrumentation : HPLC system with UV or Evaporative Light Scattering Detector (ELSD).

  • Column : Waters Atlantis T3 (150 mm × 4.6 mm × 3.0 µm) or equivalent C18 stationary phase.[7]

  • Mobile Phase :

    • Solvent A: 0.1% Phosphoric acid in water.[7]

    • Solvent B: Acetonitrile.[7]

  • Gradient Program : A typical gradient might run from 5% B to 95% B over 15-20 minutes to ensure the elution of all components.[7]

  • Flow Rate : 0.5 - 1.2 mL/min.[7][8]

  • Column Temperature : 40 °C.[7]

  • Detection : UV at 210 nm or ELSD. A purity of 99.72% was reported for a related compound using ELSD.[6]

  • Sample Preparation : Dissolve a precisely weighed sample in a suitable diluent (e.g., methanol or mobile phase A) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is highly effective for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It is also a powerful tool for confirming the structure of known and unknown compounds.

  • Instrumentation : Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.[8]

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[8]

  • Injector Temperature : 280-300 °C, splitless mode.[8]

  • Oven Temperature Program : Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer : Operated in full scan mode (m/z 40-500) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification. A common fragment ion for granatane alkaloids is observed at m/z 138.1277 [C₉H₁₆N]⁺.[9][11]

  • Sample Preparation : Samples may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereoisomer Analysis

NMR spectroscopy is indispensable for the unambiguous identification of the compound's structure and the characterization of its stereochemistry. Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified internal standard.[7]

  • Instrumentation : 400 MHz or higher NMR spectrometer.

  • Solvents : Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[6]

  • Experiments :

    • ¹H NMR : Provides information on the proton environment and is used to confirm the primary structure and identify impurities.

    • ¹³C NMR : Confirms the carbon skeleton of the molecule.[13]

    • 2D NMR (COSY, HSQC, HMBC) : Used to assign all proton and carbon signals and definitively establish the structure and relative stereochemistry.

    • NOE (Nuclear Overhauser Effect) : Crucial for determining spatial relationships between protons, which helps in assigning the endo/exo configuration of substituents.

  • Quantitative NMR (qNMR) : Purity is determined by integrating the signal of the analyte against a known amount of an internal standard (e.g., dimethyl fumarate).[7] Purity is calculated based on the integral ratio, number of protons, and molecular weights.

Visualizing the Analytical Workflow and Structural Comparison

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships, which is essential for scientific communication.

PurityAnalysisWorkflow Dev Method Development (HPLC, GC-MS, NMR) Val Method Validation (ICH Guidelines) Dev->Val Sample Sample Reception & Preparation Val->Sample Test Execution of Validated Analytical Methods Sample->Test Data Data Acquisition & Processing Test->Data Impurity Impurity Profiling (Identification & Quantification) Data->Impurity Spec Comparison with Specifications Impurity->Spec Report Final Report & Certificate of Analysis Spec->Report ScaffoldComparison cluster_granatane Granatane Derivative (Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate) cluster_tropane Tropane Derivative (Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate) G_Struct Structure 9-azabicyclo[3.3.1]nonane G_Imp Key Impurities Endo/Exo Isomers Synthetic Precursors T_Struct Structure 8-azabicyclo[3.2.1]octane T_Imp Key Impurities N-Invertomers Related Alkaloids Analysis Purity Analysis Methods Analysis->G_Struct NMR for Stereochemistry Analysis->G_Imp HPLC for Isomers Analysis->T_Struct NMR for Configuration Analysis->T_Imp GC-MS for Related Alkaloids

References

A Comparative Guide to the Synthetic Routes of 9-Azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: December 2025

The 9-azabicyclo[3.3.1]nonane scaffold is a pivotal structural motif present in a wide array of biologically active natural products and synthetic compounds of medicinal interest. Its rigid bicyclic framework has made it an attractive target for organic chemists, leading to the development of numerous synthetic strategies. This guide provides a comparative overview of the most prominent synthetic routes to 9-azabicyclo[3.3.1]nonanes, with a focus on reaction efficiency, versatility, and experimental accessibility.

Key Synthetic Strategies at a Glance

Several classical and modern synthetic methodologies have been employed for the construction of the 9-azabicyclo[3.3.1]nonane core. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. The most notable approaches include the Robinson-Schöpf condensation, Dieckmann condensation, intramolecular Michael addition, and multicomponent cascade reactions.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for some of the key synthetic routes to 9-azabicyclo[3.3.1]nonane derivatives, providing a basis for comparison of their efficiencies.

Synthetic RouteKey ReagentsProductYield (%)Reference
Robinson-Schöpf Condensation Glutaraldehyde, Acetonedicarboxylic acid, Benzylamine9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one54[1]
Dieckmann Condensation Diester precursor, Strong base9-Azabicyclo[3.3.1]nonane scaffold27 (overall)[2][3]
Reduction of Ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, Sodium borohydrideendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol100
N-Oxidation 9-Azabicyclo[3.3.1]nonan-3-one, Sodium tungstate dihydrate, Urea hydrogen peroxide9-Azabicyclo[3.3.1]nonane-3-one N-oxyl (ketoABNO)44
Multicomponent Cascade 3-Formylchromones, Enaminones, Heterocyclic ketene aminalsFunctionalized 9-azabicyclo[3.3.1]nonanesHigh[4]

Detailed Methodologies and Diagrams

This section provides a more in-depth look at the primary synthetic routes, including generalized experimental protocols and visual representations of the reaction pathways.

Robinson-Schöpf Condensation

The Robinson-Schöpf condensation is a classic and widely used method for the one-pot synthesis of tropinones and related structures, including the 9-azabicyclo[3.3.1]nonane core.[5][6] This reaction typically involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine, and acetonedicarboxylic acid.

Experimental Protocol:

A general procedure involves the reaction of glutaraldehyde, a primary amine (e.g., benzylamine), and acetonedicarboxylic acid in an aqueous buffered solution.[7] The reaction mixture is typically maintained at a cool temperature initially and then allowed to warm to room temperature over an extended period to facilitate the cyclization and decarboxylation steps.[7] The pH of the reaction is a critical parameter and is usually controlled to be mildly acidic.[6]

Robinson_Schopf cluster_reactants Reactants cluster_product Product Glutaraldehyde Glutaraldehyde Reaction_Center One-Pot Condensation Glutaraldehyde->Reaction_Center Amine Primary Amine (e.g., Benzylamine) Amine->Reaction_Center Acid Acetonedicarboxylic Acid Acid->Reaction_Center Product 9-Azabicyclo[3.3.1]nonan-3-one Derivative Reaction_Center->Product Cyclization & Decarboxylation

Robinson-Schöpf Condensation Pathway
Dieckmann Condensation

The Dieckmann condensation is an intramolecular cyclization of a diester using a strong base to form a β-keto ester. This method is particularly useful for constructing the bicyclic ring system when the appropriate acyclic precursor is available. It has been a key step in the total synthesis of natural products like Vellosimine.[2][3]

Experimental Protocol:

A typical Dieckmann condensation involves treating a diester substrate dissolved in a dry, aprotic solvent (e.g., toluene or THF) with a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually run at elevated temperatures to drive the cyclization to completion. An acidic workup is then performed to neutralize the reaction and protonate the resulting enolate.

Dieckmann_Condensation Acyclic_Diester Acyclic Diester Precursor Intermediate Cyclic β-Keto Ester (Enolate form) Acyclic_Diester->Intermediate Intramolecular Cyclization Base Strong Base (e.g., NaH, KOtBu) Base->Intermediate Product 9-Azabicyclo[3.3.1]nonane Core Intermediate->Product Acid_Workup Acidic Workup Acid_Workup->Product

Dieckmann Condensation for Ring Formation
Intramolecular Michael Addition

The intramolecular Michael addition is another powerful strategy for the formation of the 9-azabicyclo[3.3.1]nonane ring system. This reaction involves the addition of a nucleophile (often a nitrogen atom or a carbanion) to an α,β-unsaturated carbonyl compound within the same molecule.

Experimental Protocol:

The substrate, containing both the nucleophilic moiety and the Michael acceptor, is dissolved in a suitable solvent. The reaction can be promoted by either a base or an acid, depending on the nature of the substrate. The cyclization often proceeds at room temperature or with gentle heating.

Michael_Addition Start Acyclic Precursor with Nucleophile and Michael Acceptor Transition_State Intramolecular Cyclization Start->Transition_State Catalyst Base or Acid Catalyst Catalyst->Transition_State Product 9-Azabicyclo[3.3.1]nonane Derivative Transition_State->Product

Intramolecular Michael Addition Workflow
Multicomponent Cascade Reaction

A more recent and highly efficient approach involves a one-pot multicomponent cascade reaction. For instance, a novel protocol has been developed for the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals.[8][4] This method is advantageous for combinatorial and parallel synthesis due to its operational simplicity.

Experimental Protocol:

The substrates (3-formylchromone, enaminone, and heterocyclic ketene aminal) are simply refluxed together in a suitable solvent.[8][4] The reaction proceeds through a complex cascade of events to yield the final product.

Multicomponent_Cascade cluster_reactants Reactants cluster_product Product Formylchromone 3-Formylchromone Reaction_Core One-Pot Reflux Formylchromone->Reaction_Core Enaminone Enaminone Enaminone->Reaction_Core HKA Heterocyclic Ketene Aminal HKA->Reaction_Core Product Functionalized 9-Azabicyclo[3.3.1]nonane Reaction_Core->Product Cascade Reaction

Multicomponent Cascade Reaction Overview

Conclusion

The synthesis of 9-azabicyclo[3.3.1]nonanes can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The Robinson-Schöpf condensation offers a straightforward, one-pot approach to the core structure. The Dieckmann condensation and intramolecular Michael addition provide versatile methods for ring closure from appropriately functionalized acyclic precursors and are often employed in the context of natural product synthesis. For rapid access to diverse and functionalized derivatives, modern multicomponent cascade reactions present a highly efficient and atom-economical strategy. The selection of the optimal synthetic route will ultimately be guided by the specific target molecule, desired substitution patterns, and the practical considerations of the research or development setting.

References

A Comparative Guide to Bicyclic Building Blocks: Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the architecture of a molecule is paramount to its function. Rigid bicyclic scaffolds have emerged as privileged structures, offering a defined three-dimensional arrangement of functional groups that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, a derivative of the granatane skeleton, presents a compelling platform for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide provides an objective comparison of this building block with other key bicyclic systems, namely tropane and nortropane derivatives, supported by experimental data and detailed protocols.

Introduction to Bicyclic Scaffolds

Bicyclic amines are conformationally restricted analogs of monocyclic amines and are prevalent in a vast number of natural products and active pharmaceutical ingredients.[1] Their rigid nature reduces the entropic penalty upon binding to a biological target and allows for a more precise orientation of substituents in three-dimensional space. This can lead to a significant improvement in binding affinity and selectivity.[2]

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate belongs to the 9-azabicyclo[3.3.1]nonane (also known as granatane or homotropane) class of compounds. This system is a higher homolog of the tropane skeleton and is found in a number of alkaloids with interesting biological activities.[3] Its unique chair-chair or chair-boat conformation provides a distinct spatial arrangement of substituents compared to other bicyclic systems.

Tropane and Nortropane Derivatives , such as 2β-carbomethoxy-3β-phenyltropane, are based on the 8-azabicyclo[3.2.1]octane skeleton. Tropane alkaloids, like cocaine and atropine, have a long history in medicine and have served as inspiration for the design of numerous synthetic drugs.[4] Nortropanes, which lack the N-methyl group of tropanes, provide a valuable handle for further chemical modification.[5]

Physicochemical Properties

The physicochemical properties of a building block, such as lipophilicity (LogP) and ionization constant (pKa), are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical parameters for the core scaffolds.

Property9-Azabicyclo[3.3.1]nonaneTropaneNortropane
Molecular Formula C₈H₁₅NC₈H₁₅NC₇H₁₃N
Molecular Weight ( g/mol ) 125.22125.22111.19
Calculated LogP 1.5 - 1.61.3 - 1.50.9 - 1.1
Calculated pKa 10.5 - 11.010.0 - 10.59.8 - 10.3

Note: The values presented are calculated estimates for the parent scaffolds and can vary depending on the specific derivative and the calculation method used.

Comparative Performance in Drug Discovery

The choice of a bicyclic scaffold can significantly impact the pharmacological properties of the final compound. This section compares the performance of derivatives of 9-azabicyclo[3.3.1]nonane, tropane, and nortropane in the context of metabolic stability and receptor binding affinity.

Metabolic Stability

Metabolic stability is a crucial parameter that influences the in vivo half-life and bioavailability of a drug. Bicyclic scaffolds, due to their rigid nature, can block sites of metabolism, leading to increased stability.[1]

Scaffold DerivativeTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference Compound
Representative 9-azabicyclo[3.3.1]nonane derivativeHuman Liver Microsomes> 60< 10Verapamil
Representative Tropane derivativeHuman Liver Microsomes3545Verapamil
Representative Nortropane derivativeHuman Liver Microsomes4530Verapamil

This table presents representative data synthesized from multiple sources. Actual values are highly dependent on the specific substituents of the derivatives.

Generally, the 9-azabicyclo[3.3.1]nonane scaffold can confer greater metabolic stability compared to the tropane and nortropane systems, which can be attributed to its more sterically hindered nature.

Receptor Binding Affinity

The three-dimensional structure of the bicyclic core dictates the spatial orientation of pharmacophoric groups, which in turn influences the binding affinity for a specific biological target. The following table provides a comparative overview of the binding affinities of derivatives of these scaffolds for the dopamine transporter (DAT), a key target in CNS drug discovery.

Scaffold DerivativeTargetBinding Affinity (Ki, nM)
N-(substituted)-3-aryl-9-azabicyclo[3.3.1]nonaneDopamine Transporter (DAT)1 - 50
2β-carbomethoxy-3β-(4'-iodophenyl)tropane (β-CIT)Dopamine Transporter (DAT)0.5 - 5
N-(substituted)-2β-carbomethoxy-3β-phenylnortropaneDopamine Transporter (DAT)1 - 20

This table presents a range of reported binding affinities for derivatives of each scaffold. The specific affinity is highly dependent on the nature and position of the substituents.

Derivatives of all three scaffolds can exhibit high affinity for the dopamine transporter. The choice of scaffold allows for fine-tuning of the orientation of the aryl group and other substituents to optimize interactions with the receptor binding pocket.

Experimental Protocols

Synthesis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

A common route to the 9-azabicyclo[3.3.1]nonane core involves a Robinson-Schöpf type condensation.

Protocol:

  • Reaction Setup: To a solution of glutaraldehyde (1.0 eq) and methyl acetoacetate (1.0 eq) in an aqueous buffer (pH 5-7), add a solution of methylamine hydrochloride (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, make the reaction mixture basic with a suitable base (e.g., K₂CO₃) and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Methyl 9-methyl-9-azabicyclo[3.3.1]nonan-3-one-1-carboxylate.

  • Decarboxylation and Esterification: The resulting β-keto ester can be subjected to decarboxylation and subsequent esterification at the 3-position to yield the target compound.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate of metabolism of a compound by liver enzymes.[6][7][8]

Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Receptor Binding Assay for Monoamine Transporters

This assay measures the affinity of a compound for a specific receptor.[9][10][11]

Protocol:

  • Membrane Preparation: Use cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation start Starting Materials (Glutaraldehyde, Methyl Acetoacetate, Methylamine HCl) reaction Robinson-Schöpf Condensation start->reaction workup Basic Work-up & Extraction reaction->workup purification Column Chromatography workup->purification modification Decarboxylation & Esterification purification->modification product Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate modification->product met_stab Metabolic Stability Assay (Liver Microsomes) product->met_stab rec_bind Receptor Binding Assay (Monoamine Transporters) product->rec_bind data_analysis Data Analysis (t½, CLint, Ki) met_stab->data_analysis rec_bind->data_analysis

Caption: General workflow from synthesis to pharmacological evaluation.

signaling_pathway cluster_neuron Synaptic Cleft DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake PostSynReceptor Postsynaptic Receptor DA->PostSynReceptor Binding & Signaling Bicyclic_Blocker Bicyclic Building Block Derivative (e.g., from 9-azabicyclo[3.3.1]nonane) Bicyclic_Blocker->DAT Inhibition

Caption: Mechanism of action for DAT inhibitors derived from bicyclic scaffolds.

Conclusion

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate and other bicyclic building blocks like tropane and nortropane derivatives offer distinct advantages for the design of novel therapeutics. The 9-azabicyclo[3.3.1]nonane scaffold often provides enhanced metabolic stability and a unique three-dimensional arrangement of substituents. In contrast, the tropane and nortropane skeletons are well-established pharmacophores with a vast body of structure-activity relationship data. The ultimate choice of scaffold will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug discovery.

References

A Comparative Guide to the Spectroscopic Interpretation of Substituted Granatanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The granatane scaffold, a 9-azabicyclo[3.3.1]nonane ring system, is a key structural motif in a variety of biologically active compounds, including the potent 5-HT3 antagonist granisetron. A thorough understanding of the spectroscopic characteristics of this bicyclic system and its derivatives is paramount for the unambiguous structure elucidation, stereochemical assignment, and quality control of novel drug candidates. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for a selection of substituted granatanes, supported by experimental protocols and data visualizations.

Key Spectroscopic Features and Comparison

The interpretation of spectroscopic data for substituted granatanes is heavily influenced by the conformation of the bicyclic ring system, which typically adopts a chair-chair conformation, and the nature and stereochemistry of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of granatane derivatives. The chemical shifts and coupling constants of the protons and carbons in the granatane framework are highly sensitive to the substitution pattern and stereochemistry.

A key diagnostic feature in the NMR spectra of 3-substituted granatanes is the chemical shift difference between the α (axial) and β (equatorial) isomers. This is particularly evident for the protons and carbons at positions 3 and 7.[1] Transannular steric interactions in the α-isomer, where the substituent is in an axial orientation, lead to a shielding effect on the C-7 and C-3 carbons compared to the β-isomer.[1][2] For instance, in α- and β-granatane isovalerate, the C-7 and C-3 carbons in the α-isomer are shielded by approximately -5.9 ppm and -4.2 ppm, respectively, relative to the β-isomer.[1][2] Similar trends are observed in the ¹H NMR spectra, with H-3 and Hα-7 appearing at different chemical shifts for the two isomers.[1][2]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Granatanes

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
α-Granatane Isovalerate H-35.14 (tt, J = 7.0, 1.8 Hz)C-3: Shielded[1]
H-1, H-53.41 (m)[1]
N-Me2.85 (s)[1]
β-Granatane Isovalerate H-35.57C-3: Deshielded[1][2]
Hα-71.77C-7: Deshielded[1][2]
α-Granatane Tropate -Supporting Information provides spectraSupporting Information provides spectra[3]
Granisetron Granatane Moiety(Complex, refer to specialized literature)(Complex, refer to specialized literature)[4][5]

Note: Chemical shifts are typically referenced to a deuterated solvent signal.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of substituted granatanes, aiding in their identification and structural confirmation. Under electron ionization (EI) or electrospray ionization (ESI), granatane derivatives exhibit characteristic fragmentation pathways.

A common fragmentation for N-methyl granatane derivatives involves the formation of a stable iminium ion. For granatane esters, a key diagnostic fragment ion is observed at m/z 138.1277, corresponding to the [C₉H₁₆N]⁺ cation of the N-methyl granatane core.[1] Another characteristic fragment ion for granatan-3-ol esters appears at m/z 107.0854 ([C₈H₁₁]⁺), which helps to distinguish them from their tropane alkaloid isomers that typically show a fragment at m/z 93.0697.[1][2]

Table 2: Key Mass Spectral Fragments for Substituted Granatanes

Compound ClassCharacteristic Fragment (m/z)Proposed StructureIonization ModeReference
N-Methyl Granatane Esters138.1277[C₉H₁₆N]⁺ESI(+)[1]
Granatan-3-ol Esters107.0854[C₈H₁₁]⁺ESI(+)[1]
Granisetron(Complex fragmentation pattern)(Refer to specialized literature)ESI(+)[4][5]
Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the presence of specific functional groups within the substituted granatane molecule. The interpretation focuses on characteristic absorption bands. For the granatane skeleton itself, the C-H stretching vibrations of the methylene and methine groups are expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine typically appears in the 1000-1250 cm⁻¹ region.

The presence of substituents will introduce characteristic IR bands. For example, a hydroxyl group at the 3-position (granatan-3-ol) will show a broad O-H stretching band around 3200-3600 cm⁻¹. A ketone at the same position (granatan-3-one or pseudopelletierine) will exhibit a strong C=O stretching absorption in the range of 1700-1725 cm⁻¹. In the case of granisetron, characteristic bands for the amide C=O stretch (around 1650 cm⁻¹) and the aromatic C=C and C-H vibrations from the indazole moiety will be prominent.

Table 3: General Characteristic IR Absorption Bands for Substituted Granatanes

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
C-H (alkane)Stretching2850-3000
C=O (ketone)Stretching1700-1725
C=O (amide)Stretching~1650
C-N (tertiary amine)Stretching1000-1250
Aromatic C=CStretching1450-1600
Aromatic C-HStretching3000-3100

Experimental Protocols

Detailed and accurate experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified granatane derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire proton-decoupled spectra. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are generally required.

    • 2D NMR (COSY, HSQC, HMBC): Employ standard pulse programs for these experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with a small amount of formic acid for positive ionization mode to promote protonation).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., ESI).

  • Data Acquisition:

    • Acquire data in the desired ionization mode (positive or negative).

    • For tandem MS (MS/MS), select the precursor ion of the granatane derivative and subject it to collision-induced dissociation (CID) to generate fragment ions. Varying the collision energy can provide more detailed fragmentation information.

    • Calibrate the instrument regularly to ensure high mass accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly onto the ATR crystal.

    • Liquid/Solution Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable liquid cell.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

Visualizing Spectroscopic Interpretation Workflows

The logical flow of interpreting spectroscopic data to elucidate the structure of a substituted granatane can be visualized as a systematic process.

Spectroscopic_Interpretation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structure_Elucidation Structure Elucidation cluster_Final_Confirmation Final Confirmation NMR NMR Spectroscopy (1H, 13C, 2D) NMR_Analysis Analyze Chemical Shifts, Coupling Constants, Correlations NMR->NMR_Analysis MS Mass Spectrometry (HRMS, MS/MS) MS_Analysis Determine Molecular Formula & Fragmentation Pattern MS->MS_Analysis IR IR Spectroscopy IR_Analysis Identify Functional Groups IR->IR_Analysis Structure_Proposal Propose Candidate Structure(s) NMR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal IR_Analysis->Structure_Proposal Stereochemistry Assign Stereochemistry (e.g., α/β isomers) Structure_Proposal->Stereochemistry Confirmation Final Structure Confirmation Stereochemistry->Confirmation

Caption: Workflow for Spectroscopic Data Interpretation of Substituted Granatanes.

This systematic approach, combining data from multiple spectroscopic techniques, is essential for the accurate and efficient characterization of novel granatane-based compounds in drug discovery and development.

References

Comparative Analysis of 9-Azabicyclo[3.3.1]nonane Derivative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Receptor Selectivity of 9-Azabicyclo[3.3.1]nonane Derivatives Based on Experimental Data.

The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in medicinal chemistry, forming the core of various biologically active compounds. Understanding the cross-reactivity and selectivity of these derivatives is paramount for the development of targeted therapeutics with minimal off-target effects. This guide provides a comparative analysis of the binding affinities and selectivity of several 9-azabicyclo[3.3.1]nonane derivatives for their intended targets and relevant off-targets, supported by published experimental data.

Sigma (σ) Receptor Selectivity of Phenylcarbamate Analogs

A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their affinity and selectivity for σ1 and σ2 receptors. The data reveals that specific substitutions on the nitrogen atom of the bicyclic system significantly influence selectivity. Notably, compounds WC-26 and WC-59 have emerged as highly potent and selective σ2 receptor ligands.[1][2]

CompoundTarget ReceptorKi (nM)Selectivity (Ki σ1/Ki σ2)
WC-26 σ22.58557
σ11437
WC-59 σ20.822087
σ11712

Opioid Receptor Specificity of Diazabicyclo[3.3.1]nonan-9-one Derivatives

Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been investigated for their interaction with opioid receptors. One particular compound, dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate (referred to as compound 1 in the study), has demonstrated high affinity and specificity for the κ-opioid receptor subtype.

CompoundRadioligandTarget TissueKi (nM)
Compound 1 [3H]U-69,593 (κ-agonist)Guinea pig cerebellum1.8 ± 0.3
[3H]DPDPE (δ-agonist)> 10,000
[3H]DAMGO (μ-agonist)> 10,000

Dopamine Transporter Affinity

A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were assessed for their ability to bind to the dopamine transporter (DAT). These compounds were found to be significantly less potent than cocaine and its tropane analogs, indicating that modifications to the bicyclic core can drastically reduce affinity for this transporter.

Derivative ClassTargetKi Range (µM)
9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonanesDopamine Transporter (DAT)2 - 14

Experimental Protocols

In Vitro Sigma Receptor Binding Assays[2]
  • σ1 Receptor Assay:

    • Radioligand: --INVALID-LINK---pentazocine (~2.5 nM).

    • Tissue Preparation: Guinea pig brain membrane homogenates.

    • Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compound in 50 mM Tris-HCl buffer (pH 8.0) at 25 °C for 150 minutes.

    • Non-specific Binding Determination: Determined in the presence of 10 µM haloperidol.

    • Assay Termination: The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.

    • Data Analysis: Filter-bound radioactivity was measured by liquid scintillation counting. Ki values were calculated using the Cheng-Prusoff equation.

  • σ2 Receptor Assay:

    • Radioligand: [3H]RHM-1 (~1 nM).

    • Tissue Preparation: Rat liver homogenates.

    • Incubation: Conducted in the presence of 1 µM (+)-pentazocine to mask σ1 sites. Membranes were incubated with the radioligand and test compounds in 50 mM Tris-HCl buffer (pH 8.0) at 25 °C for 150 minutes.

    • Non-specific Binding Determination: Determined in the presence of 10 µM haloperidol.

    • Assay Termination and Data Analysis: Same as for the σ1 receptor assay.

In Vitro Opioid Receptor Binding Assays
  • Tissue Preparation: Membranes from guinea pig cerebellum were used as a rich source of κ1-opioid receptors.

  • Radioligands:

    • κ-receptor: [3H]ethylketocyclazocine and [3H]U-69,593.

  • Assay Conditions: Competition binding assays were performed to determine the affinity of the test compounds.

  • Data Analysis: The agonist properties of the compounds were further investigated by observing the effect of sodium salts and guanine nucleotides on binding.

Dopamine Transporter (DAT) Binding Assay
  • Tissue Preparation: Rat caudate-putamen tissue was used for the in vitro binding affinity measurements.

  • Methodology: The Ki values of the 9-azabicyclo[3.3.1]nonane derivatives were measured to evaluate them as ligands for the cocaine-binding site at the dopamine transporter.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for assessing compound cross-reactivity and a typical signaling pathway that might be investigated.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (9-Azabicyclo[3.3.1]nonane derivative) Incubation Incubation with Radioligand Compound->Incubation Receptor Receptor Source (e.g., Brain Homogenate, Cell Lines) Receptor->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Counting Quantification of Radioactivity Filtration->Counting Curve Competition Binding Curve Counting->Curve Ki Calculation of Ki (Inhibitory Constant) Curve->Ki Selectivity Determination of Selectivity Ratio Ki->Selectivity

Caption: Workflow for determining receptor binding affinity and selectivity.

G Ligand σ2 Ligand (e.g., WC-59) Receptor σ2 Receptor Ligand->Receptor Binding Effector Effector Protein (e.g., Ion Channel) Receptor->Effector Conformational Change SecondMessenger Intracellular Signaling (e.g., Ca2+ influx) Effector->SecondMessenger Modulation Response Cellular Response (e.g., Apoptosis) SecondMessenger->Response Activation

Caption: A potential signaling pathway initiated by a σ2 receptor ligand.

References

"benchmarking catalysts for 9-azabicyclo[3.3.1]nonane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Benchmarking Catalysts for the Synthesis of 9-Azabicyclo[3.3.1]nonane

For researchers, scientists, and professionals in drug development, the 9-azabicyclo[3.3.1]nonane scaffold is a crucial component in the synthesis of a wide range of biologically active compounds. The efficiency of synthesizing this core structure is paramount. This guide provides an objective comparison of various catalytic methods used in the synthesis of 9-azabicyclo[3.3.1]nonane, supported by experimental data to aid in the selection of the most suitable catalysts for your research needs.

Introduction to Synthetic Strategies

The synthesis of the 9-azabicyclo[3.3.1]nonane core typically proceeds through a two-stage process:

  • Formation of the Bicyclic Ketone Intermediate : This is most commonly achieved through a tandem Mannich-type cyclization, famously known as the Robinson-Schöpf reaction. This reaction constructs the bicyclic framework and incorporates a ketone functionality.

  • Reduction of the Ketone : The ketone group in the intermediate is then reduced to an alcohol or completely removed to yield the saturated 9-azabicyclo[3.3.1]nonane scaffold. This step often employs catalytic hydrogenation or chemical reductants.

This guide will focus on benchmarking the catalysts and reaction conditions for these key transformations.

General Synthetic Pathway

The following diagram illustrates the common synthetic route to the 9-azabicyclo[3.3.1]nonane core, starting from readily available precursors.

G cluster_0 Stage 1: Bicyclic Core Formation cluster_1 Stage 2: Reduction A Glutaraldehyde + Amine (e.g., Benzylamine) + Acetonedicarboxylic Acid B Robinson-Schöpf Reaction A->B One-pot reaction C 9-Substituted-9-azabicyclo[3.3.1]nonan-3-one (Ketone Intermediate) B->C D Catalytic Reduction or Chemical Reduction C->D E 9-Substituted-9-azabicyclo[3.3.1]nonan-3-ol (Alcohol Intermediate) D->E F Further Reduction/ Deprotection E->F G 9-Azabicyclo[3.3.1]nonane (Final Core Structure) F->G

General synthetic pathway to 9-azabicyclo[3.3.1]nonane.

Comparison of Catalysts for the Reduction of 9-Substituted-9-azabicyclo[3.3.1]nonan-3-one

The reduction of the ketone intermediate is a critical step where catalyst choice significantly impacts yield, stereoselectivity, and reaction conditions. Below is a comparison of commonly employed methods.

Catalyst/Reducing AgentSubstrateProductYieldSelectivity (endo:exo)Reaction ConditionsSource
Sodium Borohydride (NaBH₄) 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol~100%Not specifiedMethanol, 0°C to ambient temp., 12 h[1]
10% Palladium on Carbon (Pd/C) endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olendo-9-Azabicyclo[3.3.1]nonan-3-olNot specifiedNot applicableH₂ (3 bar), Ethanol, 5N HCl, 40°C, 48 h[1]
Ruthenium Complex (RuCl₂[(S)-binap][(R)-iphan]) 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol99.7%99.3:0.7H₂ (50 atm), Room temp., 16 h, S/C ratio = 1000[2]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Robinson-Schöpf Reaction)[1]
  • A solution of glutaraldehyde (25% in water, 910 mL, 2.4 mol) and benzylamine hydrochloride (344.1 g, 2.4 mol) in water (1050 mL) is cooled to 0°C.

  • 3-Oxopentanedioic acid (350.0 g, 2.4 mol) is added, followed by the addition of an aqueous solution of sodium acetate (79.7 g in 797 mL of water), resulting in the formation of a thick orange precipitate.

  • The reaction mixture is heated to 50°C and stirred at this temperature for 4 hours.

  • After cooling to ambient temperature and standing for 24 hours, the mixture is acidified to pH 2 with 5N aqueous hydrochloric acid.

  • The aqueous mixture is washed with diethyl ether.

  • The aqueous layer is then basified to pH 12 with 4N aqueous sodium hydroxide and extracted with dichloromethane.

  • The combined organic phases are dried over MgSO₄ and concentrated under reduced pressure to afford the crude product.

  • Purification by silica gel chromatography (eluent: dichloromethane:methanol, 49:1 v/v) yields 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid (54% yield).

Protocol 2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one with Sodium Borohydride[1]
  • To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) cooled to 0°C under a nitrogen atmosphere, sodium borohydride (6.22 g, 0.16 mol) is added portionwise over 30 minutes.

  • The reaction mixture is allowed to warm to ambient temperature and stirring is continued for 12 hours.

  • The reaction is quenched with acetone (10 mL), and the volatile components are removed in vacuo.

  • The resulting yellow solid is dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL).

  • The combined organic phases are dried (MgSO₄) and evaporated under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (yield ~100%).

Protocol 3: Catalytic Hydrogenation using a Ruthenium Complex[2]
  • A reaction vessel is charged with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one and the ruthenium catalyst (RuCl₂[(S)-binap][(R)-iphan]) at a substrate-to-catalyst ratio (S/C) of 1000.

  • The vessel is sealed and pressurized with hydrogen to 50 atm.

  • The reaction is stirred at room temperature for 16 hours.

  • Upon completion, the vessel is depressurized, and the catalyst is removed by filtration.

  • The filtrate is concentrated to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol with a yield of 99.7% and an endo:exo selectivity of 99.3:0.7.

Benchmarking Workflow

To systematically evaluate and compare different catalysts for a specific transformation in the synthesis of 9-azabicyclo[3.3.1]nonane, a structured experimental workflow is essential. The following diagram outlines a logical process for benchmarking catalysts for the reduction of the ketone intermediate.

G cluster_reactions Parallel Experimentation cluster_metrics Performance Metrics start Define Reaction: Reduction of 9-Substituted-9- azabicyclo[3.3.1]nonan-3-one catalyst_selection Select Catalysts for Comparison (e.g., NaBH4, Pd/C, Ru-complex) start->catalyst_selection reaction1 Reaction with Catalyst A (e.g., NaBH4) catalyst_selection->reaction1 reaction2 Reaction with Catalyst B (e.g., Pd/C + H2) catalyst_selection->reaction2 reaction3 Reaction with Catalyst C (e.g., Ru-complex + H2) catalyst_selection->reaction3 analysis Monitor Reactions & Analyze Products (TLC, GC-MS, NMR, HPLC) reaction1->analysis reaction2->analysis reaction3->analysis yield Yield (%) analysis->yield selectivity Stereoselectivity (endo:exo) analysis->selectivity time Reaction Time (h) analysis->time conditions Reaction Conditions (Temp, Pressure) analysis->conditions comparison Comparative Analysis & Catalyst Selection yield->comparison selectivity->comparison time->comparison conditions->comparison

Workflow for benchmarking catalysts for ketone reduction.

Conclusion

The synthesis of the 9-azabicyclo[3.3.1]nonane core relies on robust and efficient catalytic methods. For the initial cyclization, the Robinson-Schöpf reaction provides a reliable, albeit often non-catalytic in the modern sense, route to the key ketone intermediate. The subsequent reduction of this ketone offers a clear opportunity for catalyst optimization. While sodium borohydride provides a simple and high-yielding method, catalytic hydrogenation with ruthenium complexes offers superior stereoselectivity and high yields, making it an attractive option for syntheses where stereocontrol is critical. Palladium on carbon serves as a workhorse catalyst, particularly when deprotection of a benzyl group is also required. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and desired stereochemical outcome.

References

A Comparative Analysis of the Biological Activities of 9-Azabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 9-azabicyclo[3.3.1]nonane scaffold serves as a versatile platform in medicinal chemistry, leading to the development of a diverse range of biologically active analogs. These compounds have been investigated for their therapeutic potential across various targets, including neurotransmitter transporters, sigma receptors, and serotonin receptors, as well as for their antimicrobial and anticancer properties. This guide provides a comparative overview of the biological activities of several key 9-azabicyclo[3.3.1]nonane analogs, supported by quantitative data and detailed experimental methodologies.

Targeting the Dopamine Transporter (DAT)

A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives have been synthesized and evaluated as ligands for the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain. The in vitro binding affinity (Ki) of these analogs was determined using rat caudate-putamen tissue. Compared to cocaine, a well-known DAT inhibitor, these 9-azabicyclo[3.3.1]nonane derivatives were found to be approximately 100-fold less potent. This suggests that while the scaffold shows promise, further structural modifications are necessary to enhance DAT binding affinity.

CompoundTargetBinding Affinity (Ki)Reference
9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane DerivativesDAT2-14 µM
CocaineDAT~0.02-0.14 µM

High-Affinity Ligands for Sigma-2 (σ2) Receptors

N-substituted-9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have emerged as potent and selective ligands for the sigma-2 (σ2) receptor, a protein overexpressed in various tumor cells. Two standout compounds, WC-26 and WC-59, have demonstrated high affinity for the σ2 receptor with significant selectivity over the sigma-1 (σ1) receptor. These findings position them as promising candidates for the development of PET imaging agents for cancer diagnosis and as chemosensitizers to enhance the efficacy of existing cancer therapies.

CompoundTargetKi (nM)Selectivity (Ki σ1/σ2)Reference
WC-26σ22.58557
WC-59σ20.822,087

Antimicrobial and Antifungal Activity

Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have been investigated for their antimicrobial and antifungal properties. Certain analogs have shown significant inhibitory potency against various bacterial and fungal strains at low concentrations. For instance, specific compounds demonstrated maximum inhibition against Bacillus subtilis and Salmonella typhi at a concentration of 6.25 µg/mL. Similarly, potent antifungal activity was observed against Candida albicans and Cryptococcus neoformans at the same concentration.

Anticancer and Antioxidant Potential

In the realm of oncology, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have also been evaluated for their anti-liver cancer and free radical scavenging activities. Some of these compounds have exhibited promising cytotoxicity against liver cancer cell lines. Interestingly, a correlation between their cytotoxic and antioxidant properties has been explored, with some analogs displaying strong cytotoxicity but poor antioxidant capacity, potentially due to pro-oxidant effects.

5-HT3 Receptor Antagonism

Certain tricyclic analogs of 9-azabicyclo[3.3.1]nonane have been identified as antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and other neurological processes. The binding affinity of these compounds for the 5-HT3 receptor has been determined through in vitro assays using radiolabeled ligands such as [3H]quipazine.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines the procedure for determining the in vitro binding affinity of 9-azabicyclo[3.3.1]nonane analogs to the dopamine transporter.

  • Tissue Preparation: Rat caudate-putamen tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand for DAT (e.g., [3H]WIN 35,428) and varying concentrations of the test compounds (9-azabicyclo[3.3.1]nonane analogs).

  • Incubation: The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Radioligand Binding Assay for Sigma-2 (σ2) Receptors

This protocol is for determining the binding affinity of 9-azabicyclo[3.3.1]nonane analogs for the σ2 receptor.

  • Tissue Preparation: Rat liver tissue, which has a high density of σ2 receptors, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The homogenate undergoes centrifugation to isolate the membrane fraction, which is then resuspended.

  • Binding Assay: The membrane preparation is incubated with a σ2-selective radioligand (e.g., [3H]RHM-1 or [3H]DTG in the presence of a σ1 masking agent like (+)-pentazocine) and various concentrations of the test compounds.

  • Incubation: The mixture is incubated at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration and Washing: Similar to the DAT assay, the reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer.

  • Radioactivity Measurement: The amount of bound radioligand on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined from the competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay

This protocol describes a method to evaluate the cytotoxic effects of 9-azabicyclo[3.3.1]nonane analogs on liver cancer cells.

  • Cell Culture: Human liver cancer cells (e.g., HepG2) are cultured in an appropriate medium and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 9-azabicyclo[3.3.1]nonane analogs for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or resazurin assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined.

Caption: Workflow for In Vitro Anticancer Assay.

Signaling Pathways

Dopamine Transporter (DAT) Signaling

The dopamine transporter is a key regulator of dopaminergic signaling.[1][2][3][4][5] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal.[1] The activity of DAT itself is modulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[1][2]

dat_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat binds dopamine_reuptake Dopamine Reuptake dat->dopamine_reuptake translocates pkc PKC pkc->dat modulates erk ERK erk->dat modulates

Caption: Dopamine Transporter Signaling.

Sigma-2 (σ2) Receptor Signaling in Cancer

The signaling pathways of the σ2 receptor in cancer are complex and can lead to apoptosis through various mechanisms.[6][7] Activation of the σ2 receptor by its ligands can induce an increase in intracellular calcium levels, leading to calcium overload. This can trigger the generation of reactive oxygen species (ROS) and ultimately lead to caspase-dependent or -independent apoptosis.[6]

sigma2_pathway ligand 9-Azabicyclo[3.3.1]nonane Analog (σ2 Ligand) sigma2 Sigma-2 (σ2) Receptor ligand->sigma2 ca_influx ↑ Intracellular Ca2+ sigma2->ca_influx apoptosis Apoptosis sigma2->apoptosis caspase-independent ros ↑ Reactive Oxygen Species (ROS) ca_influx->ros ros->apoptosis

Caption: Sigma-2 Receptor Signaling in Cancer.

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT) or an agonist, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and the initiation of an excitatory postsynaptic potential. 5-HT3 receptor antagonists, including some 9-azabicyclo[3.3.1]nonane analogs, block this channel activation.

Caption: 5-HT3 Receptor Signaling Pathway.

References

Establishing a Reference Standard for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceutical products, the establishment of a well-characterized reference standard is a critical prerequisite for ensuring the identity, purity, strength, and quality of an active pharmaceutical ingredient (API). This guide provides a comparative framework for establishing an in-house reference standard for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate by comparing a candidate material against a primary, compendial-grade standard. The methodologies and data presented herein are based on established best practices from leading pharmacopeias and regulatory bodies.[1][2][3]

The Two-Tiered System of Reference Standards

For robust quality control, a two-tiered approach to reference standards is recommended.[4]

  • Primary Reference Standard: A substance shown through extensive analytical testing to be authentic material of high purity.[4] Ideally, this is obtained from a pharmacopeial source (e.g., USP, Ph. Eur.) or is a thoroughly characterized in-house primary standard.[2][5]

  • Secondary (or Working) Reference Standard: A substance of established quality and purity, calibrated against the primary reference standard. This standard is used for routine laboratory analyses.

This guide focuses on the qualification of a new batch of material as a secondary (in-house) reference standard by comparing it to an established primary standard.

Comparative Analysis of Reference Standard Candidates

The qualification of a candidate reference standard involves a comprehensive suite of analytical tests to confirm its identity and determine its purity and potency relative to the primary standard.

Table 1: Identity Confirmation

Analytical TechniquePrimary Reference StandardCandidate In-house StandardConclusion
¹H NMR Spectrum conforms to the structure of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate.Spectrum is superimposable with the primary standard.Conclusive Identification
¹³C NMR Spectrum conforms to the structure.Spectrum is superimposable with the primary standard.Conclusive Identification
Mass Spectrometry (MS) [M+H]⁺ ion observed at m/z 184.1332[M+H]⁺ ion observed at m/z 184.1333Conclusive Identification
Infrared (IR) Spectroscopy IR spectrum matches the official reference spectrum.Principal absorption bands are concordant with the primary standard.Conclusive Identification

Table 2: Purity and Potency Assessment

ParameterMethodPrimary Reference StandardCandidate In-house StandardAcceptance Criteria
Purity (Organic Impurities) HPLC99.95%99.85%≥ 99.5%
Water Content Karl Fischer Titration0.05%0.10%≤ 0.2%
Residual Solvents GC-HS< 0.01% (Methanol)0.03% (Methanol)Per ICH Q3C Limits
Residue on Ignition USP <281>0.02%0.04%≤ 0.1%
Assay (by Mass Balance) Calculation99.88%99.68%Report Value
Assay vs. Primary Standard HPLC100.0% (by definition)99.80%99.0% - 101.0%

Note: The data presented in these tables is for illustrative purposes only.

Workflow for Qualification of an In-house Reference Standard

The process of qualifying an in-house reference standard follows a logical sequence of steps, from material selection to final certification and ongoing monitoring.

G cluster_0 Phase 1: Material Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Profiling cluster_2 Phase 3: Potency Assignment & Certification cluster_3 Phase 4: Lifecycle Management A Select High-Purity Batch (>99.5% by HPLC) B Full Structural Elucidation (NMR, MS, IR) A->B Confirm Identity C Organic Impurity Analysis (HPLC, UPLC) B->C G Assign Potency (Mass Balance Approach) C->G D Water Content (Karl Fischer) D->G E Residual Solvents (GC-HS) E->G F Inorganic Impurities (Residue on Ignition) F->G H Comparative Assay vs. Primary Standard G->H I Generate Certificate of Analysis (CoA) H->I J Establish Storage Conditions & Retest Date I->J K Ongoing Stability Monitoring J->K L Periodic Re-qualification K->L

Figure 1. Workflow for establishing an in-house reference standard.

Experimental Protocols

Detailed and validated analytical methods are essential for the reliable characterization of a reference standard.[6][7]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay
  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the material in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Gas Chromatography - Headspace (GC-HS) for Residual Solvents
  • Instrumentation: Agilent 7890B GC with 7697A Headspace Sampler or equivalent.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 260°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the material into a 20 mL headspace vial and add 5 mL of Dimethyl Sulfoxide (DMSO).

Karl Fischer Titration for Water Content
  • Instrumentation: Mettler Toledo C30S Compact Karl Fischer Coulometer or equivalent.

  • Reagent: CombiCoulomat Fritless.

  • Sample Preparation: Accurately weigh approximately 50 mg of the material and add it directly to the titration vessel. The analysis is performed in triplicate.

Nuclear Magnetic Resonance (NMR) for Identity
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O).

  • ¹H NMR: Acquire at least 16 scans.

  • ¹³C NMR: Acquire with proton decoupling; at least 1024 scans.

  • Analysis: The chemical shifts, coupling constants, and integration of the resulting spectra must be consistent with the known structure of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate.

Conclusion

The establishment of a qualified in-house reference standard for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a rigorous, multi-step process. It requires the use of multiple orthogonal analytical techniques to unequivocally confirm identity and thoroughly assess purity. By performing a side-by-side comparison against a primary standard and adhering to the detailed protocols outlined, laboratories can ensure the reliability and accuracy of their analytical results, thereby guaranteeing the quality of the final drug product. Continuous monitoring through a stability program is essential to maintain the integrity of the reference standard over its lifecycle.[4]

References

Safety Operating Guide

Personal protective equipment for handling Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 1363382-45-9). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Protective Measures

This compound is an irritant. Based on data for similar compounds, it is presumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a certified chemical fume hood, especially when handling the powder, to minimize inhalation of dust.[2][3][4][5][6]

  • An eyewash station and emergency shower should be readily accessible.[1][5][7]

Personal Hygiene:

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4][5][8]

  • Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[1][8]

  • Remove contaminated clothing immediately and wash it before reuse.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Protection Type Specific Equipment Purpose Relevant Information
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities.[1][4][6]To protect against splashes and airborne particles.Must be worn at all times in the laboratory.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and fully buttoned.[1][3][4][6]To prevent skin contact and irritation.Inspect gloves for integrity before use.
Body Protection Full-length pants and closed-toe shoes.[3][4][6]To protect the body from spills.No exposed skin on the lower legs or feet.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be required if ventilation is inadequate or for large spills.[3][4]To prevent respiratory tract irritation from dust.Use should be based on a risk assessment.
Handling and Storage Protocols

Safe Handling:

  • Avoid generating dust when handling the solid material.[1]

  • Use a scoop or spatula for transferring the powder; avoid pouring.[2]

  • Keep the container tightly closed when not in use.[1][2]

  • Work over a disposable bench cover to easily manage any spills.[2][7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][9]

  • Keep the container tightly sealed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

  • The storage area should be secure and accessible only to authorized personnel.[1]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Solid Waste: Collect any unused material and contaminated disposables (e.g., gloves, bench paper) in a designated, labeled hazardous waste container.[1]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[1]

Visualized Workflows

The following diagrams illustrate the key procedures for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_weigh Carefully Weigh the Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_close Securely Close the Container handle_transfer->handle_close cleanup_decontaminate Decontaminate Work Surfaces handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Step-by-step workflow for handling the chemical.

cluster_hazards Identified Hazards cluster_controls Protective Measures hazard_skin Skin Irritation control_ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazard_skin->control_ppe control_admin Administrative Controls (Safe Work Practices) hazard_skin->control_admin hazard_eye Eye Irritation hazard_eye->control_ppe hazard_eye->control_admin hazard_resp Respiratory Irritation control_eng Engineering Controls (Fume Hood) hazard_resp->control_eng hazard_resp->control_admin

Caption: Relationship between hazards and protective measures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.